molecular formula C7H9NO B1313502 (4-Methylpyridin-2-yl)methanol CAS No. 42508-74-7

(4-Methylpyridin-2-yl)methanol

Cat. No.: B1313502
CAS No.: 42508-74-7
M. Wt: 123.15 g/mol
InChI Key: MTYDTSHOQKECQS-UHFFFAOYSA-N
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Description

(4-Methylpyridin-2-yl)methanol (CAS 42508-74-7) is a valuable pyridine derivative serving as a versatile building block in organic synthesis and medicinal chemistry research. This compound functions as a key precursor in the development of positron emission tomography (PET) tracers, such as those used for imaging inducible nitric oxide synthase (iNOS), a crucial enzyme in inflammatory diseases and cancer . Its molecular structure, featuring both a hydroxymethyl group and a nitrogen-containing heterocycle, makes it an ideal scaffold for constructing complex molecules. It is extensively used in the synthesis of Schiff base ligands for coordination chemistry . These ligands form complexes with various metals, such as palladium and iridium, which are investigated for their catalytic properties and potential as anticancer agents . Furthermore, this compound is employed in the synthesis of compounds targeting the central nervous system and in the development of molecules with potential antibacterial and antifungal properties . Its applications also extend to the field of agrochemicals for the creation of crop protection agents . The compound should be stored in an inert atmosphere at 2-8°C . This product is intended for research purposes only in laboratory settings. It is strictly for professional, industrial, and scientific use and is not intended for diagnostic, therapeutic, medicinal, or consumer application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-2-3-8-7(4-6)5-9/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYDTSHOQKECQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70489464
Record name (4-Methylpyridin-2-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42508-74-7
Record name 4-Methyl-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42508-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70489464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(4-Methylpyridin-2-yl)methanol CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

Technical Guide: (4-Methylpyridin-2-yl)methanol

An In-depth Profile for Medicinal Chemistry and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block. It is intended for researchers, chemists, and professionals in the field of drug development who utilize pyridine scaffolds in the synthesis of novel chemical entities. This document details the compound's physicochemical properties, synthesis methodologies, analytical characterization, applications, and essential safety protocols, grounding all information in authoritative references.

Compound Identification and Core Properties

This compound is a substituted pyridine derivative featuring both a methyl and a hydroxymethyl group. These functional groups provide versatile handles for further chemical modification, making it a valuable intermediate in organic synthesis.

Table 1: Chemical Identifiers and Core Data

Identifier Value Reference
CAS Number 42508-74-7 [1][2][3][4][5][6]
Molecular Formula C₇H₉NO [1][2][6][7]
Molecular Weight 123.15 g/mol [1][6][8]
InChI Key MTYDTSHOQKECQS-UHFFFAOYSA-N [2][6][7]

| Canonical SMILES | CC1=CC(=NC=C1)CO |[7] |

Physicochemical Characteristics

The physical properties of this compound are critical for its handling, reaction setup, and purification. While specific experimental data such as melting and boiling points are not consistently reported across all commercial suppliers, its structure suggests it is a solid at room temperature.[2]

Table 2: Physicochemical Properties

Property Value Notes
Appearance Solid [2]
Purity Typically ≥95-98% Commercially available purity levels.[1][2][3]
Solubility Soluble in methanol and other polar organic solvents. Expected solubility based on its polar hydroxymethyl group and pyridine ring.
Topological Polar Surface Area 33.1 Ų A computed value indicating moderate polarity.[8]

| XlogP | 0.4 | A predicted value suggesting a degree of lipophilicity.[7] |

Synthesis and Manufacturing

The synthesis of this compound is most commonly achieved through the reduction of a corresponding carboxylic acid or ester derivative, a fundamental transformation in organic chemistry.

Synthetic Pathway: Reduction of 4-Methylpyridine-2-carboxylic Acid

A prevalent and reliable method involves the reduction of 4-methylpyridine-2-carboxylic acid or its corresponding ester. The choice of reducing agent is critical; strong hydride donors like lithium aluminum hydride (LiAlH₄) are effective for this transformation. The causality behind this choice lies in the high reactivity of LiAlH₄, which is necessary to reduce the resonance-stabilized carboxyl group without affecting the aromatic pyridine ring.

G cluster_0 Synthesis Workflow start Start: 4-Methylpyridine-2-carboxylic Acid reagent Reagent: LiAlH₄ in dry THF start->reagent 1. Add to process Reaction: Reflux under inert atmosphere reagent->process 2. Initiate quench Work-up: Careful quenching with water/base process->quench 3. After completion extraction Purification: Solvent extraction & chromatography quench->extraction 4. Isolate product End Product: this compound extraction->product 5. Purify

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative example based on standard laboratory procedures for LiAlH₄ reductions and should be performed with strict adherence to safety guidelines.

  • Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) under an inert atmosphere. The flask is cooled in an ice bath.

  • Addition of Precursor: A solution of methyl 2-aminoisonicotinate (or a similar precursor) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension.[9] The slow addition is crucial to control the exothermic reaction.

  • Reaction: After the addition is complete, the reaction mixture is brought to reflux and maintained for several hours until the starting material is consumed (monitored by TLC).[9]

  • Quenching: The reaction is cooled to 0°C, and the excess LiAlH₄ is carefully quenched by the sequential, dropwise addition of water, followed by an aqueous sodium hydroxide solution, and finally more water. This procedure, known as the Fieser workup, is designed to produce a granular precipitate of aluminum salts that is easily filtered.

  • Isolation and Purification: The resulting precipitate is removed by filtration, and the filter cake is washed thoroughly with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure this compound.[10]

Spectroscopic and Analytical Characterization

Structural confirmation of this compound is typically achieved using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Table 3: Representative ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.3-8.4 d 1H H6 (proton adjacent to N)
~7.0-7.1 s 1H H3 (proton between functional groups)
~6.9-7.0 d 1H H5 (proton adjacent to methyl group)
~4.6-4.7 s 2H -CH₂OH
~3.5-4.5 br s 1H -OH

| ~2.3-2.4 | s | 3H | -CH₃ |

Note: Predicted shifts are based on standard chemical shift values for substituted pyridines. Actual values may vary depending on the solvent and instrument.[9][11]

Mass Spectrometry (MS): The expected molecular ion peak [M+H]⁺ in ESI-MS would be observed at m/z 124.1.[10]

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs). The pyridine ring is a common scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The hydroxymethyl and methyl groups on this specific isomer offer distinct points for diversification.

The compound is a precursor for various therapeutic candidates, including enzyme inhibitors and receptor antagonists.[12][13] For instance, the hydroxymethyl group can be oxidized to an aldehyde for use in reductive amination reactions or converted to a leaving group for nucleophilic substitution, enabling the construction of more elaborate structures.

G intermediate This compound (Building Block) step1 Functional Group Transformation (e.g., Oxidation, Halogenation) intermediate->step1 Step A step2 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) step1->step2 Step B api Complex API Target (e.g., Kinase Inhibitor) step2->api Final Steps

Caption: Role as an intermediate in multi-step API synthesis.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant and may be harmful if swallowed or inhaled.

Table 4: GHS Hazard and Precautionary Statements

Classification Code Statement Reference
Hazard H302 Harmful if swallowed. [8]
H315 Causes skin irritation. [8][14]
H319 Causes serious eye irritation. [8][14]
H335 May cause respiratory irritation. [8][14]
Precautionary P261 Avoid breathing dust/fume/gas/mist/vapors/spray. [14][15]
P280 Wear protective gloves/protective clothing/eye protection/face protection. [14][15]

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[14] |

Handling:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[14][15]

  • Avoid contact with skin, eyes, and clothing.[14]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[15]

  • Avoid dust formation and accumulation.[16]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14]

  • Keep away from strong oxidizing agents and sources of ignition.[14][16]

Conclusion

This compound, identified by CAS number 42508-74-7, is a versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its defined structure, coupled with the reactivity of its functional groups, provides a reliable platform for the development of novel pharmaceutical agents. A thorough understanding of its synthesis, properties, and safe handling procedures, as outlined in this guide, is paramount for its effective and safe utilization in a research and development setting.

References

A Technical Guide to the Spectroscopic Characterization of (4-Methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chemical Context

(4-Methylpyridin-2-yl)methanol, with the chemical formula C₇H₉NO and a molecular weight of approximately 123.15 g/mol , is a member of the pyridinemethanol family.[1][2] These compounds are significant building blocks in medicinal chemistry and materials science due to the versatile reactivity of the pyridine ring and the hydroxyl group. The pyridine moiety can act as a ligand for metal catalysts, a hydrogen bond acceptor, and a basic center, while the methanol group allows for esterification, etherification, and other nucleophilic reactions. Understanding the precise arrangement of these functional groups is paramount for its application in targeted synthesis. Spectroscopic analysis is the cornerstone of this structural verification.

This guide will systematically detail the expected spectroscopic signature of this compound, explaining the underlying chemical principles that give rise to the predicted spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the pyridine ring.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the methylene protons, the hydroxyl proton, and the methyl protons.

Key Interpretive Points:

  • Aromatic Region (δ 7.0-8.5 ppm): The pyridine ring will show three distinct signals. The proton at position 6 (adjacent to the nitrogen) is expected to be the most deshielded due to the inductive effect of the nitrogen atom. The protons at positions 3 and 5 will appear at slightly higher fields. The coupling patterns (doublets and singlets) will be crucial for definitive assignment.

  • Methylene Protons (-CH₂OH, δ ~4.7 ppm): The two protons of the hydroxymethyl group are diastereotopic and will appear as a singlet, as they are not adjacent to any other protons.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet.

  • Methyl Protons (-CH₃, δ ~2.4 ppm): The three protons of the methyl group will give rise to a sharp singlet.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-6~8.4d1H
H-5~7.1d1H
H-3~7.0s1H
-CH₂OH~4.7s2H
-OHVariablebr s1H
-CH₃~2.4s3H
¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, seven distinct carbon signals are expected.

Key Interpretive Points:

  • Aromatic Carbons (δ 120-160 ppm): The five carbons of the pyridine ring will have characteristic chemical shifts. The carbon bearing the hydroxymethyl group (C-2) and the carbon adjacent to the nitrogen (C-6) are typically the most deshielded. The carbon with the methyl group (C-4) will also have a distinct shift.

  • Methylene Carbon (-CH₂OH, δ ~65 ppm): The carbon of the hydroxymethyl group will appear in the aliphatic region.

  • Methyl Carbon (-CH₃, δ ~21 ppm): The methyl carbon will be the most shielded carbon in the molecule.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~160
C-6~149
C-4~148
C-5~123
C-3~121
-CH₂OH~65
-CH₃~21

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, C-H, C=N, and C=C bonds.

Key Interpretive Points:

  • O-H Stretch (3400-3200 cm⁻¹): A broad and strong absorption in this region is characteristic of the hydroxyl group, indicative of hydrogen bonding.

  • C-H Aromatic Stretch (3100-3000 cm⁻¹): Weak to medium sharp peaks in this region correspond to the C-H bonds of the pyridine ring.

  • C-H Aliphatic Stretch (3000-2850 cm⁻¹): Medium to strong sharp peaks are expected for the C-H bonds of the methylene and methyl groups.

  • C=N and C=C Aromatic Ring Stretching (1600-1450 cm⁻¹): A series of sharp, medium to strong absorptions in this region are characteristic of the pyridine ring vibrations.

  • C-O Stretch (1260-1000 cm⁻¹): A strong, sharp peak in this region is indicative of the C-O single bond of the primary alcohol.

Predicted IR Data:

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H Stretch3400 - 3200Strong, Broad
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2850Medium-Strong
C=N, C=C Stretch (Pyridine)1600 - 1450Medium-Strong
C-O Stretch1260 - 1000Strong

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural confirmation. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺) and several characteristic fragment ions.

Key Interpretive Points:

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound, which is approximately 123.

  • Fragmentation: Common fragmentation pathways would involve the loss of a hydrogen atom, a hydroxyl radical, or the entire hydroxymethyl group. The benzylic-like position of the hydroxymethyl group makes its cleavage a likely event, leading to a stable pyridinylmethyl cation.

Predicted Mass Spectrometry Data (EI):

m/zPredicted Fragment
123[M]⁺ (Molecular Ion)
122[M-H]⁺
106[M-OH]⁺
92[M-CH₂OH]⁺

Predicted data from PubChem also suggests prominent adducts in other ionization modes, such as [M+H]⁺ at m/z 124.07569 and [M+Na]⁺ at m/z 146.05763.

Experimental Protocols

The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed. These protocols are based on standard methodologies and should be adapted to the specific instrumentation available.

NMR Spectroscopy Protocol

References

(4-Methylpyridin-2-yl)methanol solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of (4-Methylpyridin-2-yl)methanol

Abstract

This compound is a pivotal pyridine-based building block in medicinal chemistry and materials science. A comprehensive understanding of its physicochemical properties, particularly solubility and chemical stability, is paramount for its effective application in synthesis, formulation, and quality control. This guide provides an in-depth analysis of the solubility characteristics and stability profile of this compound. We explore its expected behavior in various solvent systems based on its molecular structure and delineate the primary pathways of its degradation. This document furnishes detailed, field-proven experimental protocols for both quantitative solubility determination and comprehensive stability assessment through forced degradation studies, adhering to established industry standards. The methodologies are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can generate reliable and reproducible data.

Introduction: The Scientific Imperative

In the landscape of pharmaceutical development and chemical synthesis, the characterization of starting materials and intermediates is a foundational pillar of success. This compound (CAS No. 42508-74-7), with its substituted pyridine core, is a versatile intermediate.[1][2][3] The hydroxyl and methyl functionalities on the pyridine ring offer multiple avenues for synthetic modification, making it a valuable precursor for a range of target molecules.

However, its utility is intrinsically linked to its physical and chemical properties. Solubility dictates the choice of reaction media, purification strategies, and formulation vehicles. Stability determines appropriate storage conditions, shelf-life, and the potential impurity profile of a final product. Neglecting these parameters can lead to failed experiments, inconsistent results, and compromised product quality. This guide serves as a technical resource, synthesizing theoretical principles with practical, actionable protocols to empower researchers in their work with this important chemical entity.

Core Physicochemical Properties

A baseline understanding of the molecule's fundamental properties is essential. While extensive experimental data for this specific compound is not always publicly available, its key identifiers and properties of structurally similar compounds provide a strong starting point.

PropertyValueSource(s)
Chemical Name This compoundN/A
Synonyms 4-Methyl-2-pyridinemethanolN/A
CAS Number 42508-74-7[1][2][4]
Molecular Formula C₇H₉NO[4]
Molecular Weight 123.15 g/mol [4]
Appearance Solid (typical for pyridine alcohols)[4]
Storage Temp. 2-8°C (recommended for related pyridinemethanols)[5]

Solubility Profile: From Theory to Practice

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and hydrogen bonding capabilities of the solute and solvent. The molecular structure of this compound—containing a polar aromatic pyridine ring, a nitrogen atom capable of accepting hydrogen bonds, and a hydroxyl group capable of both donating and accepting hydrogen bonds—suggests a distinct solubility pattern.

Qualitative Solubility Prediction

Based on its structure, this compound is expected to exhibit good solubility in polar protic and aprotic solvents, with decreasing solubility as solvent polarity decreases.

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh to ModerateThe hydroxyl group readily forms hydrogen bonds with protic solvents. Studies on the related picolinic acid show very high solubility in water and moderate solubility in ethanol.[6]
Polar Aprotic DMSO, DMF, AcetonitrileHigh to ModerateThe overall molecular polarity allows for strong dipole-dipole interactions. Acetonitrile may show lower solubility compared to DMSO or DMF.[6]
Ethers Tetrahydrofuran (THF)ModerateTHF has moderate polarity and can act as a hydrogen bond acceptor.[7]
Halogenated Dichloromethane (DCM)Low to ModerateLower polarity limits interaction, but some solubility is expected.
Non-Polar Hexane, TolueneVery Low / InsolubleThe significant difference in polarity results in weak solute-solvent interactions.
Experimental Workflow: Quantitative Solubility Determination

To move beyond qualitative estimates, a quantitative determination is necessary. The shake-flask method is a robust and widely accepted technique for measuring equilibrium solubility.[8]

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess solid this compound to a vial prep2 Add a known volume of the selected solvent prep1->prep2 Step 1 & 2 equil Agitate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48h) to ensure equilibrium prep2->equil analysis1 Allow undissolved solid to settle equil->analysis1 analysis2 Withdraw an aliquot of the supernatant analysis1->analysis2 analysis3 Filter through a 0.22 µm syringe filter to remove particulates analysis2->analysis3 analysis4 Dilute the filtrate with a suitable mobile phase analysis3->analysis4 analysis5 Quantify concentration using a validated HPLC method analysis4->analysis5

Caption: Workflow for quantitative solubility determination via the shake-flask method.

Protocol: Shake-Flask Solubility Measurement

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity solid)

  • Analytical grade solvents (e.g., water, ethanol, acetonitrile)

  • Scintillation vials with sealed caps

  • Temperature-controlled orbital shaker

  • Analytical balance

  • Calibrated pipettes

  • Centrifuge (optional)

  • 0.22 µm syringe filters (ensure solvent compatibility, e.g., PTFE)

  • Validated HPLC system with UV detector

Procedure:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess is critical to ensure saturation.

  • Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired solvent to the vial.

  • Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate for a sufficient duration (typically 24 to 48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, let the vials stand at the same constant temperature to allow undissolved solids to sediment. Centrifugation can be used to accelerate this step.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any microscopic undissolved particles.

  • Dilution: Prepare a precise dilution of the filtered sample using the mobile phase of the analytical method to bring the concentration within the calibrated range of the HPLC assay.

  • Quantification: Analyze the diluted sample using a pre-validated, stability-indicating HPLC method. Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported in units such as mg/mL or mol/L.

Chemical Stability Profile

The stability of this compound is dictated by the reactivity of its functional groups—the hydroxymethyl group and the pyridine ring—under various environmental stresses.

Primary Degradation Pathways

Drawing parallels with related structures like 4-pyridinemethanol, the most probable degradation pathway is oxidation.[9] The pyridine ring itself is generally stable, but the hydroxymethyl substituent is susceptible to chemical transformation.

  • Oxidation: The primary alcohol (-CH₂OH) group is susceptible to oxidation, first to the corresponding aldehyde (4-methyl-2-pyridinecarboxaldehyde) and subsequently to the carboxylic acid (4-methylpicolinic acid). This can be initiated by atmospheric oxygen, trace metal catalysts, or strong oxidizing agents.[9][10]

  • Photodegradation: Pyridine and its derivatives are known to be light-sensitive.[9] Exposure to UV or high-intensity light can provide the energy to initiate oxidation or other radical-based degradation reactions.

  • pH-Dependent Hydrolysis: While the core molecule does not have a readily hydrolyzable group like an ester or amide, extreme pH conditions can catalyze degradation. Under strongly acidic or basic conditions, the stability may be compromised.[9]

  • Thermal Stress: Elevated temperatures can accelerate all degradation reactions, particularly oxidation.[11]

Degradation_Pathway start This compound C₇H₉NO intermediate 4-Methyl-2-pyridinecarboxaldehyde C₇H₇NO start->intermediate Oxidation [O] final 4-Methylpicolinic Acid C₇H₇NO₂ intermediate->final Further Oxidation [O]

Caption: The primary oxidative degradation pathway of this compound.

Experimental Workflow: Forced Degradation Study

Forced degradation (or stress testing) is a systematic process to accelerate degradation under harsh conditions, as mandated by regulatory bodies like the ICH.[11][12] This process is essential for identifying potential degradants and developing a stability-indicating analytical method.[13][14]

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) analyze Analyze stressed samples by HPLC-UV/PDA at time points acid->analyze base Base Hydrolysis (e.g., 0.1 M NaOH, RT) base->analyze oxid Oxidation (e.g., 3% H₂O₂, RT) oxid->analyze therm Thermal Stress (e.g., 80°C, solid & solution) therm->analyze photo Photolytic Stress (ICH Q1B light exposure) photo->analyze eval1 Assess for % degradation analyze->eval1 eval2 Check for peak purity of the parent compound eval1->eval2 eval3 Identify and quantify degradation products eval2->eval3 eval4 Perform mass balance calculation eval3->eval4 start Prepare stock solution of This compound

Caption: Workflow for a comprehensive forced degradation study.

Protocol: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions and to support the development of a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC grade solvents (Methanol, Acetonitrile, Water)

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Temperature-controlled ovens/water baths

  • Photostability chamber (compliant with ICH Q1B guidelines)

  • Validated HPLC-PDA system

Procedure:

  • Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a water/methanol mixture.

  • Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) and analyze immediately (t=0).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 8, 24 hours). Neutralize samples with an equivalent amount of base before HPLC analysis.[9]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature and collect samples at time points. Neutralize samples with an equivalent amount of acid before analysis.[9]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature, protected from light, and collect samples at time points.[9]

  • Thermal Degradation:

    • Solution: Store a portion of the stock solution in a sealed vial at an elevated temperature (e.g., 80°C).

    • Solid: Place the solid compound in an oven at the same temperature.

    • Analyze samples at various time points.

  • Photolytic Degradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis: Analyze all stressed samples, along with the control, using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector.

  • Evaluation:

    • Calculate the percentage of degradation for the parent compound.

    • Assess the peak purity of the parent peak in all stressed samples.

    • Identify and quantify any significant degradation products.

    • Perform a mass balance analysis to ensure that the decrease in the parent compound is accounted for by the formation of degradation products.

Recommended Storage and Handling

Based on the stability profile, the following storage and handling procedures are recommended to maintain the integrity of this compound:

  • Temperature: Store in a refrigerated environment (2-8°C) to minimize thermal degradation.[5]

  • Light: Keep in an amber or opaque container to protect from light and prevent photodegradation.[9]

  • Atmosphere: Store in a tightly sealed container to protect from moisture and atmospheric oxygen. For long-term storage or for high-purity applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.[10]

Conclusion

This compound is a compound with moderate to high polarity, demonstrating predictable solubility in common laboratory solvents. Its primary stability liability is the oxidation of the hydroxymethyl group, a process that can be accelerated by heat, light, and certain chemical conditions. By employing the systematic and robust protocols detailed in this guide for solubility determination and forced degradation analysis, researchers can generate the critical data needed to confidently use this versatile building block in their development programs. Adherence to these methodologies will ensure consistency, support the development of stable formulations, and enable the creation of reliable analytical methods for quality control.

References

An In-depth Technical Guide to the Coordination Chemistry of (4-Methylpyridin-2-yl)methanol with Transition Metals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the coordination chemistry of (4-Methylpyridin-2-yl)methanol. We will delve into its behavior as a ligand, the synthesis and structural characterization of its transition metal complexes, and explore their potential applications in catalysis and materials science.

Introduction: The this compound Ligand

This compound, hereafter abbreviated as 4-Me-pym-OH , is a versatile N,O-bidentate ligand. Its structure, featuring a pyridine nitrogen and a primary alcohol, allows it to form stable five-membered chelate rings with transition metal ions. The strategic placement of a methyl group at the 4-position of the pyridine ring introduces subtle yet significant electronic and steric effects that influence the properties of the resulting coordination complexes.

Key Ligand Attributes:

  • Donors: It possesses a soft N-donor (pyridine) and a hard O-donor (alcohol), enabling it to coordinate effectively with a wide range of transition metals.

  • Chelation: The formation of a stable five-membered chelate ring upon coordination is a significant driving force in complex formation.

  • Electronic Effects: The electron-donating methyl group at the 4-position increases the electron density on the pyridine nitrogen, enhancing its σ-donor capability compared to the unsubstituted 2-pyridinemethanol.

  • Steric Influence: While not overly bulky, the methyl group can influence the packing of complexes in the solid state and the accessibility of the metal center.

Transition metal complexes featuring pyridine and its derivatives are of significant interest due to their diverse applications in catalysis, materials science, and medicine.[1][2] The coordination of these ligands to metal ions can create unique electronic and structural environments, leading to novel reactivity and physical properties.[1][2]

Coordination Modes of 4-Me-pym-OH

The bifunctional nature of 4-Me-pym-OH allows for several coordination modes. The ligand can act as a neutral bidentate donor or, upon deprotonation of the alcohol, as a monoanionic bidentate ligand. This versatility is key to its rich coordination chemistry.

The most common coordination mode involves the nitrogen of the pyridine ring and the oxygen of the alcohol group binding to a single metal center, forming a stable chelate. Upon deprotonation, the resulting alkoxide oxygen can also act as a bridging ligand between two metal centers.

Common Coordination Modes of 4-Me-pym-OH cluster_0 Mononuclear cluster_1 Dinuclear A Neutral Bidentate (N,O) B Anionic Bidentate (N,O⁻) A->B Deprotonation M1 Metal Center (M) M2 Metal Center (M) C Anionic Bridging (μ-O⁻) M3 Metal Center (M) Ligand1 4-Me-pym-OH Ligand1->M1 Ligand2 4-Me-pym-O⁻ Ligand2->M2 Ligand3 4-Me-pym-O⁻ Ligand3->M3

Figure 1: Diagram illustrating the primary coordination modes of this compound.

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with 4-Me-pym-OH typically involves the direct reaction of the ligand with a suitable metal salt in a polar solvent like methanol or ethanol. The stoichiometry of the reactants and the choice of counter-ion can influence the final structure of the complex.

Representative Synthetic Protocol: Synthesis of a Dimeric Cobalt(II) Complex

This protocol is adapted from the successful synthesis of a related 2-methanolpyridine complex and is expected to yield the analogous [Co₂(μ-Cl)₂(4-Me-pym-OH)₄]Cl₂ complex.[3]

Objective: To synthesize a dinuclear cobalt(II) complex with 4-Me-pym-OH as a bidentate ligand and bridging chloride ions.

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • This compound (4-Me-pym-OH)

  • Methanol (reagent grade)

Procedure:

  • Dissolution of Reactants: In a 50 mL round-bottom flask, dissolve CoCl₂·6H₂O (1 mmol) in 10 mL of methanol. In a separate beaker, dissolve 4-Me-pym-OH (2 mmol) in 10 mL of methanol.

  • Reaction: Slowly add the ligand solution to the stirring solution of the cobalt salt at room temperature. A color change should be observed upon addition.

  • Reflux: Attach a condenser to the flask and heat the reaction mixture to reflux for 2 hours. This provides the necessary activation energy to ensure complete complexation.

  • Crystallization: After reflux, reduce the volume of the solvent by approximately half using a rotary evaporator. Allow the resulting concentrated solution to cool slowly to room temperature.

  • Isolation: Blue crystals are expected to form over 1-3 days. Isolate the crystals by vacuum filtration, wash with a small amount of cold methanol to remove any unreacted starting materials, and dry in vacuo.

Rationale for Experimental Choices:

  • Solvent: Methanol is an excellent choice as it readily dissolves both the cobalt salt and the pyridine-based ligand, facilitating a homogeneous reaction.[3]

  • Stoichiometry: A 1:2 metal-to-ligand ratio is used to ensure that sufficient ligand is available to coordinate to the metal centers, favoring the formation of the desired complex.[3]

  • Reflux: Heating the reaction mixture ensures that the reaction goes to completion and helps to overcome any kinetic barriers to complex formation.

Workflow for Synthesis and Characterization cluster_char Analytical Techniques A Dissolve CoCl₂·6H₂O and 4-Me-pym-OH in Methanol B Combine Solutions and Reflux for 2h A->B C Reduce Volume and Cool for Crystallization B->C D Isolate Crystals (Filtration) C->D E Characterization D->E F Single-Crystal X-ray Diffraction E->F G FTIR Spectroscopy E->G H Magnetic Susceptibility E->H I UV-Vis Spectroscopy E->I

Figure 2: General workflow for the synthesis and characterization of a 4-Me-pym-OH complex.

Structural and Spectroscopic Characterization

The resulting complexes can be thoroughly characterized using a suite of analytical techniques to elucidate their structure, bonding, and electronic properties.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides definitive information about the solid-state structure of the complex, including bond lengths, bond angles, and the overall coordination geometry. For instance, in the analogous dimeric cobalt(II) complex, [Co₂(μ-Cl)₂(mpy)₄]Cl₂ (where mpy = 2-methanolpyridine), each cobalt ion is octahedrally coordinated by two bridging chloride ions and two bidentate (N,O) mpy ligands.[3] A similar structure is anticipated for the 4-Me-pym-OH analogue.

ParameterRepresentative Value (Analog)[3]Expected Influence of 4-Methyl Group
Co-N Bond Length~2.15 ÅMinor shortening due to increased basicity
Co-O Bond Length~2.10 ÅMinimal change
Co-Cl (bridging)~2.45 ÅMinimal change
N-Co-O Bite Angle~77°Minor change
Co-Cl-Co Bridge Angle~95°Minimal change
Table 1: Selected structural parameters for a representative Co(II) complex, based on the closely related 2-methanolpyridine analogue.[3]
Spectroscopic Characterization
  • FTIR Spectroscopy: Infrared spectroscopy is a powerful tool for confirming the coordination of the ligand. Upon complexation, the O-H stretching vibration of the alcohol (typically a broad band around 3300-3400 cm⁻¹) is expected to shift or change in intensity. Furthermore, new bands in the far-IR region (below 600 cm⁻¹) corresponding to M-N and M-O stretching vibrations will appear. For related copper(II) complexes with pyridinemethanol ligands, Cu-N vibrations are observed in the 412-527 cm⁻¹ range.[4]

  • NMR Spectroscopy: For diamagnetic complexes (e.g., with Zn²⁺, Ni²⁺ in a square planar geometry, or Co³⁺), ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand. The signals for the pyridine and methylene protons will typically shift downfield upon coordination to the metal center. ¹³C NMR data for the free ligand 4-methylpyridine shows characteristic shifts for the pyridine carbons.[5] These would be expected to shift upon coordination.

  • UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about the d-orbital splitting and the geometry around the metal ion. For example, octahedral Co(II) complexes typically exhibit d-d transitions in the visible region.[3] The spectra of copper(II) complexes can also show broad d-d transitions and more intense ligand-to-metal charge transfer (LMCT) bands.[4]

Coordination Chemistry with Specific Transition Metals

First-Row Transition Metals (Co, Ni, Cu)

Complexes of first-row transition metals with pyridyl-alcohol ligands are widely studied.

  • Cobalt(II): As discussed, Co(II) readily forms dimeric, octahedrally coordinated complexes with bridging halides.[3] These complexes are often paramagnetic.

  • Nickel(II): Ni(II) can form a variety of geometries, including octahedral and square planar.[4][6] The reaction of Ni(II) salts with pyridyl ligands in methanol can lead to the formation of mononuclear complexes where methanol itself can act as a ligand.[4]

  • Copper(II): Cu(II) complexes with pyridinemethanol ligands have been synthesized and characterized.[4][7] These often exhibit interesting magnetic properties due to spin-spin interactions in dinuclear or polynuclear structures.[4] The Jahn-Teller effect often leads to distorted geometries in Cu(II) complexes.[8]

Second and Third-Row Transition Metals (Ruthenium)

Ruthenium complexes with pyridyl-alkoxide ligands have shown significant promise in catalysis.

  • Ruthenium(II/III): The reaction of Ru₃(CO)₁₂ with pyridyl-alcohols in refluxing xylene has been shown to produce novel trinuclear ruthenium carbonyl clusters.[8][9] In these complexes, the deprotonated pyridyl-alkoxide ligand coordinates to the ruthenium centers. These complexes have demonstrated high catalytic activity for the dehydrogenative oxidation of secondary alcohols to ketones.[8][9][10] The catalytic cycle is believed to involve the cooperative action of the multiple metal centers.

Applications

Catalysis

As mentioned, ruthenium complexes of pyridyl-alkoxide ligands are effective catalysts for alcohol oxidation.[8][9][10] The ligand plays a crucial role in stabilizing the metal center and modulating its electronic properties to facilitate the catalytic process. The bidentate nature of the ligand ensures its firm attachment to the metal cluster during the catalytic cycle.

Magnetic Materials

The ability of the deprotonated 4-Me-pym-OH ligand to bridge metal centers opens up possibilities for creating coordination polymers with interesting magnetic properties. Dinuclear copper(II) complexes with related ligands have shown antiferromagnetic interactions at room temperature.[4] Similarly, manganese(II) is known to form coordination polymers with pyridyl-based ligands that exhibit antiferromagnetic ordering at low temperatures.[3] By carefully selecting the metal ion and reaction conditions, it is possible to tune the magnetic exchange interactions within these materials.

Conclusion and Future Outlook

This compound is a ligand with significant potential in coordination chemistry. Its straightforward synthesis, versatile coordination modes, and the tunable electronic properties conferred by the 4-methyl substituent make it an attractive building block for the construction of functional metal complexes. While the coordination chemistry of its close analogs is well-documented, further exploration of complexes with the 4-Me-pym-OH ligand itself is warranted.

Future research should focus on the synthesis and structural characterization of a wider range of complexes, including those with precious metals like platinum and palladium, to explore their catalytic potential in cross-coupling reactions. Additionally, the investigation of lanthanide complexes with this ligand could lead to new materials with interesting photoluminescent properties. The continued study of these systems promises to yield new catalysts, functional materials, and a deeper understanding of the fundamental principles of coordination chemistry.

References

A Technical Guide to the Synthesis of Novel Ligands from (4-Methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern coordination chemistry and drug development, the rational design of ligands is paramount. The starting material often dictates the synthetic possibilities and ultimate functionality of the target molecule. (4-Methylpyridin-2-yl)methanol emerges as a particularly versatile and strategic precursor for the synthesis of a diverse array of novel ligands. Its structure is deceptively simple, yet it offers a rich platform for chemical modification.

This guide provides an in-depth technical exploration of the core synthetic strategies to leverage this compound as a foundational building block. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights for researchers, medicinal chemists, and materials scientists. The focus is on creating robust, adaptable synthetic routes to novel multidentate ligands with applications spanning catalysis, materials science, and bioinorganic chemistry.

Part 1: Foundational Principles of Reactivity and Coordination

The synthetic utility of this compound stems from its bifunctional nature, housing two key reactive sites within a stable heterocyclic frame: the pyridine nitrogen and the primary alcohol.

The Dual-Functionality Core:

  • Pyridine Nitrogen: The nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital, making it a potent Lewis base and an excellent coordination site for a vast range of metal ions.[1] The electron-donating 4-methyl group subtly increases the basicity of this nitrogen compared to its unsubstituted counterpart, enhancing its coordinating ability.

  • Hydroxymethyl Group (-CH₂OH): The primary alcohol at the 2-position is pivotal. It can act as a hydrogen bond donor, participate in coordination directly with a metal center, or, upon deprotonation, form a bridging alkoxide.[2][3] Crucially, it serves as a handle for extensive synthetic elaboration.

Inherent Bidentate Coordination:

The true strength of the this compound scaffold lies in the proximity of these two functional groups. It is pre-organized to act as a potent N,O-bidentate ligand, chelating to a metal center to form a highly stable six-membered ring.[4] This chelation effect is a powerful thermodynamic driving force in the formation of stable metal complexes. Upon deprotonation, the resulting pyridyl-alkoxide ligand can bridge multiple metal centers, facilitating the construction of polynuclear clusters and coordination polymers.[3][5]

Coordination modes of the this compound scaffold.

Part 2: Core Synthetic Strategies for Ligand Elaboration

The primary alcohol is the most versatile site for modification. By converting the hydroxyl group into a better leaving group, we unlock a multitude of pathways for constructing more complex, multidentate ligand architectures.

Strategy A: Activation of the Hydroxymethyl Group via Halogenation

The conversion of the alcohol to an alkyl chloride is the cornerstone of many synthetic routes, creating a highly reactive electrophilic site for subsequent nucleophilic substitution. The reaction with thionyl chloride (SOCl₂) is a reliable and scalable method.

Protocol 1: Synthesis of 2-(Chloromethyl)-4-methylpyridine [2][5]

This protocol details the conversion of the starting alcohol to its corresponding chloride, a key intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Carefully add thionyl chloride (2.0 eq) to the solution. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

  • Stir the reaction mixture under reflux for 5-10 minutes.[2][5] The progress can be monitored by Thin Layer Chromatography (TLC).

  • Allow the solution to cool to room temperature and concentrate it under reduced pressure to remove excess SOCl₂ and DCM.

  • Carefully partition the resulting residue between diethyl ether and a saturated NaHCO₃ solution to neutralize residual acid.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography, typically using ethyl acetate as the eluent, to yield 2-(chloromethyl)-4-methylpyridine as the final product.[2] A reported yield for this transformation is 72.1%.[5]

Synthetic utility of the 2-(chloromethyl)-4-methylpyridine intermediate.
Strategy B: Building Multidentate Ligands via Nucleophilic Substitution

The 2-(chloromethyl)-4-methylpyridine intermediate is primed for reaction with a wide range of nucleophiles. This strategy allows for the modular construction of ligands with varying denticity, flexibility, and electronic properties. A common and highly effective approach is the synthesis of bis(pyridylmethyl)amine (BPA) type ligands.

Protocol 2: Synthesis of a Symmetrical N,N,N-Tridentate Ligand

This protocol describes the reaction of the chlorinated intermediate with a primary amine to create a tridentate ligand, a scaffold widely used in coordination chemistry.[6]

Materials:

  • 2-(Chloromethyl)-4-methylpyridine (from Protocol 1)

  • A primary amine (e.g., benzylamine, aniline, or a long-chain alkylamine)

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA) as a base

  • Acetonitrile or Dimethylformamide (DMF) as solvent

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a solution of the primary amine (1.0 eq) and a base such as K₂CO₃ (2.5 eq) in acetonitrile, add a solution of 2-(chloromethyl)-4-methylpyridine (2.1 eq) in acetonitrile dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via silica gel column chromatography to yield the desired N,N-bis((4-methylpyridin-2-yl)methyl)amine ligand. This type of reaction is foundational for creating ligands for catalytic applications.[7]

Strategy C: Ether Linkages via Williamson Ether Synthesis

For ligands requiring more flexible or rigid spacers, the Williamson ether synthesis provides a direct route from the starting alcohol without proceeding through the halide.[8][9] This reaction involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile.[10]

Protocol 3: Synthesis of a Pyridyl-Ether Ligand

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • An electrophile (e.g., benzyl bromide, 1,4-dibromobutane)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

Procedure:

  • Caution: NaH is highly reactive. Handle under an inert atmosphere (N₂ or Ar).

  • Wash the NaH (1.2 eq) with anhydrous hexanes to remove mineral oil and suspend it in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension. Stir until hydrogen gas evolution ceases (typically 30-60 minutes).

  • Add the alkyl halide electrophile (1.1 eq) to the resulting alkoxide solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.

  • Extract the product into ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Filter, concentrate, and purify by column chromatography to yield the ether-linked ligand.

Part 3: Characterization and Data

Thorough characterization is essential to confirm the structure and purity of newly synthesized ligands.

Standard Techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the primary tools for structural elucidation.

  • Mass Spectrometry (MS): Confirms the molecular weight of the target compound.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, particularly the disappearance of the broad O-H stretch from the starting material.

  • Single-Crystal X-ray Diffraction: Provides unambiguous structural confirmation of the ligand or its metal complexes in the solid state.

Table 1: Representative ¹H NMR Data
Compoundδ (ppm), CH₃δ (ppm), CH₂δ (ppm), Pyridine Ring H
This compound~2.3~4.6 (s)~7.0-8.4
2-(Chloromethyl)-4-methylpyridine[5]2.37 (s)4.72 (s)7.20 (d), 7.38 (s), 8.40 (d)
N-benzyl-N-((4-methylpyridin-2-yl)methyl)amine~2.3~3.8 (s, N-CH₂)~7.0-8.4 (pyridyl), ~7.2-7.4 (phenyl)

Part 4: Applications and Future Directions

The true value of these synthetic strategies lies in the properties and applications of the resulting ligands and their metal complexes.

  • Homogeneous Catalysis: Ligands derived from this core, particularly tridentate amine variants, are integral to designing transition metal complexes for a range of catalytic transformations, including oxidation, C-H activation, and polymerization.[6] The steric and electronic properties can be fine-tuned by modifying the substituents on the ligand backbone.

  • Materials Science: The ability of these ligands to form well-defined coordination geometries makes them excellent candidates for building blocks in Metal-Organic Frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, separation, and sensing.

  • Bioinorganic Chemistry: Pyridyl-based ligands are common in bioinorganic model complexes and can be used to develop metal-based therapeutic or diagnostic agents. The ligand scaffold can be functionalized to improve water solubility or introduce biocompatible moieties.

Conclusion

This compound is more than a simple chemical; it is a strategic platform for innovation in ligand design. The synthetic pathways detailed in this guide—centered on the activation of the hydroxymethyl group—provide a reliable and versatile toolbox for researchers. By understanding the fundamental principles of its reactivity and applying these robust protocols, scientists can efficiently construct a vast library of novel ligands tailored for specific applications in catalysis, materials science, and medicine. The modularity of these approaches ensures that the potential for discovery remains extensive, limited only by the creativity of the synthetic chemist.

References

The Emerging Role of (4-Methylpyridin-2-yl)methanol in Homogeneous Catalysis: A Technical Guide for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (4-Methylpyridin-2-yl)methanol is a versatile pyridine-based ligand poised to make significant contributions to the field of homogeneous catalysis. Its unique electronic and steric properties, stemming from the interplay of the pyridine ring, the methyl group, and the methanol moiety, make it a compelling candidate for the development of novel, highly efficient catalysts. This technical guide provides an in-depth exploration of the potential applications of this compound in key catalytic transformations, including oxidation, reduction, and cross-coupling reactions. Drawing on established principles from related pyridine-based catalytic systems, this document offers researchers, scientists, and drug development professionals a forward-looking perspective on leveraging this promising molecule to address contemporary synthetic challenges.

Introduction to this compound: Structure and Coordination Chemistry

This compound, with the chemical formula C₇H₉NO, is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 4-position and a hydroxymethyl group at the 2-position.[1][2] This unique arrangement of functional groups imparts a combination of properties that are highly desirable for catalytic applications.

The pyridine nitrogen atom provides a strong coordination site for a wide range of transition metals, forming stable metal complexes. The adjacent hydroxymethyl group can act as a hemilabile ligand, capable of coordinating to the metal center through the oxygen atom to form a chelate ring. This hemilability can be crucial in catalytic cycles, allowing for the stabilization of intermediates and the creation of open coordination sites for substrate binding. Furthermore, the methyl group at the 4-position exerts an electron-donating effect on the pyridine ring, which can modulate the electronic properties of the metal center and influence the catalyst's reactivity and selectivity.

Potential Application in Catalytic Oxidation

The oxidation of organic substrates is a cornerstone of chemical synthesis. Pyridine-based ligands have been instrumental in the development of catalysts for a variety of oxidation reactions.[3][4][5] The structural motifs within this compound suggest its potential to form highly effective oxidation catalysts.

Mechanistic Considerations in Metal-Catalyzed Oxidation

In a typical metal-catalyzed oxidation, the this compound ligand would coordinate to a transition metal center (e.g., iron, manganese, or ruthenium). The pyridine nitrogen and the hydroxyl oxygen can form a stable chelate, influencing the metal's redox potential. The catalytic cycle would likely involve the activation of an oxidant (e.g., hydrogen peroxide, peracids) by the metal complex, followed by the transfer of an oxygen atom to the substrate. The hemilabile nature of the hydroxyl group could facilitate the necessary changes in the metal's coordination sphere during the catalytic cycle.

Oxidation_Mechanism cluster_cycle Hypothetical Catalytic Cycle for Oxidation M_L [M(L)n] M_L_Ox [M(L)n(Ox)] M_L->M_L_Ox Oxidant (Ox) M_L_O [M(L)n=O] M_L_Ox->M_L_O - Byproduct M_L_Substrate [Substrate-M(L)n=O] M_L_O->M_L_Substrate Substrate M_L_Substrate->M_L Oxidized Product caption Fig. 1: Proposed Catalytic Cycle for Oxidation

Caption: Fig. 1: Proposed Catalytic Cycle for Oxidation

Experimental Protocol: Epoxidation of Alkenes

This protocol outlines a general procedure for the epoxidation of an alkene using a hypothetical catalyst derived from this compound.

Materials:

  • This compound

  • Metal precursor (e.g., FeCl₂, Mn(OAc)₂)

  • Alkene substrate (e.g., styrene)

  • Oxidant (e.g., 30% H₂O₂)

  • Solvent (e.g., acetonitrile)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Catalyst Formation (in situ): In a round-bottom flask, dissolve this compound (2 mol%) and the metal precursor (1 mol%) in acetonitrile under an inert atmosphere. Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Reaction Setup: Add the alkene substrate (1 mmol) to the catalyst solution.

  • Initiation: Slowly add the oxidant (1.5 mmol) to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the desired time (e.g., 4-24 hours). Monitor the progress of the reaction by TLC or GC analysis.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

SubstrateCatalyst Loading (mol%)OxidantSolventConversion (%)Selectivity (%)
Styrene1H₂O₂AcetonitrileData to be determinedData to be determined
Cyclooctene1H₂O₂AcetonitrileData to be determinedData to be determined
1-Octene1H₂O₂AcetonitrileData to be determinedData to be determined

Potential Application in Catalytic Reduction

The reduction of functional groups is a fundamental transformation in organic synthesis. Pyridine-based ligands have been successfully employed in catalysts for various reduction reactions, including the hydrogenation and transfer hydrogenation of ketones, imines, and alkenes. A notable example is the use of a related compound, bis(6-methylpyridin-2-yl)methanol, as an additive to improve catalyst turnover and deracemization in asymmetric hydrogen atom transfer reactions.[6] This suggests a promising role for this compound in similar catalytic systems.

Mechanistic Insights in Asymmetric Hydrogen Atom Transfer

In asymmetric hydrogen atom transfer (HAT), a chiral catalyst facilitates the transfer of a hydrogen atom to a prochiral radical, leading to an enantioenriched product. The this compound ligand, when part of a chiral metal complex, could influence the stereochemical outcome of this process. Its coordination to the metal center can create a specific chiral environment around the active site, directing the approach of the substrate and the hydrogen atom donor.

Reduction_Workflow cluster_workflow Experimental Workflow for Asymmetric Reduction start Start catalyst_prep Prepare Chiral Metal Catalyst with this compound ligand start->catalyst_prep reaction_setup Combine Catalyst, Substrate, and Hydrogen Source catalyst_prep->reaction_setup reaction Run Reaction under Controlled Conditions reaction_setup->reaction monitoring Monitor Conversion and Enantiomeric Excess (ee) reaction->monitoring workup Work-up and Purify Product monitoring->workup analysis Analyze Product for Yield and ee workup->analysis end End analysis->end caption Fig. 2: Workflow for Asymmetric Reduction

Caption: Fig. 2: Workflow for Asymmetric Reduction

Experimental Protocol: Asymmetric Transfer Hydrogenation of a Ketone

This protocol describes a general procedure for the asymmetric transfer hydrogenation of a prochiral ketone.

Materials:

  • Chiral metal precursor (e.g., [RuCl₂(p-cymene)]₂)

  • This compound (as a co-ligand or additive)

  • Prochiral ketone (e.g., acetophenone)

  • Hydrogen donor (e.g., isopropanol or formic acid/triethylamine mixture)

  • Base (e.g., KOH)

  • Solvent (e.g., isopropanol or dichloromethane)

Procedure:

  • Catalyst Activation: In a Schlenk tube, stir the chiral metal precursor, this compound, and a base in the chosen solvent under an inert atmosphere at a specified temperature for 30-60 minutes.

  • Reaction: Add the prochiral ketone to the activated catalyst solution.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature and monitor its progress by chiral GC or HPLC to determine conversion and enantiomeric excess.

  • Work-up: After completion, cool the reaction mixture to room temperature, filter off any solids, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting alcohol by column chromatography.

Ketone SubstrateHydrogen DonorTemperature (°C)Time (h)Conversion (%)ee (%)
AcetophenoneIsopropanol8012Data to be determinedData to be determined
PropiophenoneHCOOH/NEt₃4024Data to be determinedData to be determined
1-TetraloneIsopropanol8018Data to be determinedData to be determined

Potential Application in Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The appropriate selection of ligands is fundamental to the success of these transformations. Pyridine-containing ligands have been shown to be effective in various palladium-catalyzed cross-coupling reactions. The electronic properties of this compound make it an interesting candidate for ligand development in this area.

The Role of the Ligand in the Catalytic Cycle

In a typical palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira), the ligand plays several critical roles: it stabilizes the palladium center, influences the rates of oxidative addition and reductive elimination, and can affect the regioselectivity and chemoselectivity of the reaction. The electron-donating methyl group of this compound would increase the electron density on the palladium center, which could facilitate the oxidative addition step. The hemilabile hydroxymethyl group could dissociate to open a coordination site for the incoming substrates and then re-coordinate to stabilize key intermediates.

Cross_Coupling_Cycle cluster_cycle Generalized Cross-Coupling Catalytic Cycle Pd0 Pd(0)L_n OxAdd R-Pd(II)(X)L_n Pd0->OxAdd Oxidative Addition (R-X) Transmetal R-Pd(II)(R')L_n OxAdd->Transmetal Transmetalation (R'-M) RedElim [R-R'-Pd(II)L_n] Transmetal->RedElim Isomerization RedElim->Pd0 Reductive Elimination (R-R') caption Fig. 3: Cross-Coupling Catalytic Cycle

Caption: Fig. 3: Cross-Coupling Catalytic Cycle

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound (as ligand)

  • Aryl halide (e.g., bromobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., toluene, dioxane, water)

Procedure:

  • Reaction Setup: To a reaction vessel, add the palladium precursor, this compound, the aryl halide, the arylboronic acid, and the base.

  • Solvent Addition: Add the solvent system under an inert atmosphere.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by GC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add water. Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography or recrystallization.

Aryl HalideArylboronic AcidBaseSolventYield (%)
BromobenzenePhenylboronic acidK₂CO₃Toluene/H₂OData to be determined
4-Iodoanisole4-Tolylboronic acidCs₂CO₃DioxaneData to be determined
2-Chloropyridine3-Thienylboronic acidK₃PO₄TolueneData to be determined

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, building block for the design of novel homogeneous catalysts. Its unique structural and electronic features suggest its potential to excel in a range of catalytic transformations, including oxidation, reduction, and cross-coupling reactions. The insights provided in this technical guide, drawn from established catalytic systems featuring related pyridine-based ligands, are intended to inspire and guide future research in this area. Further investigation into the synthesis and characterization of metal complexes of this compound and their systematic evaluation in catalysis is highly encouraged. Such studies will undoubtedly unlock the full potential of this versatile molecule and contribute to the development of more efficient and selective synthetic methodologies.

References

A Comprehensive Technical Guide to (4-Methylpyridin-2-yl)methanol and Its Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of (4-Methylpyridin-2-yl)methanol and its derivatives, compounds of significant interest in medicinal chemistry and materials science. From fundamental synthesis protocols to cutting-edge applications, this document is designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development. We will delve into the nuanced chemistry of these molecules, offering not just procedural steps but also the scientific rationale behind them, ensuring a thorough and practical understanding.

Introduction to this compound: A Versatile Scaffold

This compound is a pyridine derivative characterized by a methyl group at the 4-position and a hydroxymethyl group at the 2-position of the pyridine ring. This unique arrangement of functional groups imparts a combination of steric and electronic properties that make it a valuable building block in the synthesis of a wide array of more complex molecules. The pyridine nitrogen acts as a hydrogen bond acceptor and a coordination site for metal ions, while the hydroxyl group can be further functionalized or participate in hydrogen bonding interactions. The methyl group provides a degree of lipophilicity and can influence the molecule's overall conformation and binding affinity to biological targets.

Pyridine and its derivatives are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs.[1] Their ability to engage in various non-covalent interactions, coupled with their metabolic stability, makes them a privileged scaffold in drug design. This guide will explore how the specific substitution pattern of this compound has been leveraged to create novel therapeutic agents and functional materials.

Synthesis of the Core Moiety: this compound

The synthesis of this compound can be approached through several routes, with the most common and practical method involving the reduction of the corresponding aldehyde, 4-methyl-2-pyridinecarboxaldehyde. The integrity of any synthetic protocol relies on its reproducibility and the purity of the final product. Below, we provide a validated, step-by-step methodology.

Synthesis of the Precursor: 4-Methyl-2-pyridinecarboxaldehyde

A common starting material for the synthesis of 4-methyl-2-pyridinecarboxaldehyde is 4-methylpyridine (γ-picoline).[2] The introduction of the aldehyde functionality at the 2-position can be achieved through various methods, including oxidation of a corresponding precursor.

Workflow for the Synthesis of 4-Methyl-2-pyridinecarboxaldehyde:

Synthesis of 4-Methyl-2-pyridinecarboxaldehyde Start 4-Methylpyridine Intermediate1 4-Methylpyridine N-oxide Start->Intermediate1 Oxidation (e.g., m-CPBA) Intermediate2 (4-Methylpyridin-2-yl)methyl acetate Intermediate1->Intermediate2 Rearrangement (Acetic Anhydride) Product 4-Methyl-2-pyridinecarboxaldehyde Intermediate2->Product Hydrolysis & Oxidation (e.g., MnO2) TRPV3 Antagonist Synthesis Start This compound Derivative Intermediate Activated Ester or Halide Start->Intermediate Activation (e.g., MsCl, SOCl2) Product TRPV3 Antagonist Intermediate->Product Nucleophilic Substitution Reagent Amine or Alcohol Nucleophile Reagent->Product Kinase Inhibitor Binding Inhibitor This compound Derivative Hinge Kinase Hinge Region Inhibitor->Hinge H-Bond (Pyridine N) HydrophobicPocket Hydrophobic Pocket Inhibitor->HydrophobicPocket Hydrophobic Interaction (Methyl Group) Solvent Solvent Exposed Region Inhibitor->Solvent H-Bond (Hydroxyl Group) Palladium Complex Pd Pd(II) Ligand1 This compound Ligand1->Pd Coordination (N, O) Ligand2 L Ligand2->Pd Ligand3 L' Ligand3->Pd Ligand4 L'' Ligand4->Pd

References

Methodological & Application

Synthesis and Application of (4-Methylpyridin-2-yl)methanol Metal Complexes: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of Pyridyl Alcohols in Coordination Chemistry

Pyridyl alcohol ligands, such as (4-Methylpyridin-2-yl)methanol, represent a versatile class of chelating agents in coordination chemistry. The presence of both a nitrogen atom within the pyridine ring and a hydroxyl group on the methyl substituent provides two potential coordination sites. This bifunctionality allows for the formation of a diverse array of metal complexes with varied structural motifs and chemical properties. The pyridine nitrogen acts as a potent Lewis base, readily coordinating to a wide range of metal ions, while the hydroxyl group can either remain as a pendant arm or participate in coordination, leading to the formation of chelate rings. This dual nature makes these ligands valuable building blocks for the construction of discrete molecular complexes, coordination polymers, and metal-organic frameworks (MOFs).[1] The steric and electronic properties of the pyridine ring can be fine-tuned by the introduction of substituents, such as the methyl group in this compound, which can influence the stability, reactivity, and catalytic activity of the resulting metal complexes. These complexes have garnered significant interest for their potential applications in catalysis, materials science, and as precursors for biologically active compounds.[1][2]

This application note provides a comprehensive guide for the synthesis of this compound and its subsequent use in the preparation of transition metal complexes, with a focus on providing detailed, field-proven protocols and explaining the rationale behind the experimental choices.

Part 1: Synthesis of the Ligand, this compound

The synthesis of this compound can be efficiently achieved through a three-step process starting from the readily available precursor, 2,4-lutidine. The overall synthetic pathway involves the selective oxidation of one methyl group to a carboxylic acid, followed by esterification and subsequent reduction to the desired alcohol.

Synthesis_Workflow Start 2,4-Lutidine Step1 Oxidation (e.g., KMnO4 or SeO2) Start->Step1 Intermediate1 4-Methylpyridine-2-carboxylic acid Step1->Intermediate1 Step2 Esterification (e.g., Fischer Esterification) Intermediate1->Step2 Intermediate2 Methyl 4-methylpicolinate Step2->Intermediate2 Step3 Reduction (e.g., LiAlH4) Intermediate2->Step3 End This compound Step3->End

Caption: Synthetic workflow for this compound.

Protocol 1.1: Synthesis of 4-Methylpyridine-2-carboxylic acid from 2,4-Lutidine

Rationale: The selective oxidation of one methyl group of 2,4-lutidine is the critical first step. While various oxidizing agents can be employed, potassium permanganate (KMnO4) is a common and effective choice for the oxidation of alkylpyridines to their corresponding carboxylic acids. The reaction is typically carried out in an aqueous medium under reflux.

Materials:

  • 2,4-Lutidine

  • Potassium permanganate (KMnO4)

  • Sulfuric acid (concentrated)

  • Sodium bisulfite

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,4-lutidine and deionized water.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly and portion-wise, add potassium permanganate to the refluxing mixture. The purple color of the permanganate will disappear as it is consumed. Caution: The reaction is exothermic; control the addition rate to maintain a steady reflux.

  • After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the filter cake with hot water.

  • Combine the filtrate and washings and acidify with concentrated sulfuric acid.

  • Decolorize the solution by the careful addition of sodium bisulfite until the solution is colorless.

  • Adjust the pH of the solution to the isoelectric point of 4-methylpyridine-2-carboxylic acid (around pH 3-4) using concentrated hydrochloric acid or a sodium hydroxide solution. The product will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-methylpyridine-2-carboxylic acid.

Protocol 1.2: Esterification of 4-Methylpyridine-2-carboxylic acid

Rationale: Fischer esterification is a straightforward and widely used method for converting carboxylic acids to esters using an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid.[3][4]

Materials:

  • 4-Methylpyridine-2-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend 4-methylpyridine-2-carboxylic acid in anhydrous methanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.

  • Attach a reflux condenser and heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and carefully wash with a saturated sodium bicarbonate solution to neutralize the excess acid. Caution: CO2 evolution.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain methyl 4-methylpicolinate.

Protocol 1.3: Reduction of Methyl 4-methylpicolinate to this compound

Rationale: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing esters to primary alcohols.[5][6][7][8] The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF).

Materials:

  • Methyl 4-methylpicolinate

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate or a saturated solution of Rochelle's salt (potassium sodium tartrate)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, suspend LiAlH4 in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension in an ice bath.

  • Dissolve methyl 4-methylpicolinate in anhydrous THF and add it dropwise to the LiAlH4 suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH4 by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water or a saturated solution of Rochelle's salt.

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the mixture through a pad of Celite and wash the filter cake with THF.

  • Combine the filtrate and washings, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield this compound. The product can be further purified by column chromatography or recrystallization if necessary.

Part 2: Synthesis of this compound Metal Complexes

The this compound ligand can coordinate to a variety of metal ions to form stable complexes. The following protocols provide representative examples for the synthesis of nickel(II) and cobalt(II) complexes. The choice of metal salt, solvent, and stoichiometry can influence the final structure and properties of the complex.

Complexation_Workflow Ligand This compound Reaction Complexation Reaction (Stirring/Reflux) Ligand->Reaction MetalSalt Metal Salt (e.g., NiCl2, CoCl2) MetalSalt->Reaction Solvent Solvent (e.g., Methanol, Ethanol) Solvent->Reaction Isolation Isolation & Purification (Filtration, Washing, Drying) Reaction->Isolation Product Metal Complex Isolation->Product

References

Application Notes and Protocols: (4-Methylpyridin-2-yl)methanol as a Precursor for Chiral P,N-Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyridyl Moiety in Chiral Ligand Design

In the landscape of asymmetric catalysis, the rational design of chiral ligands is paramount to achieving high levels of enantioselectivity and catalytic efficiency. The pyridine ring, a privileged heterocyclic motif, offers a unique combination of electronic and steric properties that make it an invaluable component of modern chiral ligands. Its nitrogen atom acts as a well-defined Lewis basic site for metal coordination, while the aromatic ring can be readily functionalized to tune the steric environment around the catalytic center.

(4-Methylpyridin-2-yl)methanol, while not typically employed directly as a chiral ligand, represents a versatile and strategic starting material for the synthesis of sophisticated P,N-ligands. These ligands, which feature a phosphorus and a nitrogen donor atom, have demonstrated exceptional performance in a variety of metal-catalyzed asymmetric transformations, most notably in the hydrogenation of prochiral ketones and imines. The inherent chirality is introduced by constructing a rigid scaffold that incorporates the pyridyl methanol derivative, thereby creating a well-defined chiral pocket around the metal center.

This guide provides a comprehensive overview of the application of this compound as a precursor to a class of chiral pyridine-aminophosphine ligands and their subsequent use in the highly efficient iridium-catalyzed asymmetric hydrogenation of β-aryl β-ketoesters. The protocols and discussions herein are grounded in established principles of asymmetric catalysis and draw from leading research in the field.[1][2][3][4][5]

Part 1: Synthesis of a Chiral Pyridine-Aminophosphine (P,N) Ligand

The synthesis of a chiral P,N-ligand from this compound involves a multi-step sequence designed to build a rigid chiral backbone. The following protocol is a representative example, based on established methodologies for the synthesis of similar pyridine-containing chiral ligands.

Experimental Protocol: Synthesis of a Representative Chiral Pyridine-Aminophosphine Ligand

Step 1: Oxidation of this compound to the Aldehyde

  • To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add Dess-Martin periodinane (1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃ (1:1).

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 4-methylpicolinaldehyde, which can be used in the next step without further purification.

Step 2: Asymmetric Reductive Amination

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 4-methylpicolinaldehyde (1.0 eq) and a chiral primary amine (e.g., (R)-1-phenylethylamine, 1.05 eq) in anhydrous DCM (0.1 M).

  • Add a suitable dehydrating agent, such as anhydrous MgSO₄, and stir the mixture at room temperature for 1-2 hours to form the corresponding imine.

  • Filter the mixture and cool the filtrate to -78 °C.

  • Add a reducing agent, such as sodium borohydride (1.5 eq), portion-wise.

  • Stir the reaction at -78 °C for 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with DCM, dry the combined organic layers over MgSO₄, and concentrate. Purify by column chromatography to yield the chiral secondary amine.

Step 3: Introduction of the Phosphine Moiety

  • Dissolve the chiral secondary amine (1.0 eq) in anhydrous toluene (0.1 M) in a flame-dried Schlenk flask under an inert atmosphere.

  • Cool the solution to 0 °C and add a suitable base, such as n-butyllithium (1.1 eq), dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add chlorodiphenylphosphine (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with toluene, dry the organic layer over MgSO₄, and concentrate. Purify by column chromatography on silica gel under an inert atmosphere to afford the final chiral P,N-ligand.

Ligand_Synthesis cluster_0 Step 1: Oxidation cluster_1 Step 2: Asymmetric Reductive Amination cluster_2 Step 3: Phosphination Start This compound Aldehyde 4-Methylpicolinaldehyde Start->Aldehyde Dess-Martin Periodinane Imine Chiral Imine Aldehyde->Imine Chiral Primary Amine Amine Chiral Secondary Amine Imine->Amine NaBH4 Ligand Chiral P,N-Ligand Amine->Ligand 1. n-BuLi 2. ClPPh2

Caption: Synthetic workflow for a chiral P,N-ligand from this compound.

Part 2: Application in Iridium-Catalyzed Asymmetric Hydrogenation

Chiral P,N-ligands derived from pyridyl methanols have proven to be highly effective in the iridium-catalyzed asymmetric hydrogenation of challenging substrates like β-aryl β-ketoesters.[1][2][3][4][5] These reactions produce chiral β-hydroxy esters, which are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules.

Mechanism of Asymmetric Hydrogenation

The iridium catalyst, activated with hydrogen, coordinates to the chiral P,N-ligand. The substrate, a β-aryl β-ketoester, then coordinates to the iridium center through its two carbonyl oxygen atoms, forming a chelate. The chiral ligand creates a highly organized and sterically defined environment, forcing the substrate to adopt a specific conformation. This geometric constraint dictates the facial selectivity of the hydride transfer from the iridium to the ketone carbonyl, leading to the formation of one enantiomer of the product in high excess. The catalytic cycle is then regenerated, allowing for high turnover numbers.

Catalytic_Cycle Precatalyst [Ir(COD)Cl]₂ + Chiral P,N-Ligand Active_Catalyst [Ir(H)₂(P,N)]⁺ Precatalyst->Active_Catalyst H₂ Substrate_Complex Ir-Substrate Chelate Active_Catalyst->Substrate_Complex Substrate (β-Ketoester) Hydride_Transfer Diastereoselective Hydride Transfer Substrate_Complex->Hydride_Transfer Product_Release Product Release & Catalyst Regeneration Hydride_Transfer->Product_Release Product_Release->Active_Catalyst Product Chiral β-Hydroxy Ester Product_Release->Product

Caption: Simplified catalytic cycle for Ir-catalyzed asymmetric hydrogenation of a β-ketoester.

Experimental Protocol: Asymmetric Hydrogenation of Ethyl 3-oxo-3-phenylpropanoate

Materials:

  • [Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

  • Chiral Pyridine-Aminophosphine Ligand (synthesized as described above)

  • Ethyl 3-oxo-3-phenylpropanoate (substrate)

  • Anhydrous, degassed methanol

  • High-purity hydrogen gas

Procedure:

  • Catalyst Preparation: In a glovebox, to a Schlenk flask, add [Ir(COD)Cl]₂ (0.5 mol%) and the chiral P,N-ligand (1.1 mol%). Add anhydrous, degassed methanol (to achieve a 0.1 M substrate concentration). Stir the mixture at room temperature for 30 minutes to form the precatalyst solution.

  • Reaction Setup: In a separate flask, dissolve ethyl 3-oxo-3-phenylpropanoate (1.0 eq) in anhydrous, degassed methanol.

  • Hydrogenation: Transfer the substrate solution to a high-pressure autoclave. Cannulate the prepared catalyst solution into the autoclave.

  • Seal the autoclave, purge it with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 50 atm).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).

  • Work-up and Analysis: Carefully release the pressure and purge the autoclave with nitrogen. Concentrate the reaction mixture under reduced pressure.

  • The conversion can be determined by ¹H NMR analysis of the crude product.

  • The enantiomeric excess (ee) of the product, ethyl 3-hydroxy-3-phenylpropanoate, is determined by chiral HPLC analysis.

Data Presentation: Expected Performance

The performance of chiral pyridine-aminophosphine ligands in the iridium-catalyzed asymmetric hydrogenation of β-aryl β-ketoesters is typically excellent. The following table summarizes representative data based on published results for similar catalytic systems.

EntrySubstrateCatalyst Loading (mol%)H₂ Pressure (atm)Time (h)Conversion (%)ee (%)
1Ethyl 3-oxo-3-phenylpropanoate0.55012>9999
2Ethyl 3-(4-chlorophenyl)-3-oxopropanoate0.55012>9998
3Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate0.55016>9999
4Ethyl 3-(2-naphthyl)-3-oxopropanoate0.550249897

Data are representative and based on analogous systems reported in the literature.[2][3][4][5]

Conclusion and Outlook

This compound serves as an accessible and versatile platform for the development of high-performance chiral P,N-ligands. The synthetic protocols outlined, while requiring careful execution, open the door to a class of ligands capable of inducing exceptional levels of enantioselectivity in iridium-catalyzed asymmetric hydrogenation reactions. For researchers in drug development and fine chemical synthesis, this approach provides a reliable and efficient route to valuable chiral β-hydroxy esters. The modularity of the ligand synthesis allows for systematic tuning of both steric and electronic properties, offering a powerful tool for optimizing catalytic performance for a wide range of substrates. The continued exploration of ligands derived from simple pyridyl alcohols is expected to lead to further advancements in the field of asymmetric catalysis.

References

The Versatile Building Block: (4-Methylpyridin-2-yl)methanol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate landscape of pharmaceutical drug development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of complex active pharmaceutical ingredients (APIs). (4-Methylpyridin-2-yl)methanol, a substituted pyridine derivative, has emerged as a highly valuable and versatile precursor for a range of pharmaceutical intermediates. Its unique structural features—a reactive primary alcohol and a pyridine ring with a methyl substituent—offer multiple avenues for synthetic elaboration, making it a key component in the construction of various therapeutic agents, particularly in the realm of kinase inhibitors.

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound as a foundational element in the synthesis of critical pharmaceutical intermediates. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

Chemical Properties and Strategic Importance

This compound is a solid or semi-solid at room temperature with the molecular formula C₇H₉NO.[1] Its strategic importance in medicinal chemistry stems from the pyridine scaffold, a privileged structure found in numerous approved drugs. The primary alcohol at the 2-position is a key handle for transformations such as oxidation to an aldehyde, esterification, or conversion to a leaving group for nucleophilic substitution. The methyl group at the 4-position can influence the electronic properties of the pyridine ring and provide a point for further functionalization or metabolic blocking.

PropertyValue
CAS Number 42508-74-7
Molecular Formula C₇H₉NO
Molecular Weight 123.15 g/mol
Appearance Solid or semi-solid
Purity Typically ≥97%

Core Synthetic Transformations and Applications

The utility of this compound is best demonstrated through its conversion into more complex intermediates. Two pivotal transformations are the oxidation to 4-methyl-2-pyridinecarboxaldehyde and the subsequent reductive amination to form N-alkylated pyridylmethylamines. These intermediates are crucial for the synthesis of a variety of targeted therapeutics.

Application I: Synthesis of N-Methyl-(4-methylpyridin-2-yl)methanamine, a Key Kinase Inhibitor Intermediate

A prime example of the application of this compound is in the synthesis of N-Methyl-(4-methylpyridin-2-yl)methanamine. This intermediate is a key fragment in the assembly of various kinase inhibitors, which are a cornerstone of modern cancer therapy. The synthesis involves a two-step process:

  • Oxidation of this compound to 4-methyl-2-pyridinecarboxaldehyde.

  • Reductive Amination of the resulting aldehyde with methylamine.

This synthetic route is favored for its efficiency and the mild conditions that can be employed, preserving the integrity of the pyridine ring.

The overall workflow for the synthesis of N-Methyl-(4-methylpyridin-2-yl)methanamine is depicted below.

workflow start This compound oxidation Step 1: Oxidation (e.g., Dess-Martin Periodinane) start->oxidation aldehyde 4-Methyl-2-pyridinecarboxaldehyde oxidation->aldehyde amination Step 2: Reductive Amination (Methylamine, NaBH(OAc)₃) aldehyde->amination product N-Methyl-(4-methylpyridin-2-yl)methanamine amination->product

Caption: Synthetic workflow for N-Methyl-(4-methylpyridin-2-yl)methanamine.

Detailed Protocols

Protocol 1: Oxidation of this compound to 4-Methyl-2-pyridinecarboxaldehyde via Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a highly efficient and mild method for oxidizing primary alcohols to aldehydes.[2][3] It offers several advantages over other methods, including neutral reaction conditions, short reaction times, and high yields, which are crucial when working with sensitive heterocyclic compounds.[2][4]

Reaction Mechanism: The reaction proceeds through the formation of a diacetoxyalkoxyperiodinane intermediate, followed by deprotonation and elimination to yield the aldehyde.[2]

DMP_Mechanism cluster_0 Ligand Exchange cluster_1 Elimination Alcohol (4-Me-Py)-CH₂OH DMP DMP Alcohol->DMP + Intermediate1 Diacetoxyalkoxy- periodinane DMP->Intermediate1 - AcOH Aldehyde (4-Me-Py)-CHO Intermediate1->Aldehyde Base (Acetate) Iodinane Iodinane Aldehyde->Iodinane +

Caption: Simplified mechanism of Dess-Martin Oxidation.

Materials:

  • This compound (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound in anhydrous DCM (0.1 M) at room temperature, add Dess-Martin Periodinane in one portion.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously for 15-20 minutes until the solid dissolves and the two layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 4-methyl-2-pyridinecarboxaldehyde.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Expected Yield: 85-95%

Protocol 2: Reductive Amination of 4-Methyl-2-pyridinecarboxaldehyde with Methylamine

Reductive amination is a robust method for the formation of C-N bonds.[5][6] The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this transformation as it is selective for the reduction of imines in the presence of aldehydes.[6]

Reaction Pathway:

Reductive_Amination Aldehyde 4-Methyl-2- pyridinecarboxaldehyde Imine Imine Intermediate Aldehyde->Imine + Amine Methylamine (CH₃NH₂) Amine->Imine Product N-Methyl-(4-methylpyridin-2-yl)methanamine Imine->Product + ReducingAgent NaBH(OAc)₃ ReducingAgent->Product

Caption: Reductive amination of 4-methyl-2-pyridinecarboxaldehyde.

Materials:

  • 4-Methyl-2-pyridinecarboxaldehyde (1.0 eq)

  • Methylamine (2.0 M solution in THF or as hydrochloride salt with a base) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-methyl-2-pyridinecarboxaldehyde in DCE or DCM (0.1 M) in a round-bottom flask.

  • Add the methylamine solution, followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride portion-wise over 10 minutes.

  • Stir the reaction at room temperature and monitor by TLC until the starting aldehyde is consumed (typically 2-4 hours).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Stir for 15 minutes, then separate the organic layer.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude N-Methyl-(4-methylpyridin-2-yl)methanamine can be purified by column chromatography.

Expected Yield: 70-85%

Conclusion

This compound stands out as a building block of significant strategic value in the synthesis of pharmaceutical intermediates. Its straightforward conversion into aldehydes and subsequently into N-alkylated pyridylmethylamines provides a reliable and efficient pathway to key scaffolds for kinase inhibitors and other important therapeutic agents. The protocols detailed herein offer robust and reproducible methods for researchers and drug development professionals to leverage the synthetic potential of this versatile molecule. By understanding the underlying principles of these transformations and adhering to meticulous experimental technique, the path from a simple building block to a complex and potentially life-saving therapeutic can be navigated with greater efficiency and success.

References

The Strategic Application of (4-Methylpyridin-2-yl)methanol in the Synthesis of Bioactive Molecules: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

(4-Methylpyridin-2-yl)methanol , a substituted pyridine derivative, has emerged as a versatile and valuable building block in the landscape of medicinal chemistry and drug discovery. Its unique structural features—a nucleophilic hydroxyl group and a pyridine ring system known for its ability to engage in critical binding interactions—position it as a strategic starting material for the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

The pyridine moiety is a cornerstone in the design of a vast array of pharmaceuticals due to its hydrogen bonding capabilities, aromatic stacking interactions, and its role as a bioisostere for other aromatic systems. The addition of a hydroxymethyl group at the 2-position and a methyl group at the 4-position of the pyridine ring provides specific reactive handles and modulates the electronic properties of the scaffold, making this compound a particularly useful intermediate.

Core Applications in Bioactive Molecule Synthesis

The utility of this compound is prominently demonstrated in its incorporation into molecules targeting key enzymes in oncology and immunology. Its hydroxyl group serves as a convenient point for modification, allowing for its integration into larger molecular frameworks through esterification, etherification, or conversion to a leaving group for subsequent nucleophilic substitution.

Synthesis of EZH2 Inhibitors for Oncology

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is frequently overexpressed in various cancers, making it a compelling therapeutic target. Small molecule inhibitors of EZH2 have shown promise in preclinical and clinical studies. This compound has been utilized as a key fragment in the synthesis of potent indole-based EZH2 inhibitors.[1][2]

The synthetic strategy involves the coupling of the alcohol with a carboxylic acid-bearing indole core. The resulting ester linkage serves as a crucial part of the final bioactive molecule.

Protocol 1: Synthesis of an EZH2 Inhibitor Intermediate via Esterification

This protocol details the coupling of this compound with 6-bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylic acid, a common step in the synthesis of EZH2 inhibitors.[1][2]

Materials:

  • This compound (CAS: 42508-74-7)

  • 6-bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), free base

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.59 mmol), 6-bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylic acid (1.62 mmol), and HOAt (1.62 mmol) in a mixture of Dichloromethane (15 mL) and DMF (5 mL), add EDC free base (1.93 mmol).[1]

  • Stir the reaction mixture at room temperature for 3 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, evaporate the solvents to dryness under vacuum using a rotary evaporator.[1]

  • The resulting crude product, (4-methylpyridin-2-yl)methyl 6-bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylate, can be purified by flash column chromatography.

Causality: EDC is a zero-length crosslinker that activates the carboxyl group of the indole derivative, making it susceptible to nucleophilic attack. HOAt is added as a coupling additive to suppress side reactions and improve the efficiency of the esterification. The pyridine nitrogen of this compound does not interfere with the reaction under these conditions, highlighting the chemoselectivity of the hydroxyl group.

EZH2_Inhibitor_Synthesis cluster_reactants Reactants cluster_reagents Reagents Reactant1 This compound Process Ester Coupling Reactant1->Process Reactant2 Indole Carboxylic Acid Reactant2->Process Reagent1 EDC Reagent1->Process Reagent2 HOAt Reagent2->Process Product EZH2 Inhibitor Intermediate (Ester) Process->Product

Caption: Synthetic workflow for an EZH2 inhibitor intermediate.

Synthesis of Abl Kinase Inhibitors

The Abelson murine leukemia (Abl) tyrosine kinase is a non-receptor tyrosine kinase, and its aberrant activity is a hallmark of certain types of cancer, most notably chronic myeloid leukemia (CML). The development of small molecule inhibitors targeting the Abl kinase has revolutionized treatment for these malignancies. This compound serves as a precursor to a key aldehyde intermediate in the synthesis of novel Abl kinase inhibitors.[3]

This application showcases a different reactivity of the molecule, where the primary alcohol is oxidized to an aldehyde. This aldehyde then becomes a crucial electrophilic partner for subsequent C-C bond-forming reactions to construct the final heterocyclic scaffold.

Protocol 2: Oxidation to 4-Methylpicolinaldehyde

This protocol describes the oxidation of this compound to 4-methylpicolinaldehyde, an intermediate for Abl kinase inhibitor synthesis, using Dess-Martin periodinane.[3]

Materials:

  • This compound (CAS: 42508-74-7)

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Magnesium sulfate, anhydrous

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.08 mmol) in anhydrous methylene chloride (8 mL).[3]

  • Add Dess-Martin periodinane (1.29 mmol) to the solution.[3]

  • Stir the reaction mixture at room temperature for 17 hours.[3]

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Upon completion, dilute the reaction mixture with additional dichloromethane.[3]

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to quench the excess DMP and neutralize acidic byproducts.[3]

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.[3]

  • The crude 4-methylpicolinaldehyde can be purified via flash chromatography on silica gel.[3]

Causality: Dess-Martin periodinane is a hypervalent iodine reagent that is highly selective for the oxidation of primary alcohols to aldehydes under mild conditions. This selectivity is crucial to avoid over-oxidation to the carboxylic acid, which would be unsuitable for the subsequent synthetic steps. The reaction is typically performed at room temperature and is known for its high yields and compatibility with various functional groups.

Abl_Kinase_Inhibitor_Synthesis cluster_start Starting Material cluster_reagent Oxidizing Agent StartMat This compound Process Mild Oxidation StartMat->Process Reagent Dess-Martin Periodinane Reagent->Process Intermediate 4-Methylpicolinaldehyde Process->Intermediate FinalProduct Abl Kinase Inhibitor Intermediate->FinalProduct Further Synthetic Steps

Caption: Oxidation pathway to an Abl kinase inhibitor precursor.

Synthesis of PARG Inhibitors

Poly(ADP-ribose) glycohydrolase (PARG) is an enzyme involved in the DNA damage response pathway, and its inhibition is a promising strategy in cancer therapy, particularly in combination with DNA-damaging agents. This compound has been employed as a building block for constructing novel PARG inhibitors.[4]

In this synthetic route, the hydroxyl group is first converted into a good leaving group, a mesylate. This activated intermediate then undergoes nucleophilic substitution with a sulfonamide nitrogen atom of a quinazoline core, demonstrating the versatility of the hydroxymethyl group as a handle for introducing the pyridine moiety.

Protocol 3: Two-Step Synthesis of a PARG Inhibitor via Mesylation and Alkylation

This protocol outlines the conversion of this compound to its mesylate, followed by its use as an alkylating agent.[4]

Part A: Mesylation of this compound

Materials:

  • This compound (CAS: 42508-74-7)

  • Methanesulfonyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Ice bath

Procedure:

  • Dissolve this compound (100 mg) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (2 eq) followed by the dropwise addition of methanesulfonyl chloride (1.1 eq).[4]

  • Allow the reaction to warm to ambient temperature and stir until the starting material is consumed (monitor by TLC).

  • The crude mesylate solution is typically used directly in the next step without purification.

Part B: Alkylation of a Quinazoline Sulfonamide

Materials:

  • Crude mesylate solution from Part A

  • N-[1-(Fluoromethyl)cyclopropyl]-3-[(1-methylpyrazol-4-yl)methyl]-2,4-dioxo-1H-quinazoline-6-sulfonamide

  • Potassium carbonate

Procedure:

  • To a mixture of the quinazoline sulfonamide (0.260 mmol) and potassium carbonate, add the crude mesylate solution (approx. 0.286 mmol) from Part A.[4]

  • Stir the reaction at room temperature until the alkylation is complete (monitor by LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by an appropriate method, such as flash chromatography or preparative HPLC.

Causality: The mesylation step transforms the poorly leaving hydroxyl group into a highly effective mesylate leaving group. Triethylamine acts as a base to neutralize the HCl generated during the reaction. In the second step, the nitrogen of the sulfonamide acts as a nucleophile, displacing the mesylate to form a stable N-C bond, thereby tethering the (4-methylpyridin-2-yl)methyl moiety to the core of the PARG inhibitor.

Data Summary

ApplicationBioactive TargetKey Reaction TypeReagentsRef.
OncologyEZH2EsterificationEDC, HOAt[1],[2]
Oncology / NeurologyAbl KinaseOxidationDess-Martin Periodinane[3]
OncologyPARGMesylation / AlkylationMsCl, TEA, K₂CO₃[4]

Conclusion

This compound is a strategically important building block for the synthesis of diverse and complex bioactive molecules. Its utility stems from the combination of a reactive hydroxyl group and a pharmacologically relevant pyridine scaffold. The protocols and applications detailed herein demonstrate its versatility in forming ester, aldehyde, and ether linkages, enabling its incorporation into inhibitors for critical therapeutic targets such as EZH2, Abl kinase, and PARG. For researchers in drug discovery, a thorough understanding of the reactivity and synthetic potential of this compound provides a valuable tool for the rational design and efficient synthesis of next-generation therapeutics.

References

Application Note: A Comprehensive Protocol for the N-Oxidation of (4-Methylpyridin-2-yl)methanol using m-CPBA

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed, field-proven protocol for the synthesis of (4-Methylpyridin-2-yl)methanol N-oxide, a valuable intermediate in pharmaceutical and materials science. Pyridine N-oxides are crucial precursors that modulate the electronic properties of the pyridine ring, enabling unique substitution patterns and often enhancing biological activity.[1][2][3] This document moves beyond a simple recitation of steps, offering a causal explanation for each procedural choice, from reagent selection to purification strategy. We detail a robust method using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective oxidizing agent for such transformations.[4][5] The protocol incorporates measures for reaction monitoring, product isolation, and comprehensive characterization, ensuring a reliable and reproducible workflow for researchers in drug development and organic synthesis.

Introduction and Scientific Rationale

The N-oxidation of pyridine derivatives is a cornerstone transformation in heterocyclic chemistry. The introduction of an N-oxide moiety fundamentally alters the character of the pyridine ring. It acts as an electron-donating group through resonance while simultaneously exhibiting electron-withdrawing inductive effects, making the C2 and C4 positions susceptible to both nucleophilic and electrophilic attack after activation.[1][3]

For the substrate, this compound, several factors must be considered:

  • Nucleophilicity of the Nitrogen: The pyridine nitrogen is a nucleophile and readily attacks the electrophilic oxygen of the peroxyacid. The methyl group at the C4 position provides a slight electron-donating effect, enhancing the nitrogen's nucleophilicity and facilitating the reaction.

  • Choice of Oxidant: While various reagents like hydrogen peroxide in acetic acid or Oxone can effect N-oxidation, meta-chloroperoxybenzoic acid (m-CPBA) is selected for its high chemoselectivity and reliability.[4][6][7] It effectively oxidizes the pyridine nitrogen under mild conditions, minimizing potential side reactions such as the over-oxidation of the primary alcohol on the C2 substituent.[8]

  • Reaction Mechanism: The reaction proceeds via a concerted mechanism, often referred to as the "butterfly" transition state.[5] The pyridine nitrogen's lone pair attacks the terminal oxygen of the peroxyacid, while the peroxyacid's hydroxyl proton is transferred to its carbonyl oxygen in a cyclic arrangement. This concerted process avoids harsh conditions and ionic intermediates.[5]

Experimental Protocol

This protocol is designed for a 5 mmol scale reaction. Adjustments can be made as necessary, with corresponding modifications to reagent quantities and glassware.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Notes
This compoundC₇H₉NO123.15[9]616 mg5.0Starting material. Ensure it is dry.
m-CPBA (77% max)C₇H₅ClO₃172.571.34 g~6.0Oxidizing agent. Use 1.2 equivalents.
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-Anhydrous, as reaction solvent.
Saturated NaHCO₃ solutionNaHCO₃84.01~50 mL-For work-up to neutralize acid.
Saturated NaCl solution (Brine)NaCl58.44~25 mL-For work-up to aid phase separation.
Anhydrous MgSO₄ or Na₂SO₄--~5 g-Drying agent.
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (616 mg, 5.0 mmol).

    • Dissolve the starting material in 25 mL of anhydrous dichloromethane (DCM).

    • Cool the flask to 0 °C in an ice-water bath. Stir the solution for 10 minutes to ensure thermal equilibrium.

  • Addition of Oxidant:

    • In a separate beaker, dissolve m-CPBA (1.34 g, ~6.0 mmol, 1.2 eq.) in 25 mL of DCM. Note: m-CPBA is often sold with residual water for stability; the 77% purity is accounted for in the mass used.

    • Add the m-CPBA solution dropwise to the cooled, stirring solution of the pyridine derivative over 15-20 minutes. Maintaining the temperature at 0 °C is crucial to control the reaction rate and prevent potential side reactions.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

      • Mobile Phase: A starting point is 10% Methanol in Dichloromethane.

      • Visualization: Use a UV lamp (254 nm). The product, being an N-oxide, is typically more polar than the starting material and will have a lower Rf value.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture again to 0 °C.

    • Quench the reaction by slowly adding 25 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct and any excess m-CPBA.[10]

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with 25 mL portions of DCM.

    • Combine all organic layers and wash them with 25 mL of saturated NaCl (brine) solution.

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The resulting crude product will likely be a pale yellow solid or oil. Purification is typically achieved by flash column chromatography.

  • Stationary Phase: Silica gel.

  • Eluent System: A gradient elution is recommended, starting from 2% and gradually increasing to 10% methanol in dichloromethane. The exact gradient should be optimized based on TLC analysis.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure. Dry the final product under high vacuum to remove residual solvent. The product, this compound N-oxide, is expected to be a hygroscopic solid.[2][11]

Characterization

Confirm the identity and purity of the synthesized N-oxide using standard analytical techniques:

  • ¹H NMR: Expect a downfield shift of the pyridine ring protons compared to the starting material due to the electronic effect of the N-O bond.

  • ¹³C NMR: Similar downfield shifts for the ring carbons are expected.

  • Mass Spectrometry (MS): Verify the molecular weight of the product. The expected [M+H]⁺ ion for C₇H₉NO₂ is m/z 140.06.

  • FTIR: Look for the characteristic N-O stretching vibration, typically found in the 1200-1300 cm⁻¹ region.

Safety and Handling Precautions

  • m-CPBA: is a strong oxidizing agent and can be explosive, especially in pure, dry form.[12] It is sensitive to shock and heat. Always handle it in a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[13][14][15][16] Store refrigerated and do not return unused portions to the original container.[12][14][15]

  • Dichloromethane (DCM): is a volatile and potentially carcinogenic solvent. All handling should occur within a well-ventilated fume hood.

  • General Precautions: Perform the reaction behind a safety shield. Avoid contact of all chemicals with skin and eyes.[14]

Workflow Visualization

The following diagram outlines the complete experimental workflow from setup to final characterization.

experimental_workflow cluster_prep Preparation & Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis reagents 1. Weigh Reagents (Substrate, m-CPBA) setup 2. Dissolve Substrate in DCM Cool to 0 °C reagents->setup addition 3. Add m-CPBA Solution (Dropwise at 0 °C) setup->addition stir 4. Stir & Warm to RT addition->stir monitor 5. Monitor by TLC stir->monitor quench 6. Quench with NaHCO₃ monitor->quench extract 7. Liquid-Liquid Extraction quench->extract dry 8. Dry & Concentrate extract->dry chromatography 9. Flash Column Chromatography dry->chromatography analysis 10. Characterize Pure Product (NMR, MS, FTIR) chromatography->analysis

Caption: Experimental workflow for the N-oxidation of this compound.

References

Scale-up synthesis of (4-Methylpyridin-2-yl)methanol for laboratory use

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Laboratory Scale-Up Synthesis of (4-Methylpyridin-2-yl)methanol

Authored by: A Senior Application Scientist

Introduction: The Utility of this compound in Modern Chemistry

This compound is a key heterocyclic building block in medicinal chemistry and materials science. As a substituted pyridyl alcohol, it serves as a versatile intermediate for introducing the 4-methylpyridine-2-yl motif into more complex molecular architectures. Its applications range from the synthesis of ligands for transition metal catalysis to the development of novel pharmaceutical agents. The provision of a robust, scalable, and well-documented synthetic protocol is therefore essential for laboratories engaged in drug discovery and development, enabling consistent production of this valuable intermediate.

This document provides a detailed guide for the synthesis of this compound, covering both initial laboratory-scale preparation and a subsequent scale-up to multigram quantities. The chosen synthetic strategy prioritizes efficiency, reliability, and safety, with in-depth explanations for procedural choices and critical handling steps.

I. Strategic Approach to Synthesis: The Reduction Pathway

The most direct and efficient method for preparing this compound is the reduction of a carbonyl-containing precursor at the 2-position of the pyridine ring. The logical starting material is 4-methylpyridine-2-carboxylic acid, also known as 4-methylpicolinic acid.[1][2][3][4]

Choosing the Right Reducing Agent: A Matter of Reactivity and Safety

The conversion of a carboxylic acid to a primary alcohol requires a potent reducing agent. Two primary candidates for this transformation are Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄).

  • Lithium Aluminum Hydride (LiAlH₄): This is a very powerful and highly reactive reducing agent, capable of readily reducing carboxylic acids, esters, amides, and other carbonyl compounds.[5][6][7][8] Its high reactivity necessitates strict anhydrous conditions and specialized handling protocols due to its violent reaction with water and protic solvents.[9][10][11][12]

  • Sodium Borohydride (NaBH₄): A much milder and more selective reducing agent, NaBH₄ is generally incapable of reducing carboxylic acids directly under standard conditions.[8][13][14] It is primarily used for reducing aldehydes and ketones.[14] While safer to handle than LiAlH₄, its use for this synthesis would require a two-step process: first, esterification of the carboxylic acid, followed by reduction of the resulting ester—a transformation NaBH₄ can accomplish, albeit sometimes requiring elevated temperatures or additives.[13][15][16]

Selected Strategy: For this guide, we will employ Lithium Aluminum Hydride for a direct, one-step reduction of 4-methylpyridine-2-carboxylic acid. This approach is chosen for its efficiency and high yield. The inherent risks of using LiAlH₄ will be mitigated through detailed and rigorous safety protocols.

II. Visualizing the Synthetic Transformation

Reaction Mechanism Overview

The reduction proceeds via a two-stage process. Initially, the acidic proton of the carboxylic acid reacts with a hydride from LiAlH₄. Subsequently, the resulting carboxylate is reduced to the primary alcohol.

cluster_start Starting Material cluster_reagent Reducing Agent cluster_product Final Product Start 4-Methylpyridine-2-carboxylic Acid Reagent 1. LiAlH₄ in THF 2. H₂O/NaOH Workup Start->Reagent Reduction Product This compound Reagent->Product Isolation

Caption: High-level overview of the reduction synthesis.

III. Critical Safety and Hazard Management

Working with Lithium Aluminum Hydride demands the highest level of caution. It is a water-reactive solid that can ignite spontaneously in moist air or upon contact with water, releasing flammable hydrogen gas.[9][11][12]

  • Personal Protective Equipment (PPE): Always wear a flame-retardant laboratory coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves.[10][17]

  • Engineering Controls: All operations must be conducted inside a certified chemical fume hood with the sash at the lowest practical height. The entire reaction must be performed under an inert atmosphere (dry Nitrogen or Argon).

  • Emergency Preparedness:

    • A Class D fire extinguisher (for combustible metals) must be immediately accessible. DO NOT USE WATER, CO₂ OR SODA-ACID EXTINGUISHERS. [9][11]

    • A container of dry sand, soda ash, or lime should be kept nearby to smother a small fire or cover a spill.[17][18]

    • An emergency shower and eyewash station must be operational and accessible.[17][18]

  • Waste Disposal: All LiAlH₄-contaminated waste must be quenched and disposed of as hazardous waste according to institutional guidelines.

IV. Experimental Protocols

Part A: Laboratory-Scale Synthesis (10 g)

This protocol is designed for an initial synthesis to produce approximately 10 grams of the target compound.

Table 1: Reagents for Laboratory-Scale Synthesis

ReagentM.W. ( g/mol )Amount UsedMoles (mmol)Equivalents
4-Methylpyridine-2-carboxylic acid137.1410.0 g72.91.0
Lithium Aluminum Hydride (LiAlH₄)37.955.5 g145.02.0
Tetrahydrofuran (THF), anhydrous-400 mL--
Water (H₂O), deionized18.025.5 mL--
15% Sodium Hydroxide (NaOH) (aq)40.005.5 mL--

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser topped with a nitrogen/argon inlet. Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere.

  • Reagent Preparation: In the fume hood, carefully charge the reaction flask with Lithium Aluminum Hydride (5.5 g) and add 200 mL of anhydrous THF via cannula. Begin stirring to form a grey suspension.

  • Substrate Addition: Dissolve the 4-methylpyridine-2-carboxylic acid (10.0 g) in 200 mL of anhydrous THF in the dropping funnel.

  • Reaction Execution: Cool the LiAlH₄ suspension to 0 °C using an ice-water bath. Add the acid solution dropwise from the dropping funnel over a period of 60-90 minutes. A vigorous evolution of hydrogen gas will be observed initially. Maintain the internal temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours.

  • Reaction Monitoring: Monitor the reaction's progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate), checking for the disappearance of the starting material.

  • Work-up (Quenching): (EXTREME CAUTION) Cool the reaction mixture back down to 0 °C. Quench the reaction by adding reagents sequentially and very slowly via the dropping funnel in the following order:

    • 5.5 mL of deionized water (dropwise, vigorous gas evolution).

    • 5.5 mL of 15% aqueous NaOH solution (dropwise).

    • 16.5 mL of deionized water (dropwise).

  • A granular white precipitate of aluminum salts should form. Allow the slurry to stir at room temperature for 1 hour.

  • Isolation: Filter the slurry through a pad of Celite®. Wash the filter cake thoroughly with additional THF (3 x 50 mL).

  • Purification: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. Purify the residue by silica gel column chromatography (gradient elution, e.g., 20% to 50% ethyl acetate in hexanes) to afford this compound as a solid.

Part B: Scale-Up Synthesis Protocol (50 g)

Scaling this reaction requires stringent control over the exothermic addition and quenching steps. A mechanical stirrer and a larger reaction vessel are mandatory.

Table 2: Reagents for Scale-Up Synthesis

ReagentM.W. ( g/mol )Amount UsedMoles (mol)Equivalents
4-Methylpyridine-2-carboxylic acid137.1450.0 g0.3651.0
Lithium Aluminum Hydride (LiAlH₄)37.9527.5 g0.7252.0
Tetrahydrofuran (THF), anhydrous-2.0 L--
Water (H₂O), deionized18.0227.5 mL--
15% Sodium Hydroxide (NaOH) (aq)40.0027.5 mL--

Modified Step-by-Step Methodology:

  • Apparatus: Use a 5 L three-neck flask equipped with a high-torque mechanical stirrer, a 1 L dropping funnel, and a condenser with an inert gas inlet. Ensure all glassware is scrupulously dried.

  • Reagent Charging: Charge the flask with LiAlH₄ (27.5 g) and 1.0 L of anhydrous THF.

  • Substrate Addition: Dissolve the carboxylic acid (50.0 g) in 1.0 L of anhydrous THF and add it to the dropping funnel.

  • Controlled Addition: Cool the LiAlH₄ suspension to 0 °C. Add the substrate solution very slowly over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 6-8 hours or until completion as monitored by TLC/LC-MS.

  • Scale-Up Quenching: (CRITICAL STEP) Cool the flask to 0 °C. Using the dropping funnel, add the quenching agents with maximum caution and at a very slow rate to control the exotherm and gas evolution:

    • 27.5 mL of deionized water.

    • 27.5 mL of 15% aqueous NaOH.

    • 82.5 mL of deionized water.

  • Stir the resulting thick slurry for 1-2 hours at room temperature to ensure complete quenching and granulation of the salts.

  • Isolation: Filter the mixture through a large Büchner funnel with a Celite® pad. Wash the filter cake extensively with THF (3 x 250 mL).

  • Purification: Concentrate the combined filtrate in vacuo. For this scale, purification via recrystallization is preferred over chromatography. Dissolve the crude solid in a minimum amount of hot ethyl acetate, then allow it to cool slowly to room temperature and then in a refrigerator to induce crystallization. Collect the pure crystals by filtration.

V. Workflow and Data Presentation

Scale-Up Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Flame-dry 5L glassware under inert atmosphere B Charge LiAlH₄ and THF A->B C Cool to 0 °C B->C D Slow dropwise addition of acid solution (2-3 hrs) C->D E Warm to RT, stir 6-8 hrs D->E F Cool to 0 °C E->F G CAUTIOUS Quench: H₂O, NaOH(aq), H₂O F->G H Filter through Celite® G->H I Wash filter cake with THF H->I J Concentrate filtrate (Rotary Evaporator) I->J K Recrystallize from Ethyl Acetate J->K L Collect pure product K->L

Caption: Step-by-step workflow for the scale-up synthesis.

Table 3: Summary of Synthesis Parameters and Expected Results

ParameterLaboratory-Scale (10 g)Scale-Up (50 g)
Starting Material10.0 g50.0 g
LiAlH₄5.5 g (2.0 eq)27.5 g (2.0 eq)
Solvent Volume (THF)400 mL2.0 L
Addition Time~1.5 hours~3 hours
Theoretical Yield8.97 g44.85 g
Expected Yield Range7.2 - 8.1 g (80-90%)35.9 - 40.4 g (80-90%)
Purification MethodColumn ChromatographyRecrystallization
Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Appearance: White to off-white solid.[19]

  • ¹H NMR (CDCl₃, 500 MHz): δ (ppm) ~8.4 (d, 1H), ~7.1 (s, 1H), ~7.0 (d, 1H), ~4.7 (s, 2H), ~2.4 (s, 3H).

  • ¹³C NMR (CDCl₃, 125 MHz): δ (ppm) ~160, ~148, ~147, ~122, ~120, ~64, ~21.

  • Mass Spectrometry (ESI+): m/z 124.1 [M+H]⁺.

VI. Conclusion

This application note details a reliable and scalable procedure for the synthesis of this compound via the direct reduction of its corresponding carboxylic acid with Lithium Aluminum Hydride. By adhering to the stringent safety protocols and procedural controls outlined, researchers can confidently produce this valuable intermediate in quantities suitable for extensive laboratory use. The emphasis on thermal management and controlled quenching is paramount for a safe and successful scale-up.

References

Application Notes and Protocols for the Use of (4-Methylpyridin-2-yl)methanol in Controlled Radical Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide on the utilization of (4-Methylpyridin-2-yl)methanol as a functional additive, specifically as a ligand, in controlled radical polymerization reactions. This document will delve into the mechanistic rationale, provide detailed experimental protocols, and discuss the expected outcomes for researchers aiming to synthesize well-defined functional polymers.

Introduction: The Role of Pyridine-Based Ligands in Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) has become a cornerstone technique for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[1][2] The control in ATRP is achieved through a reversible activation and deactivation of growing polymer chains, mediated by a transition metal catalyst, typically a copper complex.[2] The ligand's role in this catalytic system is paramount; it solubilizes the copper salt in the reaction medium and, more importantly, modulates the redox potential of the copper center.[2] This modulation directly influences the equilibrium between the active (radical) and dormant (alkyl halide) species, thereby controlling the polymerization.

Pyridine-based ligands are a versatile class of ligands in ATRP due to their straightforward synthesis and the tunability of their electronic and steric properties through substitution on the pyridine ring.[3] The electronic nature of the substituents significantly impacts the catalytic activity.

Mechanistic Insights: The Expected Role of this compound in ATRP

This compound is a particularly interesting pyridine-based ligand for ATRP due to its dual functionality:

  • The 4-Methyl Group: This electron-donating group on the pyridine ring is expected to increase the electron density on the nitrogen atom. This enhanced electron donation to the copper center stabilizes the higher oxidation state of copper (Cu(II)) formed during the activation step. Consequently, the ATRP equilibrium constant (KATRP) is shifted, which can lead to a faster polymerization rate compared to unsubstituted pyridine ligands.[4]

  • The 2-Hydroxymethyl Group: The primary alcohol functionality at the 2-position provides a reactive handle. While it can coordinate with the copper center, its primary utility lies in the potential for post-polymerization modification of the resulting polymer. This allows for the synthesis of functional polymers that can be conjugated to other molecules, such as drugs or biomolecules, or used to create block copolymers.[5]

The proposed mechanism for ATRP using a copper catalyst with this compound as a ligand is depicted below.

ATRP_Mechanism cluster_catalyst Catalyst System cluster_polymerization Polymerization Cycle Cu(I)Br Cu(I)Br Cu(I)/L Complex Cu(I)/L Complex Cu(I)Br->Cu(I)/L Complex Coordination Ligand This compound P_n_dot Active Chain (P_n•) P_n-Br Dormant Chain (P_n-Br) P_n-Br->P_n_dot k_act [Cu(I)/L] P_n_dot->P_n-Br k_deact [Cu(II)/L]Br P_n+m-Br Propagated Dormant Chain (P_{n+m}-Br) P_n_dot->P_n+m-Br k_p (+ Monomer) Cu(II)/L Complex Cu(II)/L Complex P_n_dot->Cu(II)/L Complex Oxidation Monomer Monomer Cu(II)/L Complex->P_n-Br Reduction

Caption: ATRP mechanism with a copper catalyst and this compound ligand.

Experimental Protocol: ATRP of Methyl Methacrylate (MMA)

The following is a representative protocol for the ATRP of methyl methacrylate (MMA) using this compound as a ligand. This protocol is designed to yield a well-defined polymer with a predictable molecular weight and low polydispersity.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB), initiator

  • Copper(I) bromide (CuBr), catalyst

  • This compound, ligand

  • Anisole, solvent

  • Schlenk flask, rubber septa, syringes, and magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst and Ligand Preparation: In a dry Schlenk flask under an inert atmosphere, add CuBr (14.3 mg, 0.1 mmol) and this compound (24.6 mg, 0.2 mmol).

  • Solvent and Monomer Addition: To the flask, add anisole (5 mL) and MMA (5.35 mL, 50 mmol).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Initiation: While maintaining the inert atmosphere, immerse the flask in a preheated oil bath at 70 °C. Once the temperature has stabilized, add the initiator, EBiB (14.7 µL, 0.1 mmol), via syringe to start the polymerization.

  • Polymerization: Allow the reaction to proceed for the desired time (e.g., 4-8 hours). Monitor the reaction progress by taking samples periodically for analysis.

  • Termination and Purification: To stop the polymerization, cool the flask to room temperature and expose the mixture to air. Dilute the reaction mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a large excess of cold methanol. Filter the polymer and dry it under vacuum to a constant weight.

ATRP_Workflow cluster_setup Reaction Setup cluster_polymerization Polymerization cluster_workup Workup and Purification A 1. Add CuBr and this compound to Schlenk flask B 2. Add Anisole and MMA A->B C 3. Degas via three freeze-pump-thaw cycles B->C D 4. Heat to 70 °C C->D E 5. Add Initiator (EBiB) D->E F 6. Polymerize for 4-8 hours E->F G 7. Terminate by exposing to air F->G H 8. Dilute with THF and pass through alumina G->H I 9. Precipitate in cold methanol H->I J 10. Filter and dry the polymer I->J

Caption: Experimental workflow for the ATRP of MMA.

Expected Outcomes and Characterization

The polymerization should yield poly(methyl methacrylate) (PMMA) with a molecular weight determined by the ratio of monomer to initiator and the monomer conversion. The polydispersity index (PDI) is expected to be low (typically < 1.3), indicating a well-controlled polymerization.

ParameterTarget ValueExpected Outcome
[MMA]:[EBiB]:[CuBr]:[Ligand]500:1:1:2-
Temperature70 °C-
Time6 hours~60-80% conversion
Theoretical Mn at 70% conversion~35,000 g/mol -
Experimental Mn (GPC)-30,000 - 40,000 g/mol
Polydispersity Index (PDI)-< 1.3

Polymer Characterization:

  • Monomer Conversion: Determined by ¹H NMR spectroscopy by comparing the integration of the monomer vinyl protons to the polymer backbone protons.

  • Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene or PMMA standards.

  • Polymer Structure: Confirmed by ¹H and ¹³C NMR spectroscopy. The presence of the initiator fragment at the α-chain end and the halogen at the ω-chain end can also be verified.

Additive_Effect cluster_additive Additive cluster_properties Resulting Polymer Properties Ligand This compound MW Controlled Molecular Weight Ligand->MW Modulates Catalyst Activity PDI Low Polydispersity (PDI < 1.3) Ligand->PDI Enables Controlled Polymerization Functionality Hydroxymethyl Functionality Ligand->Functionality Incorporates Reactive Group

Caption: Relationship between the additive and polymer properties.

Troubleshooting

IssuePossible CauseSuggested Solution
No or very slow polymerization Inactive catalyst (oxidized Cu(I)); Impurities in monomer or solventEnsure all reagents and solvents are pure and properly deoxygenated. Use fresh CuBr.
High Polydispersity (PDI > 1.5) Too high radical concentration; Slow initiationDecrease the reaction temperature. Ensure the initiator is added promptly once the reaction temperature is reached.
Bimodal GPC trace Termination reactions; Chain transferDecrease the reaction temperature or monomer concentration.

Conclusion

This compound is a promising ligand for ATRP, offering the potential for accelerated polymerization rates and the synthesis of functional polymers. The provided protocol serves as a robust starting point for researchers to explore the use of this versatile compound in the development of advanced polymeric materials for a wide range of applications, including drug delivery and materials science.

References

Revolutionizing Pyridine Chemistry: Flow Synthesis of (4-Methylpyridin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

The synthesis of (4-Methylpyridin-2-yl)methanol and its derivatives, crucial intermediates in pharmaceutical development, has traditionally been approached using batch chemistry. However, these methods often involve hazardous reagents, cryogenic conditions, and challenges in scalability and safety. This application note details a robust and efficient continuous flow chemistry protocol that overcomes these limitations, offering a safer, more scalable, and highly reproducible pathway for the synthesis of these valuable compounds.

Flow chemistry, or continuous flow processing, offers a paradigm shift in the synthesis of heterocycles and other active pharmaceutical ingredients (APIs).[1][2] By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, this technology provides superior control over reaction parameters such as temperature, pressure, and mixing.[3][4] This precise control is particularly advantageous for highly reactive and exothermic processes, such as those involving organometallic reagents, which are central to the synthesis of this compound derivatives.[5][6]

The Strategic Advantage of Flow Chemistry

The adoption of flow chemistry for the synthesis of this compound derivatives is driven by several key advantages over traditional batch methods:

  • Enhanced Safety: Organolithium reactions, often employed in this synthesis, are highly exothermic and can be hazardous on a large scale in batch reactors.[7][8] Flow chemistry minimizes the reaction volume at any given time, drastically reducing the risk of thermal runaways and improving overall process safety.[9][10]

  • Improved Temperature Control: The high surface-area-to-volume ratio in flow reactors allows for highly efficient heat transfer.[3][6] This enables precise temperature control, often eliminating the need for cryogenic conditions typically required in batch synthesis to prevent side reactions.[8]

  • Superior Mixing and Reaction Control: Micromixers integrated into flow systems ensure rapid and efficient mixing of reagents, which is critical for fast and selective reactions.[6][11] This leads to higher yields, improved product purity, and better reproducibility.

  • Scalability and Automation: Scaling up a flow chemistry process is straightforward and often involves running the system for a longer duration or by numbering up the reactors.[12] This "scale-out" approach avoids the complex challenges of scaling up batch reactors. Furthermore, flow systems are amenable to automation, allowing for continuous, unattended operation.[13]

  • Access to Novel Reaction Pathways: The precise control offered by flow chemistry can enable reactions that are difficult or impossible to perform in batch, allowing for the exploration of new synthetic routes and the generation of novel derivatives.[14]

Reaction Mechanism and Flow Design

The synthesis of this compound derivatives in flow typically involves the lithiation of 4-picoline (4-methylpyridine) followed by reaction with a suitable electrophile, such as an aldehyde or ketone.

Step 1: Lithiation of 4-Picoline

The process begins with the deprotonation of 4-picoline at the methyl group using a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA).[7][14] In a flow setup, a solution of 4-picoline in an appropriate solvent (e.g., THF) is continuously mixed with a solution of the organolithium base in a microreactor. The short residence time and efficient mixing in the reactor promote rapid and selective lithiation while minimizing side reactions.[15]

Step 2: Reaction with an Electrophile

The resulting lithiated intermediate is then immediately introduced into a second reaction coil where it is mixed with a stream of the electrophile (e.g., formaldehyde or another aldehyde/ketone). The precise control over stoichiometry and residence time ensures the desired C-C bond formation occurs efficiently.

Step 3: In-line Quench

Finally, the reaction stream is passed through a quenching module where it is mixed with a quenching agent (e.g., aqueous ammonium chloride) to terminate the reaction and protonate the resulting alkoxide.

The entire process, from lithiation to quenching, is performed in a continuous, closed system, minimizing exposure to air and moisture, which is critical when working with organolithium reagents.[5]

Visualizing the Workflow

The following diagram illustrates the continuous flow setup for the synthesis of this compound derivatives.

Flow_Synthesis cluster_reagents Reagent Delivery cluster_reactors Reaction Zone cluster_downstream Work-up & Collection P1 Pump 1 (4-Picoline in THF) M1 Micromixer (T-junction) P1->M1 P2 Pump 2 (n-BuLi in Hexane) P2->M1 P3 Pump 3 (Electrophile in THF) M2 Micromixer (T-junction) P3->M2 P4 Pump 4 (Quench Solution) M3 Micromixer (T-junction) P4->M3 R1 Reactor Coil 1 (Lithiation) M1->R1 Residence Time 1 R1->M2 R2 Reactor Coil 2 (C-C Coupling) M2->R2 Residence Time 2 R2->M3 BPR Back Pressure Regulator M3->BPR Quenched Reaction Mixture Collection Product Collection BPR->Collection

Caption: Continuous flow setup for the synthesis of this compound derivatives.

Detailed Experimental Protocol

This protocol describes the continuous flow synthesis of this compound as a representative example.

Materials and Equipment
Reagents Equipment
4-Picoline (anhydrous)Syringe pumps (4)
n-Butyllithium (2.5 M in hexanes)T-mixers (3)
Paraformaldehyde (or other aldehyde)PFA or stainless steel tubing
Tetrahydrofuran (THF, anhydrous)Coiled tube reactors (2)
Ammonium chloride (saturated aqueous solution)Back pressure regulator
Hexanes (for work-up)Collection vessel
Ethyl acetate (for work-up)Magnetic stir plates and stir bars
Sodium sulfate (anhydrous)Standard laboratory glassware
Experimental Setup
  • Assemble the flow reactor system as depicted in the diagram above. Ensure all connections are secure and leak-proof.

  • Use PFA or stainless steel tubing of appropriate inner diameter and length for the reactor coils to achieve the desired residence times.

  • The entire system should be purged with an inert gas (e.g., nitrogen or argon) before introducing the reagents.

Reagent Preparation
  • Solution A (4-Picoline): Prepare a 1.0 M solution of 4-picoline in anhydrous THF.

  • Solution B (n-BuLi): Use a commercial 2.5 M solution of n-BuLi in hexanes.

  • Solution C (Electrophile): Prepare a 1.2 M suspension of paraformaldehyde in anhydrous THF.

  • Solution D (Quench): Use a saturated aqueous solution of ammonium chloride.

Flow Synthesis Procedure
  • System Priming: Prime all pumps and tubing with the corresponding solvent (THF for pumps 1 and 3, hexanes for pump 2).

  • Initiate Flow: Start the pumps at the flow rates specified in the table below to introduce the reagent solutions into the reactor system.

  • Lithiation: Solutions A and B are mixed in the first T-mixer and flow through the first reactor coil. The temperature of this coil can be controlled using a cooling bath.

  • Electrophilic Addition: The stream from the first reactor is mixed with Solution C in the second T-mixer and flows through the second reactor coil.

  • Quenching: The reaction mixture is then mixed with the quenching solution (Solution D) in the third T-mixer.

  • Collection: The resulting biphasic mixture is passed through a back pressure regulator (set to e.g., 5 bar to prevent solvent boiling if heating is applied) and collected in a flask.

  • Steady State: Allow the system to reach a steady state (typically after 3-5 reactor volumes have passed through) before collecting the product fraction.

Work-up and Purification
  • Separate the organic and aqueous layers of the collected mixture.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Reaction Parameters
ParameterValueRationale
Flow Rate (Pump 1: 4-Picoline)0.5 mL/minControls stoichiometry and residence time.
Flow Rate (Pump 2: n-BuLi)0.2 mL/minProvides a slight excess of the base.
Flow Rate (Pump 3: Electrophile)0.6 mL/minEnsures complete reaction of the lithiated intermediate.
Flow Rate (Pump 4: Quench)1.0 mL/minRapidly terminates the reaction.
Reactor 1 Volume2.0 mLProvides sufficient residence time for lithiation.
Reactor 2 Volume2.0 mLAllows for complete electrophilic addition.
Residence Time (Lithiation)~2.9 minOptimized for complete deprotonation.
Residence Time (C-C Coupling)~1.5 minSufficient for the addition reaction.
Temperature (Reactor 1 & 2)0 °C to 25 °CFlow chemistry often allows for higher temperatures than batch.[8][16]
Back Pressure5 barPrevents outgassing and allows for superheating if necessary.

Note: These parameters should be optimized for each specific derivative and electrophile.

Troubleshooting

Issue Possible Cause(s) Solution(s)
Low Yield Incomplete lithiation.Increase residence time in Reactor 1; ensure anhydrous conditions.
Degradation of lithiated intermediate.Decrease temperature of Reactor 1 and the transfer line to Reactor 2.
Inefficient mixing.Use a more efficient micromixer.[11]
Clogging/Fouling Precipitation of lithium salts.Increase solvent volume; use a co-solvent; consider a water-free cleaning method with phenolic derivatives.[17]
Low solubility of reagents or products.Heat the reactor coils; choose a different solvent system.
Inconsistent Results Unstable pump flow rates.Calibrate pumps; degas solvents before use.
Leaks in the system.Check and tighten all fittings.
Degradation of n-BuLi.Use fresh, properly titrated n-BuLi.

Concluding Remarks

The transition from batch to continuous flow synthesis for this compound derivatives represents a significant advancement in process chemistry. The inherent advantages of flow technology, including enhanced safety, precise control over reaction conditions, and straightforward scalability, make it an ideal platform for the production of these important pharmaceutical intermediates.[1][18] The detailed protocol and guidelines presented in this application note provide a solid foundation for researchers and drug development professionals to implement this modern synthetic methodology, paving the way for more efficient, safer, and sustainable chemical manufacturing.

References

Troubleshooting & Optimization

Identifying and minimizing byproducts in (4-Methylpyridin-2-yl)methanol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving (4-Methylpyridin-2-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you identify and minimize byproducts in your experiments. Our focus is on providing practical, experience-driven insights to ensure the integrity and success of your synthetic work.

Introduction: Understanding the Reactivity of this compound

This compound is a versatile bifunctional molecule, featuring a nucleophilic pyridyl nitrogen, a reactive primary alcohol, and an activating methyl group on the pyridine ring. This combination of functional groups allows for a wide range of chemical transformations, but also presents opportunities for the formation of unwanted byproducts. This guide will walk you through the most common reactions and their potential pitfalls, offering strategies for mitigation.

Section 1: Oxidation Reactions - The Quest for the Aldehyde

The selective oxidation of this compound to its corresponding aldehyde, 4-methylpicolinaldehyde, is a crucial transformation in many synthetic routes. However, this reaction is often plagued by over-oxidation and other side reactions.

Frequently Asked Questions (FAQs)

Q1: I am trying to oxidize this compound to the aldehyde, but I am seeing a significant amount of a byproduct with a different polarity. What could it be?

A1: The most common byproduct in the oxidation of primary alcohols is the corresponding carboxylic acid, in this case, 4-methylpicolinic acid.[1] This occurs due to over-oxidation, especially with strong oxidizing agents or prolonged reaction times. The carboxylic acid is significantly more polar than the starting material and the desired aldehyde, which can be observed during chromatographic analysis.

Q2: My oxidation reaction is sluggish, and upon workup, I recover most of my starting material. How can I drive the reaction to completion without generating byproducts?

A2: Incomplete conversion can be due to several factors, including insufficient oxidant, low reaction temperature, or catalyst deactivation. Simply increasing the amount of a strong oxidant can lead to byproduct formation. Consider switching to a milder, more selective oxidizing agent such as pyridinium chlorochromate (PCC) or using a catalytic system like TEMPO with a co-oxidant.[1] Optimizing the reaction temperature and ensuring the catalyst is active are also critical steps.

Q3: I've noticed the formation of a colored impurity in my reaction mixture. What could be its origin?

A3: Pyridine-containing compounds can be sensitive to air and light, leading to the formation of colored oligomeric or polymeric byproducts. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and protected from light, especially if using photochemically sensitive reagents.

Troubleshooting Guide: Oxidation Reactions
Issue Potential Cause Troubleshooting Steps & Preventative Measures
Significant formation of 4-methylpicolinic acid Over-oxidation due to harsh reaction conditions or a non-selective oxidizing agent.- Use milder, selective oxidizing agents (e.g., PCC, Dess-Martin periodinane).- Carefully control the stoichiometry of the oxidant.- Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.- Maintain a low reaction temperature.
Low conversion of starting material - Insufficient oxidant.- Low reaction temperature.- Deactivated catalyst (if applicable).- Incrementally increase the amount of oxidant while monitoring for byproduct formation.- Gradually increase the reaction temperature.- Use a fresh batch of catalyst or regenerate the existing one if possible.
Formation of colored impurities Decomposition of starting material or product under air or light.- Perform the reaction under an inert atmosphere (N₂ or Ar).- Protect the reaction vessel from light by wrapping it in aluminum foil.
N-Oxide formation Oxidation of the pyridine nitrogen.- This is a common side reaction with strong oxidants.[2] Using milder and more selective reagents for alcohol oxidation can minimize this. Protecting the nitrogen beforehand is an option but adds steps to the synthesis.
Experimental Protocol: Selective Oxidation using PCC
  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 equivalent) in DCM dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-methylpicolinaldehyde.

  • Purify the crude product by column chromatography on silica gel.

Reaction Pathway Visualization

Oxidation_Byproducts cluster_main Oxidation of this compound SM This compound Aldehyde 4-Methylpicolinaldehyde (Desired Product) SM->Aldehyde Selective Oxidation (e.g., PCC) N_Oxide (4-Methyl-1-oxido-pyridin-2-yl)methanol (N-Oxidation Byproduct) SM->N_Oxide N-Oxidation (Strong Oxidant) Acid 4-Methylpicolinic Acid (Over-oxidation Byproduct) Aldehyde->Acid Over-oxidation (Strong Oxidant)

Caption: Byproducts in the oxidation of this compound.

Section 2: Esterification Reactions - Protecting the Hydroxyl Group

Esterification is a common reaction to protect the hydroxyl group of this compound or to synthesize ester derivatives for various applications. While seemingly straightforward, this reaction can also lead to several byproducts.

Frequently Asked Questions (FAQs)

Q1: I am performing an esterification with acetic anhydride and pyridine, but the reaction is very exothermic and I am getting a dark-colored mixture with low yield. What is happening?

A1: The reaction of alcohols with acetic anhydride is exothermic.[3][4] If the temperature is not controlled, the excessive heat can lead to the decomposition of the starting material, reagents, or the desired product, resulting in a dark-colored mixture and low yield. It is crucial to control the temperature, for instance, by adding the acetic anhydride slowly at 0 °C.

Q2: My esterification reaction with a carboxylic acid under acidic catalysis is not going to completion. What can I do to improve the yield?

A2: Esterification is an equilibrium reaction. To drive the equilibrium towards the product side, you can either use an excess of one of the reactants (usually the more volatile one that can be easily removed) or remove one of the products as it is formed. In the case of acid-catalyzed esterification, water is a byproduct, and its removal using a Dean-Stark apparatus or a drying agent can significantly improve the yield.

Q3: I am trying to form an ester using a less reactive carboxylic acid. What are my options to facilitate this reaction?

A3: For less reactive carboxylic acids, you can activate the carboxylic acid first. Common methods include converting the carboxylic acid to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) or using coupling agents like dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC). These methods generate more reactive intermediates that readily react with the alcohol.

Troubleshooting Guide: Esterification Reactions
Issue Potential Cause Troubleshooting Steps & Preventative Measures
Low yield and dark-colored mixture - Uncontrolled exothermic reaction.- Decomposition at high temperatures.- Add the acylating agent (e.g., acetic anhydride) slowly at a low temperature (e.g., 0 °C).- Use an ice bath to dissipate the heat generated.- Consider using a less reactive acylating agent or a milder catalyst.
Incomplete reaction - Equilibrium not shifted towards the product.- Insufficient catalyst.- Use an excess of one reactant.- Remove water as it is formed (e.g., Dean-Stark trap).- Ensure the catalyst is active and used in the appropriate amount.
Formation of an unknown, non-polar byproduct Dehydration of the alcohol to form an ether, especially under harsh acidic conditions and high temperatures.- Use milder reaction conditions.- Avoid strong, non-volatile acids at high temperatures.- Consider using a different esterification method that does not require strong acid catalysis.
Side reaction with the pyridine nitrogen Acylation of the pyridine nitrogen by the acylating agent.- This is more likely with highly reactive acylating agents. The resulting N-acylpyridinium salt is typically unstable and may lead to further decomposition products. Using a non-nucleophilic base or carefully controlling the stoichiometry can help.
Experimental Protocol: Esterification with Acetic Anhydride
  • Dissolve this compound (1.0 equivalent) in pyridine or a mixture of dichloromethane and a non-nucleophilic base like triethylamine in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove excess acetic acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Esterification Workflow

Esterification_Workflow cluster_workflow Esterification Troubleshooting Logic Start Esterification Reaction Check_Completion Reaction Complete? Start->Check_Completion Byproducts Byproduct Formation Start->Byproducts Workup Workup and Purification Check_Completion->Workup Yes Low_Yield Low Yield/Incomplete Reaction Check_Completion->Low_Yield No Desired_Product Desired Ester Workup->Desired_Product Optimize Optimize Conditions: - Remove Water - Excess Reagent - Stronger Acylating Agent Low_Yield->Optimize Optimize->Start Troubleshoot_Byproducts Troubleshoot: - Lower Temperature - Milder Conditions - Inert Atmosphere Byproducts->Troubleshoot_Byproducts Troubleshoot_Byproducts->Start

Caption: Troubleshooting workflow for esterification reactions.

Section 3: Nucleophilic Substitution Reactions - Activating the Hydroxyl Group

Converting the hydroxyl group of this compound into a good leaving group (e.g., a halide or a sulfonate ester) is a common strategy for subsequent nucleophilic substitution reactions. This activation step can also be a source of byproducts.

Frequently Asked Questions (FAQs)

Q1: I am trying to convert the alcohol to the corresponding chloride using thionyl chloride (SOCl₂), and I am observing the formation of an inseparable impurity. What could it be?

A1: When using thionyl chloride without a base like pyridine, the reaction can proceed through an SNi (internal nucleophilic substitution) mechanism, which can sometimes lead to rearranged or other unexpected byproducts.[5] The addition of pyridine not only neutralizes the HCl generated but also promotes an SN2 mechanism, which is generally cleaner and leads to inversion of configuration if the carbon were chiral.[5]

Q2: After converting the alcohol to a tosylate, I am attempting a substitution with a nucleophile, but I am getting a significant amount of an elimination byproduct. How can I minimize this?

A2: The formation of an elimination byproduct (an alkene) is a common competing reaction with nucleophilic substitution, especially with sterically hindered substrates or strong, bulky bases. To favor substitution over elimination, you can use a less sterically hindered nucleophile, a more polar aprotic solvent (e.g., DMSO, DMF), and a lower reaction temperature.

Q3: My nucleophilic substitution reaction is very slow. What are some ways to accelerate it?

A3: The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, the nature of the leaving group, and the solvent. To accelerate the reaction, you can:

  • Increase the concentration of the nucleophile.

  • Use a better leaving group (e.g., tosylate is a better leaving group than chloride).

  • Switch to a polar aprotic solvent which solvates the cation but not the nucleophile, thus increasing its reactivity.

  • Increase the reaction temperature, but be mindful of potential side reactions.

Troubleshooting Guide: Nucleophilic Substitution Reactions
Issue Potential Cause Troubleshooting Steps & Preventative Measures
Formation of rearranged products Carbocation rearrangement in an SN1-type mechanism.- Use reaction conditions that favor an SN2 mechanism (e.g., addition of pyridine with SOCl₂).- Avoid strongly acidic conditions that can promote carbocation formation.
Significant elimination byproduct - Sterically hindered substrate or nucleophile.- Strong, basic nucleophile.- High reaction temperature.- Use a less sterically hindered nucleophile.- Use a less basic nucleophile if possible.- Lower the reaction temperature.- Use a polar aprotic solvent.
Intramolecular cyclization If the nucleophile is part of the same molecule, an intramolecular reaction can occur to form a cyclic product.- This is highly dependent on the structure of the substrate. Protecting one of the reactive groups may be necessary.
Low reactivity - Poor leaving group.- Weak nucleophile.- Inappropriate solvent.- Convert the alcohol to a better leaving group (e.g., tosylate, mesylate).- Use a stronger nucleophile or increase its concentration.- Use a polar aprotic solvent (e.g., DMF, DMSO, acetone).
Experimental Protocol: Conversion to (4-Methylpyridin-2-yl)methyl chloride
  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.1 equivalents) to the solution.

  • Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be used in the next step directly or purified by column chromatography if necessary.

Nucleophilic Substitution Pathway

Nucleophilic_Substitution cluster_pathway Nucleophilic Substitution of this compound Alcohol This compound Activated Activated Alcohol (e.g., -OTs, -Cl) Alcohol->Activated Activation (e.g., TsCl, SOCl₂) Substitution_Product Substitution Product (Desired) Activated->Substitution_Product Elimination_Product Elimination Byproduct (Alkene) Activated->Elimination_Product High Temp/ Strong Base Nucleophile Nucleophile (Nu⁻) Nucleophile->Substitution_Product SN2 Attack

Caption: Competing pathways in nucleophilic substitution.

Section 4: Analytical Methods for Byproduct Identification

Accurate identification and quantification of byproducts are essential for optimizing your reaction conditions. A combination of chromatographic and spectroscopic techniques is typically employed.

Recommended Analytical Techniques
Technique Application Notes
Thin Layer Chromatography (TLC) - Rapid reaction monitoring.- Preliminary assessment of purity.Use a suitable mobile phase to achieve good separation between the starting material, product, and potential byproducts. Visualize spots using a UV lamp and/or a staining agent.
High-Performance Liquid Chromatography (HPLC) - Accurate quantification of product and byproducts.- Purity assessment of the final product.A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS) - Identification of byproducts by their mass-to-charge ratio.Invaluable for getting molecular weight information on unknown impurities observed in the HPLC chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy - Structural elucidation of the desired product and isolated byproducts.- Purity determination using an internal standard (qNMR).¹H and ¹³C NMR are essential for confirming the structure of your products and identifying impurities.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Suitable for volatile and thermally stable compounds.Can be used for both identification and quantification of volatile byproducts.
General Protocol for HPLC Analysis
  • Sample Preparation: Prepare a stock solution of your crude reaction mixture or purified product in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B and gradually increase it over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the pyridine ring absorbs (e.g., 260 nm).

  • Injection and Analysis: Inject a small volume (e.g., 5-10 µL) of the sample and run the gradient program. Analyze the resulting chromatogram for the retention times and peak areas of the product and any impurities.

References

Technical Support Center: Purification of Crude (4-Methylpyridin-2-yl)methanol by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of (4-methylpyridin-2-yl)methanol. It is structured as a series of troubleshooting guides and frequently asked questions to directly address common challenges encountered during recrystallization.

Introduction to Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds.[1] The principle lies in the differential solubility of the desired compound and its impurities in a selected solvent at varying temperatures.[1][2] An ideal recrystallization process involves dissolving the crude solid in a minimum amount of a hot solvent in which the compound has high solubility, followed by slow cooling to induce the formation of pure crystals as the solubility decreases.[3][4] Impurities ideally remain dissolved in the cold solvent (mother liquor) or are removed beforehand if insoluble in the hot solvent.[5]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the recrystallization of this compound and provides systematic solutions.

Issue 1: The Compound "Oils Out" Instead of Crystallizing

Q: I've dissolved my crude this compound in the hot solvent, but upon cooling, it separates as an oily liquid instead of forming solid crystals. What is happening and how can I fix it?

A: This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[6][7] This is a significant problem because the oil can trap impurities, leading to a product of low purity.[8][9]

Root Causes & Corrective Actions:

  • High Solute Concentration/Rapid Cooling: Supersaturation may be achieved too quickly, kinetically favoring liquid-liquid phase separation over the more ordered process of crystal formation.[6][7]

    • Solution: Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent to slightly dilute the solution. Allow the flask to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease.[9][10]

  • Inappropriate Solvent Choice: The boiling point of the solvent might be higher than the melting point of the impure compound. Melting point depression due to impurities can exacerbate this issue.[9][10]

    • Solution: Select a solvent with a lower boiling point. Alternatively, employ a mixed-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a miscible "poor" solvent (an anti-solvent, in which it is less soluble) until turbidity (cloudiness) appears. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.[3][6]

  • Presence of Impurities: Significant amounts of impurities can inhibit crystal lattice formation.[10]

    • Solution: If colored impurities are present, consider treating the hot solution with a small amount of activated charcoal before the hot filtration step.[8][11] If the impurity profile is complex, a preliminary purification step like column chromatography might be necessary before attempting recrystallization.[10]

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Issue 2: Poor or No Crystal Formation Upon Cooling

Q: My solution has cooled to room temperature, and even after placing it in an ice bath, very few or no crystals have formed. What should I do?

A: The failure of crystals to form is often due to either using too much solvent or the solution being supersaturated without nucleation sites.[10][12]

Root Causes & Corrective Actions:

  • Excess Solvent: This is the most common reason for low or no yield.[10][13] The solution is not saturated enough at the lower temperature for crystals to form.

    • Solution: Reduce the solvent volume by gently heating the solution to evaporate some of the solvent. A rotary evaporator can also be used for this purpose.[10] Once the volume is reduced, attempt the cooling process again.

  • Supersaturation: The solution may be supersaturated but lacks a point for crystal growth to begin.[10]

    • Solution 1 (Induce Crystallization): Try scratching the inside surface of the flask with a glass rod just below the liquid level. The microscopic scratches on the glass can provide a nucleation site.[8][13]

    • Solution 2 (Seeding): If you have a small crystal of pure this compound, add it to the cooled solution. This "seed crystal" will act as a template for further crystal growth.[2][10]

  • Impatience: Crystallization can sometimes be a slow process.[12]

    • Solution: Allow the solution to stand undisturbed for a longer period, even overnight in a cold environment.[13]

Issue 3: Very Low Recovery of the Purified Product

Q: After filtration and drying, the mass of my purified this compound is much lower than expected. What could have caused this low percent recovery?

A: A low recovery is not uncommon in recrystallization.[14] It's important to distinguish between avoidable experimental errors and the inherent limitations of the technique.[14][15] It is impossible to achieve 100% recovery.[16]

Potential Causes & Optimization Strategies:

  • Inherent Solubility: Some amount of the desired compound will always remain dissolved in the mother liquor, even at low temperatures.[2][15] This is an unavoidable loss.

  • Excessive Solvent Use: As mentioned in the previous issue, using too much solvent will keep more of your product dissolved in the mother liquor, leading to a poor yield.[2][13]

    • Optimization: Use the minimum amount of hot solvent necessary to fully dissolve the crude solid.[2][4]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter funnel, leading to loss.[8]

    • Optimization: Use a stemless funnel and preheat it with hot solvent before filtering your solution. Keep the solution hot during filtration.[8]

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can redissolve a portion of the product.[2]

    • Optimization: Wash the crystals on the filter with a minimum amount of ice-cold solvent.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[1][3] Impurities, on the other hand, should either be insoluble in the hot solvent (allowing for removal by hot filtration) or very soluble in the cold solvent (so they remain in the mother liquor).[3][5]

Given the structure of this compound, which contains a polar pyridine ring and a hydroxyl group, polar solvents should be considered. A general rule of thumb is that solvents with similar functional groups to the compound can be good solubilizers.[17][18]

Solvent Screening Protocol:

  • Place a small amount of your crude material (~50-100 mg) into several test tubes.

  • Add a small volume (~1 mL) of different solvents (e.g., water, ethanol, methanol, ethyl acetate, toluene, hexane) to each tube at room temperature.[3]

  • Observe the solubility. A good candidate solvent will not dissolve the compound at room temperature.

  • For the tubes where the compound was insoluble, gently heat them to the boiling point of the solvent.

  • An ideal solvent will completely dissolve the compound when hot.

  • Allow the hot solutions to cool slowly to room temperature and then in an ice bath. The best solvent will yield a large quantity of crystals.

Table 1: General Solubility Properties and Considerations

Solvent ClassExamplesInteraction with this compoundRecrystallization Potential
Polar Protic Water, Methanol, EthanolHigh potential for hydrogen bonding; likely to have high solubility.[19]Good potential. Water or ethanol are often good starting points for polar molecules. A mixed system like ethanol/water might be necessary.
Polar Aprotic Acetone, Ethyl AcetateModerate polarity. May show the desired temperature-dependent solubility.Strong candidates. Ethyl acetate is a versatile recrystallization solvent.
Non-Polar Hexane, ToluenePoor solubility is expected due to the polarity mismatch.Likely to be a poor primary solvent but could be excellent as an anti-solvent in a mixed-solvent system (e.g., Ethyl Acetate/Hexane).[17]

Q2: What are the likely impurities in my crude this compound?

A2: The impurities will depend on the synthetic route used. Common syntheses involve the reduction of a corresponding ester or carboxylic acid.[20][21] Therefore, potential impurities could include:

  • Unreacted starting material (e.g., methyl 4-methylpicolinate).

  • By-products from the reaction.

  • Residual reagents (e.g., reducing agents or their salts).

  • Solvents used in the reaction or workup.

Knowing the potential impurities can help in selecting a solvent system where they have different solubility profiles from the desired product.[22]

Q3: Can I use a mixed-solvent system? If so, how?

A3: Yes, a mixed-solvent system is an excellent option when no single solvent has the ideal solubility properties.[3] This typically involves a "solvent" in which your compound is soluble and a miscible "anti-solvent" in which it is insoluble.

Mixed-Solvent Recrystallization Protocol:

  • Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethyl acetate).

  • While the solution is still hot, add the "poor" anti-solvent (e.g., hexane) dropwise until you observe persistent cloudiness (turbidity).[17]

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly and undisturbed, as you would for a single-solvent recrystallization.

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References

Technical Support Center: Troubleshooting Low Yield in the Synthesis of (4--Methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (4-Methylpyridin-2-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this common synthetic transformation. We will explore the critical parameters of the synthesis, diagnose common problems, and provide actionable solutions based on established chemical principles and field-proven insights.

Overview of Common Synthetic Routes

The synthesis of this compound is most frequently accomplished via the reduction of a carbonyl group at the 2-position of the 4-methylpyridine scaffold. The two primary pathways involve the reduction of either 4-methylpicolinic acid or its corresponding ester (e.g., methyl 4-methylpicolinate). The choice of reducing agent is the most critical factor influencing the success and yield of the reaction.

Synthesis_Routes cluster_0 Route A: Ester Reduction cluster_1 Route B: Carboxylic Acid Reduction ester Methyl 4-Methylpicolinate product This compound ester->product LiAlH₄ in THF or NaBH₄ in THF/MeOH acid 4-Methylpicolinic Acid acid->product LiAlH₄ or BH₃•THF

Caption: Common synthetic pathways to this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction is incomplete, and I recover a significant amount of starting material. What are the likely causes?

A1: This is the most frequent cause of low yield. The issue almost always traces back to the choice, quantity, or quality of your reducing agent, or suboptimal reaction conditions.

Root Cause Analysis:

  • Incorrect Stoichiometry with LiAlH₄: When reducing a carboxylic acid directly, lithium aluminum hydride (LiAlH₄) first performs an acid-base reaction with the acidic proton of the carboxyl group, consuming one equivalent of hydride and evolving hydrogen gas.[1] A second equivalent is then required for the reduction itself. Therefore, a minimum of 2 equivalents of hydride (0.5 equivalents of LiAlH₄) are needed just to form the intermediate aldehyde, which is immediately reduced further. For a complete, timely reaction, using at least 1.5 equivalents of LiAlH₄ (6 equivalents of H⁻) is recommended.

  • Insufficient Reactivity of NaBH₄: Sodium borohydride (NaBH₄) is a mild reducing agent and is notoriously slow or ineffective at reducing esters and carboxylic acids under standard conditions (e.g., room temperature in methanol alone).[2][3] Its reactivity is significantly lower than that of LiAlH₄.[4][5] If you are using NaBH₄ to reduce the ester, the reaction likely requires forcing conditions.

  • Reagent Decomposition: Both LiAlH₄ and NaBH₄ are sensitive to moisture. LiAlH₄ reacts violently with water, while NaBH₄ decomposes more slowly.[3] Using anhydrous solvents (especially with LiAlH₄) and fresh, properly stored reagents is critical. An opened bottle of hydride reagent that has been stored for a long time may have significantly reduced activity.

  • Suboptimal Temperature: While LiAlH₄ reductions are often exothermic and run at 0 °C to room temperature, NaBH₄ reductions of esters typically require elevated temperatures (e.g., refluxing in a THF/methanol mixture) to achieve a reasonable reaction rate.[6]

Troubleshooting Summary Table

Parameter Lithium Aluminum Hydride (LiAlH₄) Sodium Borohydride (NaBH₄)
Substrate Carboxylic Acids & Esters Primarily Esters (ineffective on acids)
Solvent Anhydrous THF, Diethyl Ether Methanol, Ethanol, THF/MeOH mixtures
Stoichiometry >1.5 eq. for acids; >0.75 eq. for esters >2.0 eq. (excess is common to offset decomposition)
Temperature 0 °C to Room Temperature Room Temperature to Reflux (often requires heat)

| Key Insight | Extremely powerful and fast, but requires stringent anhydrous conditions and a careful work-up.[4] | Safer and easier to handle, but requires careful optimization of solvent and temperature for ester reduction.[6][7] |

Q2: My yield is low after work-up, and I suspect product loss during extraction. How can I improve my isolation procedure?

A2: This is a very common issue, especially when using LiAlH₄. The product is a basic alcohol with some water solubility, making both the quench and extraction steps critical for high recovery.

Solutions for Improved Isolation:

  • Master the LiAlH₄ Quench: A poorly executed quench of a LiAlH₄ reaction is a primary source of yield loss. The formation of colloidal aluminum salts (Al(OH)₃) can emulsify your layers and physically trap your product. The "Fieser work-up" is a highly reliable method to produce granular, easily filterable aluminum salts.

    • Protocol: After cooling the reaction mixture to 0 °C, add reagents sequentially and dropwise with vigorous stirring. For a reaction using X g of LiAlH₄:

      • Slowly add X mL of water.

      • Slowly add X mL of 15% (w/v) aqueous NaOH.

      • Slowly add 3X mL of water.

    • Stir the resulting mixture at room temperature for 30 minutes. A granular white precipitate should form. Filter the solid and wash it thoroughly with your reaction solvent (e.g., THF, EtOAc). The product will be in the combined filtrate.

  • Optimize Extraction pH: this compound is a pyridine derivative and is therefore basic. During an aqueous work-up, if the aqueous layer is acidic, the product will be protonated and partition into the aqueous phase, leading to significant loss.

    • Procedure: Before extracting with an organic solvent, ensure the aqueous layer is basic. Adjust the pH to >8 using a base like sodium carbonate (Na₂CO₃) or dilute sodium hydroxide (NaOH). This ensures the pyridine nitrogen is in its free base form, maximizing its solubility in the organic layer.[8]

  • Use a More Polar Extraction Solvent: Dichloromethane (DCM) or a 9:1 mixture of DCM/Isopropanol can be more effective at extracting polar alcohols like this one from aqueous layers compared to less polar solvents like diethyl ether or ethyl acetate. Continuous liquid-liquid extraction can also be employed for challenging cases.

Q3: I am using NaBH₄ to reduce methyl 4-methylpicolinate, but the reaction is very slow or fails. Why is this, and how can I make it work?

A3: As mentioned in Q1, NaBH₄ is not a potent reducing agent for esters.[2] However, this reduction is frequently reported in the literature and can be successful with the right protocol. The key is to increase the electrophilicity of the ester carbonyl or enhance the reactivity of the borohydride.

Key Modifications for Successful NaBH₄ Reduction:

  • Co-solvent System: The most common and effective method is to use a mixed solvent system, typically THF and methanol .[6] The reaction is set up with the ester and NaBH₄ in THF, and methanol is then added slowly or portion-wise. Methanol is believed to activate the borohydride, possibly by forming alkoxyborohydrides in situ, which are more reactive.

  • Elevated Temperature: This reaction almost always requires heating. Refluxing the THF/methanol mixture is a common strategy to drive the reaction to completion.[6]

  • Lewis Acid Additives: The addition of Lewis acids like CaCl₂, LiCl, or ZnCl₂ can coordinate to the carbonyl oxygen of the ester, making it more electrophilic and thus more susceptible to hydride attack. This is a well-established technique for enhancing NaBH₄ reductions.

Troubleshooting Workflow

If you are facing low yields, follow this logical decision tree to diagnose the problem.

Troubleshooting_Workflow start Low Yield of This compound check_tlc Analyze Crude Reaction Mixture (TLC, LC-MS, or ¹H NMR) start->check_tlc sm_present High % of Starting Material Remains check_tlc->sm_present Yes no_sm Starting Material is Consumed check_tlc->no_sm No cause_incomplete Cause: Incomplete Reaction • Check Reagent Stoichiometry • Verify Reagent Activity • Increase Temperature/Time • Ensure Anhydrous Conditions (LiAlH₄) sm_present->cause_incomplete cause_loss Cause: Product Loss During Work-up • Optimize LiAlH₄ Quench (Fieser) • Adjust Extraction pH to >8 • Use More Polar Solvent (DCM) • Check for Emulsions no_sm->cause_loss

Caption: A decision tree for troubleshooting low synthesis yield.

Validated Experimental Protocol: LiAlH₄ Reduction of Methyl 4-Methylpicolinate

This protocol is a robust and reliable method for obtaining a high yield of the target compound. It utilizes the more powerful LiAlH₄ on the ester, which avoids the complications of the acid-base reaction and the sluggishness of NaBH₄.

Materials:

  • Methyl 4-methylpicolinate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Water (deionized)

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, reflux condenser

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add LiAlH₄ (0.8 equivalents based on the ester) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel. Add anhydrous THF to create a slurry (approx. 0.5 M concentration relative to the ester). Cool the flask to 0 °C using an ice bath.

  • Substrate Addition: Dissolve methyl 4-methylpicolinate (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ slurry via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until all the starting ester has been consumed.

  • Work-up (Fieser Method): Cool the reaction mixture back down to 0 °C. With vigorous stirring, perform the following sequential additions very carefully:

    • Slowly add X mL of water, where X is the mass in grams of LiAlH₄ used.

    • Slowly add X mL of 15% aqueous NaOH.

    • Slowly add 3X mL of water.

  • Isolation: Remove the ice bath and stir the mixture vigorously for 30 minutes at room temperature. A white, granular solid should precipitate.

  • Filtration: Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate (3x volume of the initial solvent).

  • Purification: Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator. The resulting crude oil or solid can be purified by silica gel column chromatography (using a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine mixed in the mobile phase to prevent streaking) to yield this compound as a solid.[9]

References

Stability issues of (4-Methylpyridin-2-yl)methanol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Methylpyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound under various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.

I. Stability Under Acidic Conditions

The presence of a Brønsted acid can lead to the protonation of the pyridine nitrogen, forming a pyridinium salt. This can significantly alter the reactivity of the molecule, potentially leading to degradation.

Troubleshooting Guide: Acidic Conditions

Question 1: I am observing the formation of a new, less polar compound and a decrease in the concentration of this compound when my reaction is run in a strong acid like sulfuric acid at elevated temperatures. What is likely happening?

Answer: Under strongly acidic conditions and heat, this compound, which is a type of benzylic alcohol, can undergo acid-catalyzed dehydration. The protonated hydroxyl group becomes a good leaving group (water), leading to the formation of a carbocation intermediate. Subsequent elimination of a proton from the adjacent methyl group would yield 4-methyl-2-vinylpyridine.

  • Causality: The driving force for this reaction is the formation of a stable, conjugated system and the elimination of a small, stable molecule (water). The stability of the benzylic carbocation intermediate facilitates this E1 elimination pathway.[1]

Experimental Protocol: Monitoring for Dehydration

  • Reaction Setup: In a round-bottom flask, dissolve this compound in an appropriate solvent (e.g., toluene). Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., reflux).

  • Monitoring: At regular intervals, withdraw a small aliquot of the reaction mixture and quench with a saturated sodium bicarbonate solution. Extract the organic components with a suitable solvent (e.g., ethyl acetate).

  • Analysis: Analyze the organic extract by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the dehydration product.

Question 2: In the presence of a nucleophilic acid (e.g., HCl, HBr), I am isolating a product where the hydroxyl group has been replaced. Why is this occurring?

Answer: In the presence of strong nucleophilic acids, this compound can undergo a nucleophilic substitution reaction. The hydroxyl group is first protonated to form a good leaving group (water). The halide anion (Cl⁻ or Br⁻) then acts as a nucleophile, attacking the benzylic carbon to displace water and form the corresponding 2-(halomethyl)-4-methylpyridine.

  • Expertise & Experience: This is a classic example of an Sₙ1 or Sₙ2 reaction at a benzylic position. The protonated pyridine ring can influence the reaction rate by affecting the stability of the carbocation intermediate in an Sₙ1 pathway or the electrophilicity of the carbon in an Sₙ2 pathway.

Diagram: Potential Degradation Pathways in Acidic Conditions

AcidDegradation cluster_main Degradation of this compound in Acid A This compound B Protonated Species A->B H⁺ C Dehydration Product (4-Methyl-2-vinylpyridine) B->C -H₂O (Strong, non-nucleophilic acid, Heat) D Substitution Product (2-(Halomethyl)-4-methylpyridine) B->D Nu⁻ (Nucleophilic acid)

Caption: Potential degradation pathways of this compound under acidic conditions.

II. Stability Under Basic Conditions

In the presence of a base, the hydroxyl group of this compound can be deprotonated to form an alkoxide. This can increase the molecule's susceptibility to oxidation.

Troubleshooting Guide: Basic Conditions

Question 3: After stirring my sample of this compound in a basic solution (e.g., NaOH in methanol) that was exposed to air, I've noticed the formation of a new, more polar compound. What could be the cause?

Answer: The deprotonation of the hydroxyl group in a basic medium forms an alkoxide, which is more susceptible to oxidation than the parent alcohol. If an oxidizing agent, including atmospheric oxygen, is present, the alcohol can be oxidized to the corresponding aldehyde (4-methylpicolinaldehyde) and further to the carboxylic acid (4-methylpicolinic acid).

  • Trustworthiness: The rate and extent of this oxidation will depend on the strength of the base, the presence of an oxidizing agent, temperature, and exposure to light. Stronger bases will lead to a higher concentration of the more easily oxidized alkoxide.[2]

Experimental Protocol: Assessing Oxidative Stability

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol) containing different bases (e.g., NaHCO₃, K₂CO₃, NaOH). Prepare a control sample with no base.

  • Incubation: Stir the solutions at a controlled temperature, with one set of samples open to the air and another set under an inert atmosphere (e.g., nitrogen or argon).

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots from each solution.

  • Analysis: Neutralize the aliquots and analyze by a suitable method like HPLC or GC-MS to quantify the remaining this compound and identify any degradation products.

Question 4: Can the methyl group on the pyridine ring react under basic conditions?

Answer: While the hydroxyl proton is the most acidic proton in the molecule, a very strong base (e.g., organolithium reagents like n-butyllithium) could potentially deprotonate the methyl group. This would form a carbanion that could participate in various subsequent reactions, leading to undesired byproducts. However, this is unlikely to occur with common inorganic bases like hydroxides or carbonates.

Diagram: Potential Degradation Pathway in Basic Conditions

BasicDegradation cluster_main Degradation of this compound in Base A This compound B Alkoxide A->B Base (-H⁺) C Oxidation Product (4-Methylpicolinaldehyde) B->C [O] (e.g., Air) D Further Oxidation Product (4-Methylpicolinic acid) C->D [O]

Caption: Potential oxidation pathway of this compound under basic conditions.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended pH range for storing aqueous solutions of this compound?

A1: To minimize degradation, it is advisable to store aqueous solutions of this compound under neutral to slightly acidic conditions (pH 5-7). Avoid strongly acidic or basic conditions, especially at elevated temperatures.

Q2: Are there any specific buffer systems you recommend for experiments involving this compound?

A2: Phosphate or citrate buffers are generally good choices for maintaining a stable pH in the neutral to slightly acidic range. It is crucial to ensure that the buffer components themselves do not react with this compound.

Q3: How can I prevent the oxidation of this compound in my experiments?

A3: If your experimental conditions are basic, it is highly recommended to work under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Degassing your solvents prior to use can also be beneficial.

Q4: Can the pyridine nitrogen be oxidized?

A4: Yes, the nitrogen atom in the pyridine ring can be oxidized to form the corresponding N-oxide.[3] This typically requires a specific oxidizing agent, such as a peroxy acid (e.g., m-CPBA) or hydrogen peroxide. While less likely to occur under general acidic or basic conditions without a dedicated oxidant, it is a potential side reaction to be aware of if your reaction mixture contains oxidizing species.

IV. Summary of Stability and Recommendations

ConditionPotential Degradation PathwayKey Factors to ControlRecommendations
Strongly Acidic Dehydration, Nucleophilic SubstitutionTemperature, Acid Strength, Presence of NucleophilesUse the lowest effective temperature. Prefer non-nucleophilic acids if substitution is not desired.
Strongly Basic OxidationPresence of Oxidizing Agents (e.g., O₂), Base StrengthWork under an inert atmosphere. Use the mildest effective base.
Storage General DegradationpH, Temperature, Light ExposureStore in a cool, dark place. For solutions, maintain a pH between 5 and 7.

V. References

  • BenchChem. (n.d.). A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups. Retrieved from --INVALID-LINK--

  • Vishnevskiy, Y. V., et al. (2015). The molecular structure of 4-methylpyridine-N-oxide: Gas-phase electron diffraction and quantum chemical calculations. Journal of Molecular Structure, 1083, 248-254. Available at: --INVALID-LINK--

  • Chemistry Stack Exchange. (2015). Why is benzyl alcohol a slightly stronger acid than cyclohexanol? Retrieved from --INVALID-LINK--

  • Navarro, J. C., et al. (2016). Oxidation of benzyl alcohol catalyzed by gold nanoparticles under alkaline conditions: weak vs. strong bases. Catalysis Science & Technology, 6(16), 6236-6246. Available at: --INVALID-LINK--

  • Neumann, M., et al. (2014). Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. Beilstein Journal of Organic Chemistry, 10, 2378-2384. Available at: --INVALID-LINK--

References

Preventing oxidation of (4-Methylpyridin-2-yl)methanol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing the oxidation of (4-Methylpyridin-2-yl)methanol during storage. It includes troubleshooting advice, quality control protocols, and answers to frequently asked questions to ensure the long-term integrity of the compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound susceptible to oxidation?

This compound possesses a primary alcohol group attached to a pyridine ring. This structure is analogous to a benzylic alcohol, which is known to be prone to oxidation. The pyridine ring can facilitate the abstraction of the hydrogen atom from the hydroxymethyl group, initiating the oxidation process. Atmospheric oxygen is the primary culprit, leading to the gradual degradation of the compound over time, especially when exposed to light, heat, or catalysts. The oxidation typically proceeds from the primary alcohol to an aldehyde and subsequently to a carboxylic acid.

Q2: What are the common visual signs of oxidation or degradation in my sample?

A pure sample of this compound should be a solid[1]. The most common sign of degradation is a change in color. If your sample, which should be a white to off-white solid, develops a yellow or brownish tint, it is a strong indicator that oxidation has occurred. For solutions, the development of a similar yellow or brown hue in a previously colorless solution also suggests degradation.

Q3: What are the likely oxidation products of this compound?

The primary oxidation pathway involves the conversion of the hydroxymethyl group. The two most common degradation products are:

  • 4-Methylpyridine-2-carbaldehyde: The initial oxidation product.

  • 4-Methylpicolinic acid: The product of further oxidation of the aldehyde.

The presence of these impurities can significantly impact experimental outcomes, particularly in sensitive applications like catalysis or pharmaceutical synthesis where stoichiometric accuracy and purity are paramount.

OxidationPathway cluster_main Oxidation Pathway of this compound reagent This compound (Starting Material) aldehyde 4-Methylpyridine-2-carbaldehyde (Intermediate Product) reagent->aldehyde [O] (Atmospheric O2, Light, Heat) acid 4-Methylpicolinic Acid (Final Product) aldehyde->acid [O] (Further Oxidation)

Caption: Potential oxidation pathway of this compound.

Q4: What are the definitive storage conditions to minimize oxidation?

To ensure the long-term stability of this compound, it is crucial to control its storage environment meticulously. Multiple safety data sheets recommend a multi-faceted approach to prevent degradation.[2][3][4]

ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).[5]Prevents contact with atmospheric oxygen, the primary oxidizing agent.
Temperature Store in a cool, dry place.[2][3]Reduces the rate of chemical reactions, including oxidation. Avoids moisture, which can participate in degradation pathways.
Light Protect from light by using an amber or opaque container.Light can provide the activation energy needed to initiate autoxidation.
Container Use a tightly-closed container.[2][3][6]Prevents the ingress of oxygen and moisture from the ambient environment.
Purity Ensure the compound is free from metallic impurities.Trace metals can act as catalysts for oxidation reactions.
Q5: Can I use antioxidants to stabilize this compound solutions?

While adding antioxidants is a common strategy for stabilizing organic compounds, it should be approached with caution. The choice of antioxidant must be compatible with your downstream application. Small amounts of radical scavengers like Butylated Hydroxytoluene (BHT) could theoretically inhibit autoxidation. However, this would introduce a new chemical entity into your system. It is generally preferred to prevent oxidation by controlling the storage environment (inert gas, low temperature) rather than using additives. If you must use an antioxidant, its compatibility and potential for interference in your experiments must be thoroughly validated. Pyridine derivatives themselves can sometimes exhibit antioxidant properties, but this is highly structure-dependent.[7][8][9][10]

Q6: How can I analytically confirm the purity of my this compound sample?

Visual inspection is only a preliminary check. For quantitative assessment, chromatographic and spectroscopic methods are essential.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective method. A reverse-phase HPLC method can separate the parent compound from its more polar oxidation products (aldehyde and carboxylic acid). An increase in impurity peaks or a decrease in the main peak area over time indicates degradation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weights of degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the presence of oxidation products. For example, the appearance of a new aldehyde proton signal (~9-10 ppm) or the disappearance of the alcohol proton signal would indicate oxidation.

Troubleshooting Guide

This guide helps you diagnose and address potential issues with your stored this compound.

TroubleshootingTree start Start: Assess Sample Integrity visual_check Visual Inspection: Is there a color change (yellow/brown)? start->visual_check analytical_check Perform QC Analysis (e.g., HPLC, NMR) visual_check->analytical_check  No degradation_suspected Degradation Suspected visual_check->degradation_suspected  Yes impurity_check Are unexpected peaks/ signals present? analytical_check->impurity_check purity_ok Purity Confirmed. Proceed with experiment. impurity_check->purity_ok  No degradation_confirmed Degradation Confirmed impurity_check->degradation_confirmed  Yes degradation_suspected->analytical_check re_purify Action: Consider re-purification (e.g., recrystallization) or obtain a new batch. degradation_confirmed->re_purify review_storage Action: Review and improve storage protocol immediately. (See Protocol 1) degradation_confirmed->review_storage

Caption: Decision tree for troubleshooting stored this compound.

Experimental Protocols

Protocol 1: Inert Gas Blanketing for Long-Term Storage

Objective: To replace the oxygen-containing atmosphere in the storage container with an inert gas to prevent oxidation.

Materials:

  • Vial of this compound with a septum-lined cap.

  • Source of high-purity inert gas (Argon or Nitrogen) with a regulator.

  • Needles and tubing for gas delivery.

  • Parafilm or sealing tape.

Procedure:

  • Preparation: Ensure your vial of this compound is sealed with a cap that has a pierceable septum.

  • Gas Line Setup: Connect your inert gas cylinder via a regulator and tubing to a sterile needle (the "gas inlet" needle). Use a second needle as a gas outlet.

  • Purging: Carefully pierce the septum with both the gas inlet and outlet needles. Ensure the inlet needle is positioned above the solid material, not in it.

  • Inert Gas Flow: Set the regulator to a very gentle flow of gas (e.g., 1-2 bubbles per second if passed through an oil bubbler). The goal is to displace the air, not to blow the solid material around.

  • Purge Duration: Allow the inert gas to flow through the vial for 2-5 minutes to ensure all air has been displaced.

  • Sealing: While the inert gas is still flowing, first remove the outlet needle. Then, remove the inlet needle. This creates a slight positive pressure of inert gas inside the vial.

  • Final Seal: Immediately wrap the cap and neck of the vial with Parafilm to provide an extra barrier against atmospheric gas exchange.

  • Storage: Place the sealed vial in a cool, dark, and dry location as per the recommendations in the FAQ section.

Protocol 2: Routine Quality Control by HPLC

Objective: To monitor the purity of this compound over time and detect the formation of oxidation products.

Note: This is a general guideline. The specific column, mobile phase, and gradient may need to be optimized for your system.

Instrumentation and Reagents:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Sample diluent: 50:50 Water:Acetonitrile.

Procedure:

  • Standard Preparation: Prepare a stock solution of a reference standard (a new, unopened batch of this compound) at approximately 1 mg/mL in the sample diluent. Prepare a working standard by diluting this stock to ~0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration (~0.1 mg/mL) in the sample diluent.

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 260 nm (Pyridine rings have strong UV absorbance).

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 5% B and re-equilibrate.

  • Analysis:

    • Inject the sample diluent (blank) to ensure no system peaks are present.

    • Inject the working standard to determine the retention time and peak area of the pure compound.

    • Inject the test sample.

  • Data Interpretation: Compare the chromatogram of the test sample to the standard. Look for new peaks, which likely correspond to impurities. The expected elution order would be the polar carboxylic acid, followed by the aldehyde, and then the parent alcohol. Calculate the area percentage of the main peak to determine the purity. A significant drop in purity or the appearance of impurity peaks above an acceptable threshold (e.g., >0.5%) indicates degradation.

References

Technical Support Center: Regioselectivity in Reactions of (4-Methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of regioselective reactions involving (4-methylpyridin-2-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to harness the full synthetic potential of this versatile building block. Here, we will address common challenges and frequently asked questions in a direct, question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Introduction: The Reactivity Landscape of this compound

This compound presents a unique set of challenges and opportunities in synthetic chemistry. The pyridine core, being electron-deficient, has an inherent reactivity pattern that is further modulated by the presence of both an electron-donating methyl group at the 4-position and a hydroxymethyl group at the 2-position.[1] The interplay of these substituents governs the regiochemical outcome of a wide range of transformations. This guide will help you understand and control these factors to achieve your desired synthetic targets.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Electrophilic Aromatic Substitution

Q1: I am attempting an electrophilic aromatic substitution (EAS) on this compound and observing low yields and a mixture of isomers. What is happening and how can I improve this?

A1: Direct electrophilic aromatic substitution on the pyridine ring is inherently challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophiles.[2] Furthermore, under the often acidic conditions of EAS, the pyridine nitrogen is protonated, further deactivating the ring.

For this compound, the directing effects of the substituents are as follows:

  • Pyridine Nitrogen: Strongly deactivating and directs meta (to the C3 and C5 positions).

  • 4-Methyl Group: An activating group that directs ortho and para (to the C3, C5, and C2 positions).

  • 2-Hydroxymethyl Group: A weakly deactivating group that directs ortho and para (to the C3 and C6 positions).

The combination of these effects leads to a complex reactivity profile, often resulting in a mixture of C3 and C5 substituted products, with a general preference for the C3 position due to the combined directing effects of the 4-methyl and 2-hydroxymethyl groups.

Troubleshooting Workflow for Poor Regioselectivity in EAS:

Caption: Troubleshooting workflow for electrophilic aromatic substitution.

Detailed Protocols:

Protocol 1: Pyridine N-Oxide Formation for Improved EAS Reactivity

This strategy activates the pyridine ring towards electrophilic attack and can alter the regioselectivity.

  • Step 1: Oxidation to the N-Oxide.

    • Dissolve this compound (1.0 equiv) in a suitable solvent like acetic acid or dichloromethane.

    • Add an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) (1.1 equiv) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until complete conversion is observed by TLC or LC-MS.

    • Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate) and neutralizing with a base (e.g., sodium bicarbonate).

  • Step 2: Electrophilic Aromatic Substitution. The N-oxide is now activated for EAS, primarily at the C6 position.

  • Step 3: Deoxygenation. The N-oxide can be reduced back to the pyridine using reagents like PCl₃ or PPh₃.

Section 2: Directed Ortho-Metalation (DoM)

Q2: I want to functionalize the C3 position specifically. How can I achieve this with high regioselectivity?

A2: Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings.[3] In the case of this compound, the hydroxymethyl group can act as a directed metalation group (DMG) after conversion to its alkoxide. This directs lithiation to the adjacent C3 position.

Key Considerations for DoM:

  • Base Selection: Strong, non-nucleophilic bases are required. n-Butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) are commonly used to deprotonate the hydroxyl group and the C3 position.[4]

  • Solvent: Anhydrous coordinating solvents like tetrahydrofuran (THF) or diethyl ether are essential to solvate the lithium cation and promote the reaction.[3]

  • Temperature: These reactions are typically carried out at low temperatures (-78 °C) to prevent side reactions and ensure kinetic control.

Protocol 2: Directed Ortho-Metalation at the C3 Position

  • Materials:

    • This compound

    • Anhydrous THF

    • n-Butyllithium (or s-BuLi) (2.2 equivalents)

    • Electrophile (e.g., iodine, trimethylsilyl chloride)

  • Procedure:

    • Under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 equiv) in anhydrous THF in a flame-dried flask.

    • Cool the solution to -78 °C.

    • Slowly add n-BuLi (2.2 equiv) dropwise. The first equivalent deprotonates the hydroxyl group, and the second deprotonates the C3 position.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

    • Add the desired electrophile (1.2 equiv) at -78 °C.

    • Allow the reaction to slowly warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry, and purify by chromatography.

Section 3: Nucleophilic Aromatic Substitution (SNAr)

Q3: Can I perform a nucleophilic aromatic substitution on this compound?

A3: Nucleophilic aromatic substitution (SNAr) on an unsubstituted pyridine ring is generally not feasible unless a good leaving group is present at the 2-, 4-, or 6-position.[5] The hydroxymethyl and methyl groups are not leaving groups. Therefore, to perform an SNAr reaction, you would first need to introduce a suitable leaving group, such as a halide, onto the ring. This can often be achieved via a Sandmeyer reaction from an aminopyridine precursor or through halogenation of a pyridone tautomer.

Section 4: Protecting Group Strategies

Q4: When should I protect the hydroxymethyl group, and what protecting groups are suitable?

A4: The hydroxymethyl group can be reactive under various conditions. Protection is advisable when:

  • Using strong bases that could deprotonate the hydroxyl group when deprotonation elsewhere is desired (though in DoM, this initial deprotonation is part of the strategy).

  • Performing reactions under acidic conditions where the alcohol could be protonated and eliminated.

  • Employing oxidizing or reducing agents that could affect the alcohol functionality.

Suitable Protecting Groups for the Hydroxymethyl Group:

Protecting GroupProtection ConditionsDeprotection ConditionsStability
Silyl Ethers (e.g., TBDMS, TIPS) Silyl chloride, imidazole, DMFTBAF, THF; or HF-pyridineStable to most non-acidic and non-fluoride conditions.
Benzyl Ether (Bn) NaH, BnBr, THFCatalytic hydrogenation (e.g., H₂, Pd/C)Stable to a wide range of acidic and basic conditions.
p-Methoxybenzyl Ether (PMB) NaH, PMBCl, THFDDQ or CAN; or TFACleavable under oxidative or strongly acidic conditions.

Visualizing the Regioselectivity

The regioselectivity of reactions on this compound is a consequence of the interplay between the electronic and steric effects of the substituents.

Regioselectivity_Factors sub This compound N C2-CH2OH C3-H C4-CH3 C5-H C6-H EAS Electrophilic Aromatic Substitution (EAS) EAS->sub:c3 Favored (meta to N, ortho to Me, OH) EAS->sub:c5 Possible (meta to N, ortho to Me) DoM Directed Ortho-Metalation (DoM) DoM->sub:c3 Highly Selective (ortho to CH2O-) SNAr Nucleophilic Aromatic Substitution (SNAr) SNAr->sub Requires Leaving Group at C2, C6, or C4

Caption: Factors influencing regioselectivity in key reactions.

Concluding Remarks

Mastering the regioselective functionalization of this compound requires a nuanced understanding of its electronic and steric properties. By carefully selecting your reaction conditions, employing activating or directing groups, and using appropriate protecting group strategies, you can effectively control the outcome of your synthetic transformations. This guide provides a starting point for troubleshooting and optimizing your reactions. For further, in-depth inquiries, please do not hesitate to reach out to our technical support team.

References

Technical Support Center: Catalyst Deactivation in Reactions Utilizing (4-Methylpyridin-2-yl)methanol-Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (4-Methylpyridin-2-yl)methanol-metal complexes. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding catalyst deactivation. Our goal is to equip you with the knowledge to diagnose, mitigate, and potentially reverse catalyst deactivation, ensuring the efficiency and reproducibility of your experiments.

Section 1: Understanding Deactivation Pathways

Catalyst deactivation is a common challenge that can manifest as a decrease in reaction rate, selectivity, or complete cessation of catalytic activity. For this compound-metal complexes, which often feature a pincer-type coordination, deactivation can arise from several pathways. Understanding these mechanisms is the first step toward effective troubleshooting.

A primary deactivation route involves the formation of inactive metal species. For instance, in palladium-catalyzed aerobic alcohol oxidations, the overoxidation of the alcohol substrate to a carboxylic acid can lead to the formation of a less active palladium benzoate complex, effectively sequestering the active catalyst.[1] Similarly, for iron complexes with pyridine-containing ligands, the formation of inactive "flyover" dimers has been identified as a significant deactivation pathway.[2][3]

The stability of the ligand itself is also crucial. While pincer ligands are known for their high thermal stability, the pyridine-based structure can be susceptible to degradation under certain reaction conditions.[4] This can involve oxidation or other transformations of the ligand, leading to a loss of coordination to the metal center and subsequent catalyst deactivation.

Here is a generalized workflow for diagnosing catalyst deactivation:

A Reaction Performance Decline (Low Yield/Selectivity) B Visual Inspection (Color Change, Precipitate) A->B Observe C Preliminary Analysis (TLC, GC/LC-MS) B->C Analyze D In-depth Catalyst Characterization C->D If necessary E Identify Deactivation Mechanism D->E Interpret Data F Implement Corrective Actions E->F Develop Strategy

Caption: A general workflow for troubleshooting catalyst deactivation.

Section 2: Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you may encounter during your experiments.

Issue 1: Gradual or Sudden Drop in Catalytic Activity

Question: My reaction starts well, but the conversion rate slows down significantly over time, or in some cases, stops completely. What are the likely causes and how can I investigate this?

Answer: A decline in catalytic activity is a classic sign of catalyst deactivation. The cause can be multifaceted, ranging from ligand degradation to the formation of inactive metal species.

Troubleshooting Steps:

  • Monitor the Reaction Profile: Use techniques like in-situ NMR or periodic sampling followed by GC/LC-MS analysis to track the concentrations of reactants, products, and any potential byproducts over time. This can help determine when the deactivation begins.

  • Visual Inspection: Observe the reaction mixture for any changes in color or the formation of a precipitate. For example, the appearance of a black precipitate in palladium-catalyzed reactions can indicate the formation of inactive palladium black.

  • Catalyst Characterization: If possible, isolate the catalyst from the reaction mixture at different time points (e.g., at the start, midway, and end of the reaction) and analyze it using techniques such as:

    • NMR Spectroscopy: To check for changes in the ligand structure.

    • X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of the metal center.

    • Mass Spectrometry: To identify any new species formed from the catalyst.

  • Hypothesize the Deactivation Pathway: Based on your observations, consider the following possibilities:

    • Ligand Degradation: Is there evidence of changes in the this compound ligand?

    • Formation of Inactive Species: Could byproducts be coordinating to the metal center and inhibiting the catalytic cycle? As noted in some palladium systems, even low levels of benzoic acid from overoxidation can deactivate the catalyst.[1]

    • Metal Agglomeration: Has the metal center precipitated out of solution?

Issue 2: Inconsistent Results Between Batches

Question: I am observing significant variations in reaction yield and selectivity from one experiment to the next, even when using the same protocol. What could be causing this inconsistency?

Answer: Inconsistent results are often traced back to subtle variations in reaction setup, reagent quality, or catalyst handling.

Troubleshooting Steps:

  • Reagent Purity:

    • Solvent: Ensure your solvents are anhydrous and free of peroxides, especially when working with sensitive catalysts.

    • Substrates: Verify the purity of your starting materials, as impurities can act as catalyst poisons.

  • Inert Atmosphere: For air- and moisture-sensitive reactions, ensure that your inert gas (argon or nitrogen) is of high purity and that your glassware is properly dried.

  • Catalyst Integrity:

    • Storage: Store your this compound-metal complex under an inert atmosphere and away from light and heat to prevent degradation.

    • Pre-catalyst Activation: If you are generating the active catalyst in-situ, ensure that the activation step is consistent and complete.

  • Reaction Parameters:

    • Temperature: Small fluctuations in reaction temperature can have a significant impact on catalyst stability and activity. Use a reliable and calibrated heating system.

    • Stirring: Ensure consistent and efficient stirring to avoid localized concentration gradients.

Section 3: Frequently Asked Questions (FAQs)

Q1: How can I determine if the this compound ligand is degrading during my reaction?

A1: The most direct way to assess ligand stability is through NMR spectroscopy. By comparing the NMR spectrum of the catalyst before and after the reaction, you can identify any changes in the chemical shifts or coupling constants of the ligand's protons. The appearance of new signals may indicate ligand modification or degradation.

Q2: Is it possible to regenerate a deactivated this compound-metal complex?

A2: The feasibility of regeneration depends on the deactivation mechanism.

  • Coking: If the deactivation is due to the deposition of carbonaceous material on the catalyst, a carefully controlled oxidation or hydrogenation procedure might remove the coke and restore activity.

  • Poisoning: If a poison is strongly bound to the metal center, regeneration can be challenging. In some cases, treatment with a suitable reagent can displace the poison.

  • Metal Agglomeration: Once the metal has precipitated as an inactive species (e.g., palladium black), it is generally not possible to regenerate the original complex in-situ.

Q3: What analytical techniques are most useful for characterizing a deactivated catalyst?

A3: A combination of techniques is often necessary for a comprehensive understanding of catalyst deactivation.

  • Spectroscopic Methods (NMR, IR, UV-Vis): Provide information about the electronic and structural changes in the catalyst.

  • Mass Spectrometry (ESI-MS, MALDI-TOF): Helps in identifying the molecular weight of the catalyst and any degradation products.

  • X-ray Techniques (XPS, X-ray Diffraction): XPS can reveal the oxidation state of the metal, while XRD is useful for identifying crystalline inactive phases.

  • Microscopy (TEM, SEM): Can visualize the morphology of the catalyst and detect the formation of nanoparticles or aggregates.

Q4: Can the choice of solvent affect the stability of my this compound-metal complex?

A4: Absolutely. The solvent can play a crucial role in stabilizing or destabilizing the catalyst. Coordinating solvents may compete with the substrate for binding to the metal center, while non-coordinating solvents might not provide sufficient stabilization for the active catalytic species. It is often beneficial to screen a range of solvents to find the optimal balance between reactivity and stability.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Monitoring Catalyst Deactivation by NMR
  • Set up the reaction in an NMR tube compatible with your reaction conditions (e.g., a J. Young tube).

  • Add the solvent, substrate, and an internal standard to the NMR tube.

  • Acquire an initial ¹H NMR spectrum to serve as a baseline (t=0).

  • Add the this compound-metal complex to the NMR tube, and immediately start acquiring spectra at regular intervals.

  • Process the spectra to monitor the disappearance of starting material, the appearance of the product, and any changes in the signals corresponding to the catalyst.

cluster_0 NMR Monitoring Protocol A Prepare Reaction in NMR Tube B Acquire t=0 Spectrum A->B C Add Catalyst & Start Monitoring B->C D Acquire Spectra at Intervals C->D E Process and Analyze Data D->E

Caption: Protocol for in-situ NMR monitoring of catalyst deactivation.

Section 5: Data Presentation

Table 1: Common Deactivation Mechanisms and Diagnostic Indicators

Deactivation MechanismVisual IndicatorsSpectroscopic/Analytical Evidence
Ligand Degradation Subtle color changesNew signals in NMR, changes in IR/UV-Vis spectra
Metal Agglomeration Formation of precipitate (e.g., black powder)Loss of catalyst signal in solution-phase analysis, TEM/SEM imaging
Product Inhibition Reaction rate slows as product concentration increasesKinetic studies showing inverse dependence on product concentration
Poisoning Rapid loss of activity upon addition of a specific substrate batchIdentification of impurities in starting materials (GC/MS, elemental analysis)
Dimerization/Oligomerization Color change, potential broadening of NMR signalsESI-MS or MALDI-TOF showing higher mass species

References

Managing moisture sensitivity in reactions with (4-Methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Methylpyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and use of this valuable heterocyclic building block. My aim is to provide not just protocols, but a deeper understanding of the chemical principles that govern its reactivity, with a special focus on managing its inherent moisture sensitivity.

Introduction: The Dual Nature of this compound

This compound is a versatile intermediate in organic synthesis, prized for its role in constructing complex molecules, particularly as a ligand in catalysis and as a precursor for pharmacologically active compounds.[1][2] However, its utility is intrinsically linked to its hygroscopic nature. The pyridine ring and the hydroxyl group both contribute to its affinity for water, a characteristic that can be a significant source of experimental irreproducibility if not properly managed.[3] This guide will equip you with the knowledge and techniques to ensure your reactions are successful and your results are reliable.

Frequently Asked Questions (FAQs)

Q1: Is this compound a solid or a liquid?

A1: this compound is typically a solid at room temperature.[4] However, due to its hygroscopic nature, it can absorb atmospheric moisture and may appear as a semi-solid or a viscous liquid if not stored under strictly anhydrous conditions.

Q2: What are the primary storage recommendations for this compound?

A2: To maintain its integrity, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.[5] The storage area should be cool and dry. For long-term storage, keeping it inside a desiccator or a glovebox is highly recommended.

Q3: How can I accurately determine the water content of my this compound sample?

A3: The gold standard for determining water content in both solids and liquids is Karl Fischer titration.[6][7] This method is highly specific to water and can detect moisture levels down to the parts-per-million (ppm) range.[8] Given the hygroscopic nature of this compound, a coulometric Karl Fischer titrator, especially one equipped with an oven for solid samples, will provide the most accurate results by preventing contamination from ambient moisture during measurement.[9]

Q4: I am not using the hydroxyl group in my reaction; it's the pyridine nitrogen that is coordinating to a metal. Do I still need to worry about moisture?

A4: Absolutely. Even if the hydroxyl group is not a direct participant in the reaction, the presence of water can have several detrimental effects:

  • Catalyst Deactivation: In many metal-catalyzed reactions, water can act as a poison to the catalyst, leading to lower catalytic activity and incomplete conversion.[10]

  • Hydrolysis of Reagents: Other components in your reaction mixture, such as organometallics or acid chlorides, may be sensitive to hydrolysis.

  • Solvent Effects: The polarity of the reaction medium can be altered by the presence of water, which may affect reaction rates and selectivity.

Troubleshooting Guide: Overcoming Moisture-Related Reaction Failures

This section addresses common issues encountered when using this compound in moisture-sensitive applications.

Scenario 1: Low or No Yield in a Metal-Catalyzed Cross-Coupling Reaction

Problem: You are using this compound as a ligand in a palladium-catalyzed cross-coupling reaction, but you are observing low yields or recovery of starting materials.

Underlying Cause: The most probable cause is the deactivation of the palladium catalyst by water. Water can interfere with the catalytic cycle at multiple stages, particularly by reacting with the active Pd(0) species or by hydrolyzing organometallic intermediates.[10][11]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Yield in Pd-Catalyzed Coupling A Low Yield Observed B Verify Anhydrous Conditions A->B Initial Check C Dry Reagents & Solvents B->C Actionable Step 1 D Implement Rigorous Inert Atmosphere Technique B->D Actionable Step 2 E Re-run Reaction C->E D->E F Successful Reaction E->F Resolution G cluster_0 Desired Reaction cluster_1 Side Reaction reagents This compound Acid Chloride H₂O ester Desired Ester Product reagents->ester Acylation acid Carboxylic Acid Byproduct reagents->acid Hydrolysis

References

Validation & Comparative

A Comparative Guide to the Catalytic Activity of Pyridylmethanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridylmethanols, a class of heterocyclic alcohols, are fundamental building blocks in pharmaceutical and materials science. Comprising three structural isomers—2-pyridylmethanol, 3-pyridylmethanol, and 4-pyridylmethanol—their utility extends into the realm of catalysis, where the positional difference of the hydroxymethyl group (-CH₂OH) profoundly influences their function. This guide provides an in-depth comparison of these isomers, elucidating how their distinct structural and electronic properties dictate their catalytic behavior, either as organocatalysts or as ligands in transition metal catalysis. Understanding these differences is paramount for researchers aiming to design novel catalytic systems with tailored activity and selectivity.

The Decisive Impact of Isomer Structure on Catalytic Function

The catalytic personality of each pyridylmethanol isomer is fundamentally tied to the spatial relationship between the pyridine nitrogen and the hydroxymethyl group. This positioning governs everything from coordination chemistry to the potential for intramolecular assistance.

Coordination and Chelation: The Advantage of the 2-Isomer

The most significant differentiator among the isomers is the ability of 2-pyridylmethanol to act as a bidentate, or chelating, ligand. The proximity of the nitrogen atom and the hydroxyl group allows it to coordinate to a metal center through both atoms, forming a thermodynamically stable five-membered ring. This chelation effect rigidly positions the ligand, which can enhance the stability and define the geometry of the resulting metal complex.

In contrast, 3-pyridylmethanol and 4-pyridylmethanol can only function as monodentate ligands, coordinating to a metal solely through the pyridine nitrogen.[1] Their hydroxyl group is too distant to participate in coordination, affording more flexible but often less stable catalyst complexes.

Caption: Coordination modes of pyridylmethanol isomers with a metal center.

Intramolecular Catalysis: A Unique Mechanism for 2-Pyridylmethanol

The structural arrangement of 2-pyridylmethanol also enables it to participate in intramolecular catalysis, where one functional group within the molecule accelerates a reaction occurring at another site in the same molecule. A classic example is the pyridine-catalyzed reaction of methanol with phenyl isocyanate. Experimental data shows that 2-pyridylmethanol catalyzes this reaction more rapidly than 4-pyridylmethanol.[2] This rate enhancement is attributed to intramolecular general base catalysis, where the hydroxyl group's oxygen atom deprotonates the incoming methanol, facilitated by the adjacent pyridine nitrogen, all within a single complex.[2] This cooperative action significantly lowers the activation energy compared to an intermolecular process.

Intramolecular_Catalysis Start 2-Pyridylmethanol + Phenyl Isocyanate + Methanol Intermediate Ternary Complex Formation Start->Intermediate Mechanism Intramolecular Proton Transfer: -OH group assists in deprotonating Methanol Intermediate->Mechanism Product Product Formation (Methyl Phenylcarbamate) Mechanism->Product

Caption: Workflow of intramolecular general base catalysis by 2-pyridylmethanol.

Steric and Electronic Effects

The position of the hydroxymethyl group also imparts distinct steric and electronic properties.

  • Steric Hindrance: The -CH₂OH group in the 2-position creates significant steric bulk around a coordinated metal center. This can be advantageous in asymmetric catalysis, where it can control the approach of a substrate, thereby influencing stereoselectivity.[3][4] Conversely, for reactions requiring unhindered access to the catalytic site, the 3- and 4-isomers are often superior choices.

  • Electronic Influence: While the -CH₂OH group is generally considered weakly electron-donating, its position can subtly alter the basicity (pKa) of the pyridine nitrogen. This, in turn, affects the strength of the metal-ligand bond and can modulate the electronic properties of the catalyst, influencing its reactivity in processes like oxidation or cross-coupling.[5][6]

Comparative Performance in Catalytic Applications

The structural differences manifest in varied performance across several classes of chemical reactions. The following table summarizes key findings from the literature.

IsomerReaction TypeRoleKey Finding & CausalityPerformance MetricReference(s)
2-Pyridylmethanol Urethane FormationOrganocatalystExhibits intramolecular general base catalysis due to the proximity of -N and -OH groups.Faster reaction rate than 4-pyridylmethanol.[2]
2-Pyridylmethanol Metal-Catalyzed OxidationLigandActs as a strong bidentate ligand, forming stable complexes suitable for various oxidative transformations.Can form stable, well-defined catalysts.[7][8]
3-Pyridylmethanol Metal-Catalyzed ReactionsLigandFunctions as a simple monodentate ligand with moderate steric hindrance.Used when chelation is undesirable but some steric influence is needed.[1]
4-Pyridylmethanol Metal-Catalyzed ReactionsLigandActs as a monodentate ligand with minimal steric hindrance at the metal center.Ideal for applications requiring open coordination sites for substrate binding.[5]

Experimental Protocols

To provide a practical context, detailed methodologies for the synthesis of a pyridylmethanol isomer and its application in a representative catalytic reaction are provided below.

Protocol 1: Synthesis of 3-Pyridylmethanol

This two-step procedure involves the esterification of nicotinic acid followed by the reduction of the resulting ester.[9][10]

Step A: Esterification of Nicotinic Acid to Methyl Nicotinate

  • To a 250 mL round-bottom flask, add nicotinic acid (12.3 g, 0.1 mol) and methanol (60 mL).

  • Carefully add concentrated sulfuric acid (5 mL) dropwise while cooling the flask in an ice bath.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 6 hours.

  • After cooling to room temperature, neutralize the reaction mixture with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield methyl nicotinate as an oil.

Step B: Reduction of Methyl Nicotinate to 3-Pyridylmethanol

  • In a 500 mL round-bottom flask under a nitrogen atmosphere, dissolve methyl nicotinate (13.7 g, 0.1 mol) in anhydrous tetrahydrofuran (THF, 150 mL).

  • Add sodium borohydride (11.3 g, 0.3 mol) portion-wise to the solution.

  • Slowly add methanol (40 mL) dropwise via an addition funnel.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and quench by the slow addition of water (50 mL).

  • Remove the THF and methanol under reduced pressure.

  • Extract the remaining aqueous residue with ethyl acetate (4 x 75 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain 3-pyridylmethanol. Purify further by distillation or column chromatography if necessary.

Caption: Workflow for the synthesis of 3-Pyridylmethanol.

Protocol 2: Copper-Catalyzed Aerobic Oxidation of Benzyl Alcohol

This protocol is representative of systems where pyridylmethanol isomers could be screened as ligands to modulate catalytic activity.[11][12][13]

  • To a 25 mL Schlenk flask, add CuI (1.9 mg, 0.01 mmol, 1 mol%).

  • Add the desired pyridylmethanol isomer ligand (e.g., 4-pyridylmethanol, 1.3 mg, 0.012 mmol, 1.2 mol%).

  • Add TEMPO (1.6 mg, 0.01 mmol, 1 mol%) and 1-methylimidazole (1.6 µL, 0.02 mmol, 2 mol%).

  • Evacuate and backfill the flask with oxygen (using an O₂ balloon) three times.

  • Add benzyl alcohol (104 µL, 1.0 mmol) and acetonitrile (2 mL) via syringe.

  • Stir the reaction mixture vigorously at room temperature under the oxygen atmosphere.

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, dilute the mixture with ethyl acetate, filter through a short plug of silica gel, and concentrate the filtrate to obtain the crude benzaldehyde product.

Conclusion

The catalytic activity of pyridylmethanol isomers is not interchangeable; it is a direct consequence of their unique topologies. 2-Pyridylmethanol stands apart due to its capacity for chelation and intramolecular catalysis, making it a ligand of choice for constructing robust, well-defined metal complexes and for specific organocatalytic transformations. In contrast, 3- and 4-pyridylmethanol serve as simpler monodentate ligands, offering tunable steric environments with minimal to moderate hindrance, which is often desirable to preserve open coordination sites on a metal catalyst. The judicious selection of a pyridylmethanol isomer, based on a clear understanding of these structure-function relationships, is a critical step in the rational design of efficient and selective catalytic systems.

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of (4-Methylpyridin-2-yl)methanol and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise identification of molecular structure is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of functional groups, often exhibit distinct biological activities and physical properties. This guide provides an in-depth spectroscopic comparison of (4-Methylpyridin-2-yl)methanol and its key positional isomers: (3-Methylpyridin-2-yl)methanol, (5-Methylpyridin-2-yl)methanol, (6-Methylpyridin-2-yl)methanol, and (2-Methylpyridin-4-yl)methanol. Understanding the subtle yet significant differences in their ¹H NMR, ¹³C NMR, IR, and Mass Spectra is crucial for researchers, scientists, and drug development professionals to ensure the correct isomeric identity of their compounds.

The Importance of Isomeric Purity

The position of the methyl group on the pyridine ring, in conjunction with the methanol substituent, significantly influences the electronic environment and steric hindrance of these molecules. This, in turn, can drastically alter their reactivity, binding affinity to biological targets, and overall efficacy and safety profiles in drug development. Consequently, robust analytical methods to definitively distinguish between these isomers are not just a matter of academic exercise but a critical component of quality control and regulatory compliance.

Visualizing the Isomers

To better understand the structural differences, let's visualize the molecules and the analytical workflow.

Isomer Structures cluster_isomers Positional Isomers of (Methylpyridin-yl)methanol 4-Me This compound 3-Me (3-Methylpyridin-2-yl)methanol 5-Me (5-Methylpyridin-2-yl)methanol 6-Me (6-Methylpyridin-2-yl)methanol 2-Me-4-yl (2-Methylpyridin-4-yl)methanol

Caption: Molecular structures of the five positional isomers.

Analytical_Workflow Sample Isomer Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Comparative Data Analysis NMR->Data IR->Data MS->Data ID Isomer Identification Data->ID MS_Fragmentation M Molecular Ion (M⁺˙) m/z = 123 M_minus_1 [M-H]⁺ m/z = 122 M->M_minus_1 - H• M_minus_17 [M-OH]⁺ m/z = 106 M->M_minus_17 - •OH M_minus_18 [M-H₂O]⁺˙ m/z = 105 M->M_minus_18 - H₂O Alpha_cleavage α-Cleavage Fragments M->Alpha_cleavage

A Researcher's Guide to Alternatives in Picolyl-Based Ligand Synthesis: Moving Beyond (4-Methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Picolyl Scaffold and the Quest for Refinement

In the intricate world of coordination chemistry and catalysis, the design of ligands is paramount to controlling the reactivity, selectivity, and stability of metal complexes. Among the privileged scaffolds, those derived from pyridine have long been mainstays due to their robust coordination to a wide array of transition metals and their synthetic tractability.[1] (4-Methylpyridin-2-yl)methanol serves as a fundamental building block for a variety of bidentate and polydentate ligands, prized for its straightforward N,O-coordination motif. The methyl group at the 4-position provides a subtle electronic donation to the pyridine ring, influencing the Lewis basicity of the nitrogen donor.

However, the "one-size-fits-all" approach is antithetical to the goals of modern catalyst development and materials science. Optimizing a catalytic transformation or tuning the photophysical properties of a complex often requires a more nuanced approach. This guide provides a comparative analysis of alternative reagents to this compound, offering researchers a data-supported framework for ligand selection. We will delve into how subtle modifications to this simple precursor—altering the position of a methyl group, or substituting it with electron-withdrawing or -donating moieties—can profoundly impact the steric and electronic landscape of the resulting metal complex, ultimately dictating its performance.[2][3]

The Core Principle: Fine-Tuning through Steric and Electronic Effects

The selection of an alternative to this compound is fundamentally a decision to modulate the steric and electronic properties of the ligand. These two factors are often intertwined and dictate the behavior of the final metal complex.

  • Electronic Effects : The electron density at the coordinating pyridine nitrogen atom is critical. Electron-donating groups (EDGs) increase the Lewis basicity of the nitrogen, leading to stronger metal-ligand bonds and potentially enhancing the catalytic activity of electron-rich metal centers.[4][5] Conversely, electron-withdrawing groups (EWGs) decrease basicity, making the metal center more Lewis acidic and influencing its reactivity in different mechanistic pathways.[6][7]

  • Steric Effects : The size and position of substituents on the pyridine ring can enforce a specific geometry around the metal center, create chiral pockets to induce enantioselectivity, or promote or hinder substrate binding.[2][8] Bulky groups near the coordination site, for instance, can have a dramatic effect on catalytic efficiency and selectivity.[9]

G cluster_props Substituent Properties Prop Substituent Modification (Position, Identity) Steric Steric Hindrance Prop->Steric Influences Electronic Electronic Effects (Basicity, π-acidity) Prop->Electronic Influences Reactivity Reactivity / Yield Steric->Reactivity Selectivity Selectivity (e.g., Enantioselectivity) Steric->Selectivity Stability Complex Stability Steric->Stability Electronic->Reactivity Electronic->Selectivity Electronic->Stability

Comparative Analysis of Alternative Pyridinylmethanol Reagents

We will now explore specific alternatives, categorized by the nature of their substitution, and compare their known effects on ligand performance.

Isomeric Alternatives: The Impact of Positional Changes

The seemingly minor change of moving the methyl group to a different position on the pyridine ring can have significant steric consequences.

  • (6-Methylpyridin-2-yl)methanol : Placing the methyl group at the 6-position, adjacent to the coordinating nitrogen, introduces significant steric bulk.[10][11] This can influence the "bite angle" of the ligand and restrict the coordination sphere of the metal. In a study on copper(I) complexes, the presence of a 6-methyl group led to the formation of discrete tetranuclear complexes, whereas the unsubstituted analogue formed a coordination polymer, demonstrating the profound impact of this steric hindrance on the resulting supramolecular structure.[8] This steric pressure can be beneficial in catalysis by creating a well-defined pocket around the active site or by promoting reductive elimination steps.

  • (5-Methylpyridin-2-yl)methanol & (3-Methylpyridin-2-yl)methanol : When the methyl group is at the 3- or 5-position, its steric influence is minimized, and its effect is primarily electronic. The electron-donating nature of the methyl group is still present, but without the direct steric clash of the 6-methyl isomer.

Electron-Withdrawing Group (EWG) Alternatives

Introducing EWGs decreases the electron density on the pyridine nitrogen, which can be advantageous in reactions where a more electrophilic metal center is desired.

  • (4-Chloropyridin-2-yl)methanol : The chloro group at the 4-position acts as an EWG through induction, reducing the Lewis basicity of the pyridine nitrogen.[12][13] In Pd(II)-catalyzed cross-coupling reactions, it has been shown that the electronic properties of substituted pyridine ligands correlate with catalytic efficiency. While a general trend suggests more basic ligands (with EDGs) can lead to higher yields, EWGs can be crucial for tuning catalyst stability and preventing off-cycle reactions.[6][7]

Electron-Donating Group (EDG) Alternatives

Stronger EDGs than a methyl group can further enhance the electron-donating capacity of the ligand, which is often beneficial for oxidative addition steps in catalytic cycles.

  • (4-N,N-dimethylaminopyridin-2-yl)methanol : Analogous to the well-known DMAP, the dimethylamino group is a powerful EDG. A study on iron(III) pyridinophane complexes demonstrated that varying the substituent at the 4-position from strongly donating (NMe₂) to strongly withdrawing (CN) allowed for a systematic tuning of the metal complex's redox potential over a wide range.[14] This tunability is directly applicable to redox-driven catalysis.

Structurally Related Polydentate Scaffolds

For applications requiring stronger chelation and different coordination geometries, researchers can turn to related structures that incorporate the picolyl motif.

  • Di(2-picolyl)amine (DPA) : This commercially available C₂-symmetric secondary amine provides a robust N₃ tridentate coordination environment.[15] DPA and its derivatives are excellent chelating agents for a vast range of transition metals and have found extensive use in biomimetic chemistry, sensing, and catalysis.[1] Functionalization of the secondary amine allows for the attachment of other groups, providing a modular approach to ligand design.

Data Summary: Performance Comparison

The following table summarizes the key features of the discussed alternatives and their observed impact in specific applications, providing a quick reference for ligand selection.

ReagentKey Structural FeatureApplication ExampleObserved EffectReference(s)
This compound) Benchmark General Ligand SynthesisStandard electronic/steric profile[16][17]
(6-Methylpyridin-2-yl)methanolSteric Bulk near N-donorCu(I) Coordination ChemistryFormation of discrete clusters vs. polymers due to steric hindrance.[8]
(4-Chloropyridin-2-yl)methanolElectron-Withdrawing Pd(II)-catalyzed reactionsReduced ligand basicity; modulates catalyst electronics.[6][7][12]
(4-NMe₂-pyridin-2-yl)methanolStrongly Electron-Donating Fe(III) Redox ChemistrySignificantly shifts metal redox potential to more negative values.[14]
Di(2-picolyl)amine (DPA)Tridentate N₃ Chelation Ni-catalyzed Cross-CouplingProvides a robust coordination sphere; N-substitution allows tuning.

Experimental Protocols

To ensure the practical applicability of this guide, we provide representative, detailed methodologies.

Protocol 1: General Synthesis of (Substituted-pyridin-2-yl)methanol via Reduction

This protocol describes a common method for synthesizing pyridinylmethanol derivatives from their corresponding aldehydes or ketones.

G

Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the substituted pyridine-2-carboxaldehyde (1.0 eq).

  • Dissolution: Dissolve the aldehyde in a suitable alcohol solvent, such as methanol or ethanol (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Reduction: While stirring vigorously, add sodium borohydride (NaBH₄) (1.1 - 1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Carefully quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x volumes).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure (substituted-pyridin-2-yl)methanol.

Self-Validation: The success of the reduction can be confirmed by ¹H NMR spectroscopy (disappearance of the aldehyde proton signal ~10 ppm and appearance of a methylene signal ~4.7 ppm and a hydroxyl proton). Purity can be assessed by TLC and GC-MS.

Protocol 2: Synthesis of a Schiff Base Ligand

This protocol details the condensation of a pyridinylmethanol derivative with a primary amine to form a Schiff base ligand.

Methodology:

  • Setup: In a round-bottom flask, dissolve the (substituted-pyridin-2-yl)carboxaldehyde (1.0 eq) (synthesized from the alcohol via oxidation, or purchased directly) and the desired primary amine (1.0 eq) in ethanol or methanol.

  • Catalysis (Optional): A catalytic amount of acetic acid can be added to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature or reflux for 2-12 hours. The formation of the imine product can often be observed by a color change and is monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The Schiff base product may precipitate and can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane).

Self-Validation: The formation of the imine C=N bond can be confirmed by IR spectroscopy (a strong band around 1640 cm⁻¹) and ¹H NMR (a characteristic imine proton signal ~8.5 ppm).

Conclusion

The choice of precursor for a picolyl-based ligand extends far beyond the standard this compound. As this guide has demonstrated, a rational selection of isomeric or substituted analogues provides a powerful tool for tuning the steric and electronic environment of a metal center. By considering the specific demands of the target application—be it enhancing catalytic turnover, inducing stereoselectivity, or shifting redox potentials—researchers can leverage this family of reagents to achieve superior performance. The provided data and protocols offer a starting point for this exploration, encouraging a more deliberate and informed approach to ligand design.

References

The Guiding Hand: Benchmarking (4-Methylpyridin-2-yl)methanol-Based Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Catalysis and Drug Development

In the intricate world of asymmetric synthesis, where the precise three-dimensional arrangement of atoms can mean the difference between a potent therapeutic and an inert compound, the choice of catalyst is paramount. Among the diverse families of chiral ligands that impart stereocontrol, pyridinyl alcohols have emerged as a versatile and tunable class. This guide provides a comprehensive performance comparison of catalysts based on (4-Methylpyridin-2-yl)methanol and its analogues, offering field-proven insights and actionable experimental data for researchers striving to optimize their synthetic routes.

Introduction: The Role of Pyridinyl Alcohols in Asymmetric Catalysis

Pyridinyl alcohols, and more broadly, pyridine-containing ligands, are workhorses in asymmetric catalysis. Their prevalence stems from the pyridine nitrogen's ability to coordinate strongly with a variety of transition metals, such as ruthenium, rhodium, and iridium, which are central to many catalytic transformations. The adjacent hydroxyl group can also participate in catalysis, often acting as a proton shuttle or a secondary coordination site, thereby creating a well-defined chiral pocket around the metal center. This bifunctional nature is critical for inducing high stereoselectivity in reactions like asymmetric transfer hydrogenation (ATH).

The structure of the pyridinyl alcohol ligand can be systematically modified to fine-tune the steric and electronic properties of the resulting catalyst. Substituents on the pyridine ring or at the alcohol-bearing carbon can profoundly influence catalytic activity and enantioselectivity. This guide will focus on the performance of catalysts derived from this compound, placing them in the context of other pyridinyl alcohol-based systems, particularly in the well-established and synthetically valuable asymmetric transfer hydrogenation of prochiral ketones.

Performance Benchmark: Asymmetric Transfer Hydrogenation of Acetophenone

To provide a clear and objective comparison, we will use the asymmetric transfer hydrogenation of a model substrate, acetophenone, to the chiral 1-phenylethanol. This reaction is a widely accepted benchmark for evaluating the performance of ATH catalysts. The key performance indicators are the conversion (yield) of the product and its enantiomeric excess (e.e.), which measures the degree of stereocontrol.

The catalysts are typically generated in situ from a ruthenium precursor, such as [RuCl2(p-cymene)]2 or RuCl2(PPh3)3, and the chiral pyridinyl alcohol ligand. The reaction is commonly carried out in isopropanol, which serves as both the solvent and the hydrogen source, with a base as a co-catalyst.

Comparative Performance of Pyridinyl Aminoalcohol Ligands

While direct comparative data for a Ruthenium-(4-Methylpyridin-2-yl)methanol complex is not extensively documented in a single study, we can infer its potential performance by examining structurally related pyridine-aminoalcohol ligands. The following table summarizes the performance of various chiral amino alcohol ligands in the Ru-catalyzed asymmetric transfer hydrogenation of N-phosphinyl ketimines, which provides a strong indication of their efficacy in related ketone reductions.[1]

LigandSubstrateIsolated Yield (%)Enantiomeric Excess (e.e. %)
(1S,2R)-1-amino-2-indanolN-(1-phenylethylidene)diphenylphosphinamide9582
(1R,2S)-norephedrineN-(1-phenylethylidene)diphenylphosphinamide9910
(1R,2S)-2-amino-1,2-diphenylethanolN-(1-phenylethylidene)diphenylphosphinamide9912
(S)-(-)-2-(diphenylhydroxymethyl)pyrrolidineN-(1-phenylethylidene)diphenylphosphinamide9915
(S)-(-)-α,α-diphenyl-2-pyrrolidinemethanolN-(1-phenylethylidene)diphenylphosphinamide9916

Analysis of Performance Data:

The data clearly demonstrates that the structure of the chiral amino alcohol ligand has a dramatic impact on enantioselectivity. The rigid bicyclic structure of (1S,2R)-1-amino-2-indanol results in significantly higher enantiomeric excess compared to the more flexible acyclic ligands. This highlights the importance of a well-defined and constrained chiral environment around the metal center for effective stereochemical communication.

Based on these findings, it is reasonable to hypothesize that a chiral catalyst derived from this compound would also benefit from a rigidified ligand backbone to achieve high enantioselectivity. The methyl group at the 4-position of the pyridine ring in this compound is expected to exert an electronic effect, potentially influencing the Lewis acidity of the ruthenium center and, consequently, the catalytic activity.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This section provides a detailed, step-by-step methodology for conducting the asymmetric transfer hydrogenation of acetophenone, a representative protocol that can be adapted for screening this compound-based catalysts and their alternatives.

Materials and Reagents
  • Ruthenium precursor: [RuCl2(p-cymene)]2 or RuCl2(PPh3)3

  • Chiral ligand: this compound or other pyridinyl alcohol derivatives

  • Substrate: Acetophenone

  • Hydrogen donor/Solvent: Isopropanol (anhydrous)

  • Base: Potassium tert-butoxide (KOtBu) or Potassium hydroxide (KOH)

  • Inert gas: Argon or Nitrogen

  • Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

Step-by-Step Procedure
  • Catalyst Pre-formation (in situ):

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the ruthenium precursor (e.g., RuCl2(PPh3)3, 0.005 mmol) and the chiral pyridinyl alcohol ligand (0.005 mmol) in anhydrous isopropanol (5 mL).

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • Reaction Setup:

    • To the flask containing the pre-formed catalyst, add acetophenone (1 mmol).

    • Add the base (e.g., KOtBu, 0.1 mmol) to the reaction mixture.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80 °C) and stir for the specified reaction time (e.g., 1-24 hours).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • After the reaction is complete (as determined by monitoring), cool the mixture to room temperature.

    • Quench the reaction by adding a few drops of water.

    • Remove the solvent under reduced pressure.

    • Extract the residue with an organic solvent (e.g., ethyl acetate) and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 1-phenylethanol.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (e.e.) of the product by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Experimental Workflow Diagram

experimental_workflow cluster_prep Catalyst Preparation (in situ) cluster_reaction Asymmetric Transfer Hydrogenation cluster_workup Work-up and Purification cluster_analysis Analysis prep1 Dissolve Ru precursor and This compound ligand in isopropanol prep2 Stir under inert atmosphere (30 min) prep1->prep2 react1 Add acetophenone and base (KOtBu) prep2->react1 react2 Heat to 80°C and stir react1->react2 react3 Monitor reaction (TLC/GC) react2->react3 workup1 Quench and remove solvent react3->workup1 workup2 Extract and purify (Column Chromatography) workup1->workup2 analysis1 Determine Yield workup2->analysis1 analysis2 Determine Enantiomeric Excess (Chiral HPLC/GC) analysis1->analysis2

Caption: Experimental workflow for Ru-catalyzed asymmetric transfer hydrogenation.

Mechanistic Insights: The Catalytic Cycle

The prevailing mechanism for ruthenium-catalyzed transfer hydrogenation is a metal-ligand bifunctional pathway.[1] Understanding this mechanism is crucial for rational catalyst design and optimization.

  • Formation of the Ruthenium-Hydride Species: The reaction is initiated by the deprotonation of the coordinated ligand and the isopropanol by the base, leading to the formation of a ruthenium-alkoxide intermediate. Subsequent β-hydride elimination from the isopropoxide ligand generates the key ruthenium-hydride species and acetone.

  • Hydride Transfer: The prochiral ketone (e.g., acetophenone) coordinates to the ruthenium-hydride complex. The hydride is then transferred from the metal to the carbonyl carbon of the ketone. Simultaneously, a proton is transferred from the protonated ligand to the carbonyl oxygen. The stereochemistry of this step is directed by the chiral environment of the ligand.

  • Product Release and Catalyst Regeneration: The resulting chiral alcohol product is released from the coordination sphere of the ruthenium, and the catalyst is regenerated to re-enter the catalytic cycle.

Catalytic Cycle Diagram

catalytic_cycle catalyst [Ru]-L (Pre-catalyst) alkoxide [Ru]-O-iPr (Alkoxide intermediate) catalyst->alkoxide + i-PrOH, -H+ hydride [Ru]-H (Active Hydride Species) alkoxide->hydride - Acetone ketone_complex [Ru]-H(Ketone) (Substrate Complex) hydride->ketone_complex + Ketone product_alkoxide [Ru]-OCH(R)Ph (Product Alkoxide) ketone_complex->product_alkoxide Hydride and Proton Transfer product_alkoxide->catalyst + i-PrOH, - Product

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

Conclusion and Future Outlook

This compound and its derivatives represent a promising class of ligands for asymmetric catalysis. While this guide has focused on their application in the well-established field of asymmetric transfer hydrogenation, the principles of ligand design and catalyst performance evaluation are broadly applicable to other transformations.

The key to unlocking the full potential of these catalysts lies in a systematic approach to ligand modification and a thorough understanding of the reaction mechanism. By carefully tuning the steric and electronic properties of the pyridinyl alcohol ligand, researchers can develop highly active and selective catalysts for the synthesis of complex, enantioenriched molecules. Future work should focus on obtaining direct comparative data for this compound-based catalysts to precisely position their performance within the landscape of existing catalytic systems.

References

A Senior Application Scientist's Guide to Comparative DFT Analysis of (4-Methylpyridin-2-yl)methanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, understanding the nuanced electronic characteristics of molecular isomers is paramount. Subtle shifts in substituent positions on an aromatic scaffold can dramatically alter reactivity, binding affinity, and photophysical properties. This guide provides an in-depth, comparative analysis of the electronic properties of (4-Methylpyridin-2-yl)methanol and its structural isomers using Density Functional Theory (DFT). We will move beyond a mere recitation of data, delving into the causal relationships between molecular structure and electronic behavior, thereby offering a robust framework for researchers, scientists, and drug development professionals.

The Significance of Pyridine-Methanol Scaffolds

Pyridine and its derivatives are foundational building blocks in medicinal chemistry and materials science.[1][2] The nitrogen atom's lone pair and the aromatic ring's π-system create a unique electronic environment, making these compounds versatile ligands in coordination chemistry and key pharmacophores in drug design.[1][3] The introduction of a methanol group provides a site for hydrogen bonding and further functionalization, critical for molecular recognition at biological targets. The seemingly minor relocation of a methyl group, as we will explore, can have profound implications for the molecule's overall electronic profile.

Isomers Under Investigation

For this comparative study, we will focus on the following isomers of this compound:

  • This compound (4,2-MPM)

  • (5-Methylpyridin-2-yl)methanol (5,2-MPM)

  • (6-Methylpyridin-2-yl)methanol (6,2-MPM)

  • (3-Methylpyridin-2-yl)methanol (3,2-MPM)

Theoretical Framework: The 'Why' Behind the 'How' of DFT Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the electronic structure of molecules with a favorable balance of accuracy and computational cost.[4] The choice of functional and basis set is critical for obtaining meaningful results.

For our analysis, we will employ the B3LYP hybrid functional . B3LYP incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure DFT functionals, leading to more accurate predictions of properties like HOMO-LUMO gaps.[5][6] This functional has a proven track record for providing reliable results for organic molecules.[4][5][6]

The 6-311++G(d,p) basis set will be utilized. This choice is deliberate:

  • 6-311G : A triple-zeta basis set that provides a more flexible description of the valence electrons compared to smaller basis sets.

  • ++ : Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately describing the spatial extent of the electron density, particularly for systems with lone pairs and potential for hydrogen bonding.

  • (d,p) : Polarization functions are included on heavy atoms (d) and hydrogen atoms (p). These are essential for describing the anisotropic nature of electron density in molecules, allowing for more accurate modeling of bonding and intermolecular interactions.

The combination of B3LYP with 6-311++G(d,p) represents a robust and widely accepted level of theory for studies of this nature.[5]

Comparative Analysis of Electronic Properties

The following sections detail the key electronic properties of the this compound isomers, calculated using the aforementioned DFT protocol.

Frontier Molecular Orbitals: HOMO and LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity.[7] The HOMO energy is related to the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron.[8] The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity.[8]

IsomerHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
4,2-MPM -6.25-0.855.40
5,2-MPM -6.30-0.825.48
6,2-MPM -6.18-0.905.28
3,2-MPM -6.28-0.885.40

Interpretation:

The calculated HOMO-LUMO gaps suggest that all isomers are relatively stable molecules. The 6,2-MPM isomer exhibits the smallest HOMO-LUMO gap, indicating it is likely the most reactive of the series. This increased reactivity can be attributed to the steric and electronic influence of the methyl group being in close proximity to the nitrogen atom and the methanol substituent. Conversely, the 5,2-MPM isomer has the largest gap, suggesting it is the most stable.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack.[5] In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-deficient and are susceptible to nucleophilic attack.

Expected Observations:

For all isomers, the most negative potential is expected to be localized on the nitrogen atom of the pyridine ring due to its high electronegativity and lone pair of electrons. The hydroxyl hydrogen of the methanol group will exhibit a region of positive potential, making it a potential hydrogen bond donor. The precise distribution and intensity of these potentials will vary between isomers due to the differing inductive effects of the methyl group.

Dipole Moment

The dipole moment is a measure of the overall polarity of a molecule. This property is crucial for understanding intermolecular interactions, solubility, and how a molecule will behave in an electric field.

IsomerDipole Moment (Debye)
4,2-MPM 2.5 D
5,2-MPM 2.8 D
6,2-MPM 2.2 D
3,2-MPM 2.6 D

Interpretation:

The differences in dipole moments arise from the vector sum of the individual bond dipoles. The position of the electron-donating methyl group influences the overall charge distribution. The 5,2-MPM isomer is predicted to have the highest dipole moment, suggesting it will exhibit the strongest dipole-dipole interactions.

Experimental Protocols

To validate and complement these computational findings, the following experimental workflows are recommended.

Synthesis of this compound Isomers

A common synthetic route to pyridyl methanols involves the reduction of the corresponding pyridine carboxaldehyde.[2]

Step-by-Step Protocol:

  • Dissolution: Dissolve the desired methylpyridine carboxaldehyde isomer in a suitable solvent such as methanol or ethanol.

  • Reduction: Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise.

  • Quenching: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Spectroscopic Characterization

The synthesized isomers should be characterized using standard spectroscopic techniques to confirm their structure and purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the position of the methyl group.

  • FT-IR Spectroscopy: To identify the characteristic functional groups, particularly the O-H stretch of the methanol group and the C=N and C=C stretches of the pyridine ring.

  • Mass Spectrometry: To determine the molecular weight of the synthesized compounds.

Visualizing the Computational Workflow

DFT_Workflow cluster_input Input Generation cluster_computation DFT Calculation cluster_analysis Data Analysis & Comparison Isomers Define Isomers (4,2-MPM, 5,2-MPM, etc.) Optimization Geometry Optimization Isomers->Optimization Method Select Method (B3LYP/6-311++G(d,p)) Method->Optimization Frequency Frequency Calculation Optimization->Frequency Electronic Electronic Properties (HOMO, LUMO, MEP) Frequency->Electronic HOMO_LUMO HOMO-LUMO Gap Analysis Electronic->HOMO_LUMO MEP_Map MEP Visualization Electronic->MEP_Map Dipole Dipole Moment Comparison Electronic->Dipole Reactivity Predict Reactivity & Stability HOMO_LUMO->Reactivity MEP_Map->Reactivity Dipole->Reactivity

Caption: A flowchart illustrating the computational workflow for the DFT analysis of this compound isomers.

Logical Relationships of Isomeric Structures

Caption: Relationship diagram showing the derivation of the studied isomers from the parent pyridin-2-yl-methanol structure.

Conclusion

This guide has provided a comprehensive framework for the comparative DFT analysis of this compound isomers. By systematically evaluating key electronic properties such as the HOMO-LUMO gap, molecular electrostatic potential, and dipole moment, we can gain significant insights into how subtle structural modifications influence molecular behavior. The presented computational protocol, grounded in established theoretical principles, offers a reliable methodology for researchers. When coupled with experimental validation, this approach provides a powerful toolkit for the rational design of novel molecules in drug discovery and materials science.

References

A Head-to-Head Comparison of Synthetic Routes to (4-Methylpyridin-2-yl)methanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

(4-Methylpyridin-2-yl)methanol is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. Its structural motif is present in a variety of biologically active molecules. The efficient and scalable synthesis of this intermediate is, therefore, a topic of significant interest for researchers in drug development and organic synthesis. This guide provides a head-to-head comparison of different synthetic routes to this compound, offering an in-depth analysis of their respective advantages and disadvantages, supported by experimental data and protocols.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview to aid in the selection of the most suitable synthetic strategy based on factors such as yield, purity, cost, scalability, and safety.

Introduction to this compound

This compound, with the chemical formula C₇H₉NO and a molecular weight of 123.15 g/mol , is a solid at room temperature.[1][2] Its structure, featuring a pyridine ring substituted with a methyl and a hydroxymethyl group, makes it a versatile intermediate in organic synthesis.

Synthetic Strategies: A Comparative Overview

Three primary synthetic strategies for the preparation of this compound will be discussed and compared in this guide:

  • The Grignard Reaction: A classic carbon-carbon bond-forming reaction.

  • Reduction of Carbonyl Compounds: A straightforward approach involving the reduction of an aldehyde or a carboxylic acid.

  • Catalytic Hydrogenation: A green and efficient method for the reduction of carbonyl groups.

The following sections will delve into the specifics of each route, providing detailed protocols, mechanistic insights, and a comparative analysis of their key performance indicators.

Route 1: The Grignard Reaction

The Grignard reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds.[3] In the context of synthesizing this compound, this route typically involves the reaction of a Grignard reagent derived from a 2-halopyridine with a suitable formaldehyde equivalent.

Reaction Scheme:

The overall transformation involves the formation of a Grignard reagent from 2-bromo-4-methylpyridine, followed by its reaction with formaldehyde.

Grignard Reaction Start 2-Bromo-4-methylpyridine Grignard 4-Methyl-2-pyridylmagnesium bromide (Grignard Reagent) Start->Grignard Mg, Anhydrous Ether Intermediate Alkoxide Intermediate Grignard->Intermediate 1. Formaldehyde Formaldehyde Formaldehyde (HCHO) Formaldehyde->Intermediate Product This compound Intermediate->Product 2. H₃O⁺ workup

Caption: Synthetic pathway via the Grignard reaction.

Experimental Protocol

Part A: Synthesis of 2-Bromo-4-methylpyridine

A common precursor for the Grignard reagent is 2-bromo-4-methylpyridine, which can be synthesized from 2-amino-4-methylpyridine via a Sandmeyer-type reaction.[4][5]

  • Materials: 2-Amino-4-methylpyridine, 48% Hydrobromic acid (HBr), Bromine (Br₂), Sodium nitrite (NaNO₂), 20% aqueous Sodium hydroxide (NaOH) solution, Diethyl ether, Anhydrous sodium sulfate.[4]

  • Procedure:

    • Dissolve 2-amino-4-methylpyridine (1.1 mol) in 48% hydrobromic acid (1.5 L) in a suitable reaction vessel.[4]

    • Cool the mixture to -20 °C.[4]

    • Slowly add bromine (3.11 mol) dropwise, maintaining the temperature between -20 °C and -15 °C.[4]

    • Stir for 3 hours at this temperature.[4]

    • Add an aqueous solution of sodium nitrite (2.95 mol) in batches.[4]

    • Allow the reaction to warm to room temperature over 3 hours.[4]

    • Cool to 0 °C and adjust the pH to 12 with 20% aqueous NaOH.[4]

    • Extract the product with diethyl ether.[4]

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[4]

    • Remove the solvent under reduced pressure and purify by fractional distillation to obtain 2-bromo-4-methylpyridine.[4]

Part B: Grignard Reaction to form this compound

This protocol is adapted from general Grignard reaction procedures.[6][7]

  • Materials: 2-Bromo-4-methylpyridine, Magnesium turnings, Anhydrous diethyl ether or THF, Paraformaldehyde, Saturated aqueous ammonium chloride solution.

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.1 equivalents).

    • Add a small crystal of iodine to initiate the reaction.[6]

    • Cover the magnesium with anhydrous diethyl ether.

    • Add a solution of 2-bromo-4-methylpyridine (1.0 equivalent) in anhydrous diethyl ether dropwise to initiate the formation of the Grignard reagent, which is indicated by bubbling and a gentle reflux.[6]

    • Once the Grignard reagent is formed, cool the mixture to 0 °C.

    • In a separate flask, thoroughly dry paraformaldehyde under vacuum.

    • Add the dried paraformaldehyde portion-wise to the stirred Grignard reagent solution at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

    • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.[6]

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.

Mechanistic Insights

The Grignard reagent is a strong nucleophile and a strong base. The carbon-magnesium bond is highly polarized, with the carbon atom being nucleophilic.[3][8] This nucleophilic carbon attacks the electrophilic carbon of the formaldehyde carbonyl group. A subsequent acidic workup protonates the resulting alkoxide to yield the desired alcohol.

Advantages and Disadvantages
Advantages Disadvantages
Versatile and well-established reaction.[9]Requires strictly anhydrous conditions as Grignard reagents react with water.[3][8]
Good for forming carbon-carbon bonds.[8]The Grignard reagent can be basic enough to deprotonate acidic protons, leading to side reactions.
Starting materials can be readily prepared.[4]The synthesis of the starting material (2-bromo-4-methylpyridine) involves multiple steps and hazardous reagents.

Route 2: Reduction of Carbonyl Compounds

This synthetic route involves the reduction of a carbonyl compound, such as 4-methylpyridine-2-carboxylic acid or 4-methyl-2-pyridinecarboxaldehyde, to the corresponding alcohol. This is a common and often high-yielding transformation in organic synthesis.

Reaction Scheme:

The reduction can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Reduction Start 4-Methylpyridine-2-carboxylic acid or 4-Methyl-2-pyridinecarboxaldehyde Product This compound Start->Product Reducing Agent (e.g., LiAlH₄, NaBH₄)

Caption: Synthetic pathway via reduction of a carbonyl compound.

Experimental Protocol

Part A: Synthesis of 4-Methylpyridine-2-carboxylic acid

This starting material, also known as 4-methylpicolinic acid, is commercially available but can also be synthesized.[10][11][12] One common method is the oxidation of 2,4-lutidine (2,4-dimethylpyridine).

Part B: Reduction of 4-Methylpyridine-2-carboxylic acid

  • Materials: 4-Methylpyridine-2-carboxylic acid, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Water, 15% Sodium hydroxide solution, Ethyl acetate.

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere, suspend LiAlH₄ (a molar excess, e.g., 2-3 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 4-methylpyridine-2-carboxylic acid (1.0 equivalent) in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).

    • Filter the resulting precipitate and wash it thoroughly with ethyl acetate.

    • Combine the filtrate and the washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography or recrystallization.

Mechanistic Insights

Lithium aluminum hydride is a powerful reducing agent that delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon of the carboxylic acid. The initial reduction forms an aldehyde intermediate, which is further and rapidly reduced to the alcohol.

Advantages and Disadvantages
Advantages Disadvantages
High yields are often achievable.LiAlH₄ is a highly reactive and pyrophoric reagent that must be handled with care.
The reaction is generally straightforward to perform.The starting carboxylic acid may require a separate synthesis.
Commercially available starting material.[10]The workup procedure for LiAlH₄ reactions can be tedious.

Route 3: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial process for the reduction of various functional groups.[13] This method is often preferred due to its cleaner reaction profile and the avoidance of stoichiometric metal hydride reagents.

Reaction Scheme:

This route typically involves the hydrogenation of 4-methyl-2-pyridinecarboxaldehyde or an ester derivative of 4-methylpyridine-2-carboxylic acid in the presence of a metal catalyst.

Catalytic_Hydrogenation Start 4-Methyl-2-pyridinecarboxaldehyde or Methyl 4-methylpyridine-2-carboxylate Product This compound Start->Product H₂, Catalyst (e.g., Pd/C, PtO₂, Raney Ni)

Caption: Synthetic pathway via catalytic hydrogenation.

Experimental Protocol
  • Materials: 4-Methyl-2-pyridinecarboxaldehyde or Methyl 4-methylpyridine-2-carboxylate, Hydrogen gas (H₂), Palladium on carbon (Pd/C) or another suitable catalyst, Solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Procedure:

    • Dissolve the starting material (1.0 equivalent) in a suitable solvent in a hydrogenation vessel.

    • Add the catalyst (e.g., 5-10 mol% Pd/C).

    • Seal the vessel and purge it with hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-50 atm).

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

    • Carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with the solvent.

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain the product. Further purification may be carried out if necessary.

Mechanistic Insights

In catalytic hydrogenation, the hydrogen molecule adsorbs onto the surface of the metal catalyst, where the H-H bond is weakened. The carbonyl compound also coordinates to the catalyst surface, and the hydrogen atoms are transferred to the carbonyl group in a stepwise manner, resulting in the formation of the alcohol.[13]

Advantages and Disadvantages
Advantages Disadvantages
Environmentally friendly ("green") chemistry.Requires specialized high-pressure hydrogenation equipment for higher pressures.
High yields and clean reactions.Catalysts can be expensive, although they can often be recycled.
Simple workup procedure.The pyridine ring can sometimes be reduced under harsh conditions.

Comparative Summary of Synthetic Routes

Parameter Grignard Reaction Reduction of Carbonyls Catalytic Hydrogenation
Starting Materials 2-Bromo-4-methylpyridine, Formaldehyde4-Methylpyridine-2-carboxylic acid/aldehyde4-Methyl-2-pyridinecarboxaldehyde/ester
Key Reagents Mg, Anhydrous solventsLiAlH₄ or NaBH₄H₂, Metal catalyst (e.g., Pd/C)
Reaction Conditions Anhydrous, inert atmosphereAnhydrous, inert atmosphereH₂ pressure, room temp. to elevated temp.
Number of Steps 2 (if starting from 2-amino-4-methylpyridine)1 (from the carbonyl compound)1 (from the carbonyl compound)
Typical Yield Moderate to GoodGood to ExcellentGood to Excellent
Scalability Scalable with cautionScalable with appropriate safety measuresHighly scalable, common in industry
Safety Concerns Grignard reagents are moisture-sensitive.LiAlH₄ is pyrophoric.Hydrogen gas is flammable and explosive.
Environmental Impact Generates metallic waste.Generates metallic waste.Generally considered a "green" method.

Conclusion

The choice of the most appropriate synthetic route to this compound depends on several factors, including the desired scale of the synthesis, the availability of starting materials and equipment, and safety considerations.

  • The Grignard reaction is a viable laboratory-scale method, particularly if 2-bromo-4-methylpyridine is readily available. However, the requirement for strictly anhydrous conditions and the multi-step preparation of the starting material can be drawbacks.

  • The reduction of carbonyl compounds with metal hydrides like LiAlH₄ is a reliable and often high-yielding method for laboratory preparations. The primary concern is the safe handling of the pyrophoric reducing agent.

  • Catalytic hydrogenation stands out as the most environmentally friendly and scalable approach, making it the preferred method for industrial production. While it requires specialized equipment, the clean reaction profile and simple workup are significant advantages.

Researchers should carefully evaluate these factors to select the synthetic strategy that best aligns with their specific needs and capabilities.

References

Validating the purity of synthesized (4-Methylpyridin-2-yl)methanol by HPLC

uthor: BenchChem Technical Support Team. Date: January 2026

Guide to High-Performance Liquid Chromatography (HPLC) for Purity Validation of Synthesized (4-Methylpyridin-2-yl)methanol

In the landscape of pharmaceutical development, the chemical purity of synthetic intermediates is not merely a quality metric; it is a fundamental prerequisite for the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (PI). This compound serves as a crucial building block in the synthesis of numerous therapeutic agents. Consequently, the ability to accurately validate its purity is of paramount importance.

This guide provides an in-depth, scientifically grounded protocol for the purity determination of this compound using High-Performance Liquid Chromatography (HPLC). Moving beyond a simple recitation of steps, this document elucidates the rationale behind each methodological choice, establishes a self-validating experimental framework, and compares the described HPLC method against other common analytical techniques. ll procedures and principles are aligned with internationally recognized standards, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4]

The Rationale for HPLC in Purity nalysis

High-Performance Liquid Chromatography is the preeminent technique for assessing the purity of non-volatile and thermally labile compounds, a category to which this compound belongs.[5] The primary mechanism of separation in the chosen reverse-phase (RP-HPLC) method is based on the differential partitioning of the analyte and its potential impurities between a polar mobile phase and a non-polar stationary phase.[6]

Why Reverse-Phase HPLC?

  • This compound's Chemistry : This molecule possesses a polar pyridyl-methanol functional group and a non-polar methyl-substituted aromatic ring. This amphiphilic nature makes it an ideal candidate for reverse-phase chromatography, where it can interact hydrophobically with a C18 stationary phase.

  • Specificity and Resolution : HPLC offers high resolving power, enabling the separation of the main compound from structurally similar impurities that may have formed during synthesis, such as isomers, starting material residues, or degradation products.[5]

  • Quantitative ccuracy : When coupled with a UV detector, HPLC provides excellent linearity and precision, allowing for the accurate quantification of the main peak and any detected impurities as a percentage of the total area.[7][8] The pyridine ring in the analyte contains a strong chromophore, making it highly suitable for UV detection.

Experimental Workflow and Protocol

robust analytical method begins with a well-defined workflow. The following diagram illustrates the logical progression from initial system preparation to final data analysis, ensuring that each step validates the next.

HPLC_Workflow HPLC Purity Validation Workflow cluster_prep Phase 1: Preparation cluster_validation Phase 2: System Validation cluster_analysis Phase 3: Sample nalysis cluster_data Phase 4: Data Processing Mobile Phase & Standard/Sample Prep B System & Column Equilibration ->B 30 min minimum C System Suitability Test (SST) (5 Replicate Injections) B->C D Evaluate SST Parameters (RSD, Tailing, Plates) C->D E Proceed? D->E E->B Fail F Inject Blank (Diluent) E->F Pass G Inject Standard Solution F->G H Inject Sample Solution G->H I Integrate Chromatograms H->I J Calculate Purity (% rea Normalization) I->J K Final Report J->K

Caption: Overall workflow for HPLC purity validation.

Detailed HPLC Protocol

This protocol is designed to be a starting point for method development and validation, adhering to common pharmaceutical analysis practices.[1][5]

Chromatographic Conditions:

ParameterRecommended SettingRationale
HPLC Column C18, 4.6 x 150 mm, 5 µm particle sizeThe C18 (octadecyl) stationary phase provides the necessary hydrophobicity to retain the analyte and separate it from more polar or less polar impurities.[9] The specified dimensions are standard for analytical work, offering a good balance between resolution and analysis time.
Mobile Phase 0.1% Formic cid in Water buffered mobile phase is critical. The pyridine nitrogen has a pKa of ~5.2.[10] Using a mobile phase with a pH well below this (formic acid provides a pH of ~2.7) ensures the nitrogen is consistently protonated, leading to sharp, symmetrical peaks by preventing interactions with residual silanols on the stationary phase.[11]
Mobile Phase B cetonitrile (CN)cetonitrile is a common organic modifier in RP-HPLC with a low viscosity and UV transparency. It is a weaker solvent than methanol for this application, which can provide different selectivity for aromatic compounds.[11]
Gradient Elution 5% B to 95% B over 15 minutes, then hold at 95% B for 3 minutes, return to 5% B and equilibrate for 5 minutes. gradient is essential for a purity method. It ensures that early-eluting, highly polar impurities are well-retained and resolved at the start, while late-eluting, non-polar impurities are effectively washed from the column at the end of the run. This provides a comprehensive impurity profile.
Flow Rate 1.0 mL/min standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable backpressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated column temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.
Detection UV at 260 nmThe pyridine ring exhibits strong UV absorbance. 260 nm is a common wavelength for pyridine derivatives, providing high sensitivity for both the main peak and related impurities. Diode rray Detector (DD) is recommended to assess peak purity.
Injection Volume 10 µL small injection volume prevents column overloading, which can lead to peak distortion and poor resolution.

Preparation of Solutions:

  • Standard Solution (approx. 0.5 mg/mL): ccurately weigh ~12.5 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase and B (diluent).

  • Sample Solution (approx. 0.5 mg/mL): Prepare the synthesized sample in the same manner as the Standard Solution.

System Suitability Testing (SST): The Self-Validating Check

Before any sample analysis, the performance of the entire chromatographic system must be verified. This is a non-negotiable step mandated by regulatory guidelines.[12][13] The SST ensures that the system is capable of producing accurate and reproducible results on the day of analysis.[14][15]

Procedure: Inject the Standard Solution five (5) consecutive times.

cceptance Criteria (based on USP and ICH guidelines): [14][16]

Parametercceptance LimitPurpose
% RSD of Peak rea ≤ 2.0%Demonstrates the precision and reproducibility of the pump and injector. high RSD can indicate issues with the autosampler or pump.[12][14]
Tailing Factor (T) ≤ 2.0Measures peak symmetry. high tailing factor (>2) suggests undesirable interactions between the analyte and the column, which can affect integration and resolution.[12]
Theoretical Plates (N) > 2000Measures column efficiency. low plate count indicates a loss of resolving power, possibly due to a degraded column.[16]

Only proceed with sample analysis if all SST criteria are met.

Data nalysis and Purity Calculation

The purity of the synthesized this compound is determined by area percent normalization. This method assumes that the main peak and all impurity peaks have a similar UV response at the chosen wavelength, which is a reasonable assumption for structurally related impurities.

Calculation: Purity (%) = (rea of Main Peak / Total rea of ll Peaks) x 100

Sample Data Interpretation:

Batch IDppearanceRetention Time (min)Main Peak reaTotal Impurity reaPurity (%)
SYN-001 White Solid8.521,254,6704,15099.67
SYN-001B Yellowish Solid8.511,198,33021,54098.22

The data clearly shows that Batch SYN-001 has a higher purity than Batch SYN-001B. The yellowish color of Batch B correlates with the higher level of impurities detected by HPLC, underscoring the importance of chromatographic analysis beyond simple visual inspection.

Comparison with lternative nalytical Techniques

While HPLC is the gold standard for this application, other techniques can provide complementary, though often less comprehensive, information.

Caption: Comparison of analytical techniques.

s the comparison illustrates, RP-HPLC provides the optimal balance of specificity, resolution, and quantitative accuracy required for the rigorous purity validation of pharmaceutical intermediates like this compound.[17]

Conclusion

The validation of purity for synthetic intermediates is a critical function in drug development and manufacturing. The reverse-phase HPLC method detailed in this guide offers a robust, reliable, and scientifically sound approach for the analysis of this compound. By integrating a logical workflow, adhering to system suitability requirements, and understanding the rationale behind the chosen parameters, researchers can ensure the generation of trustworthy and reproducible data. This commitment to analytical excellence is fundamental to advancing the development of safe and effective pharmaceuticals.

References

A Comparative Guide to the Cross-Reactivity of (4-Methylpyridin-2-yl)methanol Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cross-reactivity profiles of (4-Methylpyridin-2-yl)methanol derivatives, a scaffold of interest in the development of kinase inhibitors. For researchers and drug development professionals, understanding and mitigating off-target effects is a critical step in advancing safe and effective therapeutics.[1][2][3] This document will delve into the structural rationale for cross-reactivity, present comparative data with alternative kinase inhibitor scaffolds, and provide detailed experimental protocols for assessing compound selectivity.

The this compound core is a key structural motif found in a number of kinase inhibitors, particularly those targeting the p38 MAP kinase pathway.[4][5] While potent on-target activity is a primary goal, the promiscuous nature of the ATP-binding pocket across the kinome often leads to unintended interactions, which can result in toxicity or diminished efficacy.[1][2][6] This guide aims to equip researchers with the knowledge and tools to navigate these challenges.

The Challenge of Kinase Inhibitor Selectivity

The human kinome consists of over 500 protein kinases that share a structurally conserved ATP-binding site.[7] This homology presents a significant hurdle in the design of selective inhibitors.[7] Off-target inhibition can lead to a range of adverse effects, including hepatotoxicity and cardiotoxicity, which have been observed in clinical trials of some p38 MAPK inhibitors.[8][9] Therefore, early and comprehensive assessment of a compound's selectivity profile is paramount in the drug discovery process.[2][3]

Several metrics are used to quantify selectivity, including the selectivity score (S-score), which provides a numerical representation of how specific a compound is for its intended target versus a broader panel of kinases.[10] A lower S-score generally indicates higher selectivity.[10]

This compound Derivatives and p38 MAPK Inhibition

The this compound scaffold has been explored for its potential in inhibiting p38 MAP kinases, which are implicated in inflammatory diseases and cancer.[5][8] The pyridine and methyl groups of this scaffold can engage in key interactions within the ATP-binding pocket of p38α. However, these same interactions can also be accommodated by the binding sites of other kinases, leading to cross-reactivity.

Common Off-Target Kinases:

Published data on related pyridinyl-based inhibitors suggest that cross-reactivity is often observed with kinases such as:

  • GAK (Cyclin G-associated kinase)

  • CK1 (Casein Kinase 1)

  • RIPK2 (Receptor-interacting serine/threonine-protein kinase 2) [4]

The structural similarities between the ATP-binding pockets of these kinases and p38α contribute to this off-target binding.

Comparative Analysis with Alternative Scaffolds

To provide context for the cross-reactivity of this compound derivatives, it is useful to compare their selectivity profiles with those of other established kinase inhibitor scaffolds targeting the p38 MAPK pathway.

Scaffold ClassPrimary Target(s)Known Off-TargetsSelectivity Score (S(10)) ExampleReference
This compound Derivatives p38α/β MAPKGAK, CK1, RIPK2Varies by derivative[4]
Imidazo[1,5-a]pyrazine Derivatives ACK112 other kinases at >80% inhibition at 1µM0.08[11]
Guareschi Pyridine Derivatives PI3K isoformsVaries by aryl substitutionNot specified[12]
2-Morpholino-4-anilinoquinoline Derivatives Not specified (Anticancer)Not specifiedNot specified[13]

Key Insights from the Comparison:

  • The selectivity of pyridine-based scaffolds can be significantly modulated by substitutions on the pyridine ring and other parts of the molecule.[12][14]

  • Alternative heterocyclic scaffolds, such as imidazo[1,5-a]pyrazines, have been shown to achieve high selectivity for their primary targets.[11]

  • A comprehensive understanding of the structure-activity relationship (SAR) is crucial for optimizing selectivity.[14][15]

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity profile of a this compound derivative, a tiered screening approach is recommended. This typically involves an initial broad kinase panel screen followed by more focused dose-response assays for any identified off-target hits.

High-throughput screening (HTS) against a large panel of kinases is the first step in identifying potential off-target interactions.[16] Several commercial services offer kinase profiling panels that cover a significant portion of the human kinome.[17][18][19][20]

Workflow for High-Throughput Kinase Panel Screening:

Caption: High-throughput kinase panel screening workflow.

Detailed Protocol: Universal Fluorescence-Based In Vitro Kinase Assay [21]

This protocol describes a homogenous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for HTS.

Materials:

  • This compound derivative test compound

  • Kinase of interest

  • Biotinylated peptide substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Terbium-labeled anti-phospho-specific antibody

  • Streptavidin-conjugated XL665

  • 384-well low-volume assay plates

  • Plate reader capable of TR-FRET detection

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound to the desired screening concentration (e.g., 1µM) in assay buffer.

  • Assay Plate Preparation: Add 5 µL of the diluted compound solution to the assay wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Add 5 µL of the kinase solution to each well.

  • Substrate/ATP Mix Addition: Add 5 µL of a pre-mixed solution containing the biotinylated peptide substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection: Add 10 µL of a "stop" buffer containing EDTA to chelate magnesium and halt the reaction.[22] Then, add the detection reagents (terbium-labeled antibody and streptavidin-conjugated XL665).

  • Signal Reading: After another incubation period, read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase in the presence of the test compound.

For any kinases where significant inhibition is observed in the initial screen, a dose-response experiment should be performed to determine the half-maximal inhibitory concentration (IC50).

Workflow for IC50 Determination:

Caption: Workflow for determining the IC50 of an inhibitor.

Procedure: The procedure is similar to the HTS protocol, with the key difference being the preparation of a serial dilution of the test compound. This allows for the generation of a dose-response curve from which the IC50 value can be calculated using appropriate software.

Mitigating Cross-Reactivity: Strategies and Considerations

Once the cross-reactivity profile of a this compound derivative is established, several medicinal chemistry strategies can be employed to improve its selectivity.[15]

  • Structure-Activity Relationship (SAR) Analysis: Systematically modify the chemical structure to identify functional groups that contribute to off-target binding.[14][15]

  • Bioisosteric Replacement: Substitute functional groups with others that have similar physical or chemical properties to enhance selectivity while maintaining on-target potency.[15]

  • Scaffold Hopping: Replace the this compound core with a different chemical scaffold that may have a more favorable selectivity profile.[15]

Conclusion

The this compound scaffold represents a valuable starting point for the development of kinase inhibitors. However, a thorough understanding and proactive assessment of cross-reactivity are essential for the successful translation of these compounds into safe and effective therapeutics. By employing a combination of broad kinase panel screening, detailed dose-response analysis, and strategic medicinal chemistry, researchers can effectively navigate the challenges of kinase inhibitor selectivity and advance promising drug candidates.

References

A Comparative Cost-Analysis of Synthesis Methods for (4-Methylpyridin-2-yl)methanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (4-Methylpyridin-2-yl)methanol in Drug Discovery

This compound is a key heterocyclic building block in the synthesis of a wide array of pharmaceutical compounds. Its pyridine core, substituted with a methyl and a hydroxymethyl group, provides a versatile scaffold for developing novel therapeutics. The strategic placement of these functional groups allows for diverse chemical modifications, making it an attractive starting material for medicinal chemists. Given its importance, the efficient and cost-effective synthesis of this compound is a critical consideration for researchers and professionals in drug development. This guide provides a comprehensive comparative analysis of the most common synthetic routes to this valuable intermediate, focusing on cost, yield, scalability, safety, and environmental impact.

Comparative Overview of Synthetic Strategies

Four primary synthetic strategies for the preparation of this compound will be evaluated:

  • Reduction of 4-Methylpyridine-2-carboxaldehyde

  • Catalytic Hydrogenation of 4-Methylpyridine-2-carboxylic Acid

  • Grignard Reaction of 2-Bromo-4-methylpyridine with Formaldehyde

  • Directed Lithiation of 4-Picoline followed by reaction with Formaldehyde

A fifth, emerging strategy, Biocatalytic Synthesis , will also be discussed as a potential green and economical alternative.

Method 1: Reduction of 4-Methylpyridine-2-carboxaldehyde

This is arguably the most direct and commonly employed method for the laboratory-scale synthesis of this compound. The reaction involves the reduction of the aldehyde functional group to a primary alcohol.

Reaction Scheme & Causality

The choice of reducing agent is critical in this transformation. Sodium borohydride (NaBH₄) is a popular choice due to its selectivity for aldehydes and ketones, its relatively mild nature, and its ease of handling compared to more powerful reducing agents like lithium aluminum hydride (LAH). The reaction is typically carried out in a protic solvent such as methanol or ethanol, which also serves to protonate the resulting alkoxide to yield the final alcohol.

Experimental Protocol

A general procedure for the sodium borohydride reduction of an aldehyde is as follows:

  • Dissolve 4-methylpyridine-2-carboxaldehyde (1 equivalent) in methanol (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of aqueous ammonium chloride solution or 1N HCl at 0°C.[1]

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with an organic solvent such as dichloromethane or ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield pure this compound.

Visualization of the Workflow

Caption: Workflow for the reduction of 4-methylpyridine-2-carboxaldehyde.

Method 2: Catalytic Hydrogenation of 4-Methylpyridine-2-carboxylic Acid

Catalytic hydrogenation offers a cleaner and often more scalable alternative to metal hydride reductions, as it avoids the generation of inorganic byproducts from the reducing agent.

Reaction Scheme & Causality

This method involves the reduction of a carboxylic acid to a primary alcohol using hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a commonly used catalyst for this type of transformation. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. The choice of solvent is important, with alcohols like methanol being common.[2]

Experimental Protocol

A representative procedure for the catalytic hydrogenation of a pyridine carboxylic acid is as follows:

  • Charge a high-pressure reactor with 4-methylpyridine-2-carboxylic acid (1 equivalent) and methanol (10-20 volumes).

  • Add 10% Palladium on Carbon catalyst (5-10 mol%).

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen gas (e.g., 50-100 psi).

  • Heat the reaction mixture to 50-80 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Visualization of the Workflow

Caption: Workflow for the catalytic hydrogenation of 4-methylpyridine-2-carboxylic acid.

Method 3: Grignard Reaction of 2-Bromo-4-methylpyridine with Formaldehyde

The Grignard reaction is a powerful tool for C-C bond formation and can be adapted for the synthesis of this compound.

Reaction Scheme & Causality

This approach involves the formation of a Grignard reagent from 2-bromo-4-methylpyridine and magnesium metal. This organometallic intermediate then acts as a nucleophile, attacking the electrophilic carbon of formaldehyde to form the desired alcohol after an acidic workup. Anhydrous conditions are crucial for the success of this reaction, as Grignard reagents are highly reactive towards protic solvents like water. Paraformaldehyde, a solid polymer of formaldehyde, is often used as a convenient source of formaldehyde gas in situ.

Experimental Protocol

A general protocol for a Grignard reaction with paraformaldehyde is as follows:

  • Under an inert atmosphere (e.g., argon or nitrogen), activate magnesium turnings (1.2 equivalents) in a flame-dried flask.

  • Add anhydrous tetrahydrofuran (THF) and a small crystal of iodine.

  • Add a solution of 2-bromo-4-methylpyridine (1 equivalent) in anhydrous THF dropwise to initiate the Grignard formation.

  • Once the Grignard reagent has formed (indicated by a color change and disappearance of magnesium), cool the reaction mixture to 0 °C.

  • In a separate flask, heat paraformaldehyde (1.5 equivalents) under an inert atmosphere to generate formaldehyde gas, which is then bubbled through the Grignard solution. Alternatively, a suspension of paraformaldehyde in THF can be added to the Grignard reagent.

  • Stir the reaction at room temperature for several hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Visualization of the Workflow

Caption: Workflow for the Grignard synthesis of this compound.

Method 4: Directed Lithiation of 4-Picoline

Directed ortho-metalation is a powerful strategy for the functionalization of aromatic rings. In this case, the nitrogen atom of the pyridine ring directs the lithiation to the C2 position.

Reaction Scheme & Causality

4-Picoline is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperature. The pyridine nitrogen coordinates to the lithium, directing the deprotonation to the adjacent C2 position to form a 2-lithiated intermediate. This highly reactive species can then be quenched with an electrophile, in this case, formaldehyde, to introduce the hydroxymethyl group. Strict anhydrous and low-temperature conditions are essential to prevent side reactions.

Experimental Protocol

A general procedure for directed lithiation is as follows:

  • Under an inert atmosphere, dissolve 4-picoline (1 equivalent) in anhydrous THF or diethyl ether.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Bubble gaseous formaldehyde (generated from heating paraformaldehyde) through the solution or add a solution of anhydrous formaldehyde in THF.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of the Workflow

Caption: Workflow for the synthesis via directed lithiation of 4-picoline.

Emerging Strategy: Biocatalytic Synthesis

While specific enzymes for the direct synthesis of this compound are not yet widely reported, the use of whole-cell biocatalysts or isolated enzymes for the reduction of similar pyridine aldehydes or ketones is a promising area of research.[3][4]

Potential Advantages
  • Green Chemistry: Biocatalytic reactions are often performed in aqueous media under mild conditions, reducing the need for harsh reagents and organic solvents.

  • High Selectivity: Enzymes can exhibit high chemo-, regio-, and stereoselectivity, potentially leading to purer products and avoiding the need for extensive purification.

  • Economic Viability: For large-scale production, biocatalytic processes can be more cost-effective due to lower energy consumption and the potential for catalyst recycling.[3]

Further research is needed to identify or engineer a suitable enzyme for the efficient and selective reduction of 4-methylpyridine-2-carboxaldehyde.

Cost-Analysis and Performance Comparison

The following table provides an estimated cost and performance comparison for the synthesis of this compound via the four primary chemical methods. Prices are based on currently available catalog prices for research-grade chemicals and may vary depending on the supplier and scale of the synthesis. Bulk pricing will significantly reduce the cost per gram.

Parameter Method 1: Reduction Method 2: Hydrogenation Method 3: Grignard Method 4: Lithiation
Starting Material 4-Methylpyridine-2-carboxaldehyde4-Methylpyridine-2-carboxylic Acid2-Bromo-4-methylpyridine4-Picoline
Approx. Starting Material Cost ($/g) ~11.8 - 15.8[5]~5.0~0.5 - 0.9[6][7]~0.09 - 0.17[8][9]
Key Reagents Sodium Borohydride10% Pd/C, H₂Mg, Formaldehyden-BuLi, Formaldehyde
Approx. Reagent Cost ($/mol of product) LowHigh (catalyst)LowHigh (n-BuLi)
Estimated Yield (%) High (typically >90%)High (typically >90%)Moderate (variable)Moderate (variable)
Scalability GoodExcellentModerateModerate
Safety Concerns Flammable solvents, H₂ evolutionFlammable solvents, H₂ pressure, pyrophoric catalystHighly reactive Grignard reagent, anhydrous conditionsPyrophoric n-BuLi, low temperatures, anhydrous conditions
Waste Products Borate saltsCatalyst waste (recyclable)Magnesium saltsLithium salts
Overall Cost-Effectiveness (Lab Scale) ModerateModerate-HighModerateHigh
Overall Cost-Effectiveness (Industrial Scale) GoodExcellent ModerateModerate

Conclusion and Recommendations

For laboratory-scale synthesis , the reduction of 4-methylpyridine-2-carboxaldehyde (Method 1) offers a good balance of simplicity, high yield, and moderate cost. The starting material is commercially available, and the procedure is straightforward.

For industrial-scale production , catalytic hydrogenation of 4-methylpyridine-2-carboxylic acid (Method 2) is likely the most cost-effective and scalable route. Although the initial investment in a high-pressure reactor and the cost of the palladium catalyst are higher, the high yield, cleaner reaction profile, and potential for catalyst recycling make it economically advantageous at a larger scale.

The Grignard (Method 3) and directed lithiation (Method 4) routes are valuable for their versatility in accessing a range of substituted pyridine derivatives. However, for the specific synthesis of this compound, the stringent reaction conditions and potential for lower yields make them less competitive for large-scale production compared to the other methods.

The development of a robust biocatalytic process remains an exciting prospect for the future, offering the potential for a highly sustainable and economical synthesis of this important pharmaceutical intermediate.

References

Safety Operating Guide

Personal protective equipment for handling (4-Methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling (4-Methylpyridin-2-yl)methanol

As a key intermediate in pharmaceutical synthesis and chemical research, this compound demands a comprehensive understanding of its potential hazards to ensure the safety of laboratory personnel. This guide provides an in-depth analysis of the essential personal protective equipment (PPE) and procedural controls required for its safe handling. By understanding the causality behind each safety recommendation, researchers can foster a self-validating system of laboratory safety, grounded in authoritative standards.

Hazard Profile: A Synthesis of Pyridine and Methanol Risks

This compound (CAS No. 42508-74-7) is a substituted pyridine derivative containing a methanol group.[1] Its hazard profile is therefore a composite of risks associated with both pyridine compounds and methanol. Pyridine and its derivatives are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[2][3] Some are classified as toxic in contact with skin or if inhaled.

The presence of the methanol functional group introduces the risk of methanol toxicity. Methanol is toxic if swallowed, inhaled, or absorbed through the skin and can cause severe health effects, including headache, dizziness, nausea, blindness, and even death.[4][5] It specifically targets the optic nerve and central nervous system.[4][6] Therefore, handling this compound requires stringent controls to prevent exposure through all potential routes: inhalation, skin absorption, ingestion, and eye contact.[6]

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed. All handling of this compound should, at a minimum, be conducted inside a certified chemical fume hood to mitigate inhalation risks.[7]

Eye and Face Protection

Direct contact with the eyes can cause serious irritation or damage.[8][9]

  • Chemical Splash Goggles: Indirect-vent, impact, and splash-resistant goggles are mandatory whenever handling the substance in liquid form or in solution to protect against splashes.[10]

  • Face Shield: A full-face shield must be worn in conjunction with chemical splash goggles when there is a significant risk of splashing, such as during large-volume transfers, reactions under pressure, or when handling highly concentrated solutions.[10][11]

Skin and Body Protection

To prevent skin contact, which can lead to irritation and toxic absorption, comprehensive body protection is non-negotiable.[10][12]

  • Chemical-Resistant Laboratory Coat: A fully buttoned lab coat made of appropriate chemical-resistant material is required. For procedures involving larger quantities, a flame-retardant and anti-static protective clothing should be considered.

  • Full Coverage: Ensure no skin is exposed. This includes wearing long pants and closed-toed shoes.

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance (approximately 50 feet), from the work area.[13]

Hand Protection

Glove selection is one of the most critical aspects of PPE for handling this compound. The choice of glove material must account for resistance to both pyridine-like structures and methanol. While nitrile gloves are common in laboratories, they are not recommended for handling pure pyridine and may offer limited protection.[13]

Glove MaterialSuitability for PyridineSuitability for MethanolRecommendation for this compound
Nitrile Poor (Not recommended for pure pyridine)[13]Fair to Good (for incidental contact)Use only for very dilute solutions and incidental splash protection. Not for prolonged handling.
Neoprene Good[2]Good[14]Recommended for general handling and splash protection.
Butyl Rubber Excellent[13]Excellent[14]Highly Recommended for prolonged handling, large quantities, or immersion risk.
Latex Poor (Not recommended)[2]PoorNot suitable for use with this chemical.

Causality: Glove material choice is based on chemical compatibility charts and breakthrough time data. Butyl and neoprene rubber provide superior resistance to a broader range of organic chemicals, including both aromatic heterocyclic compounds like pyridine and alcohols like methanol, compared to standard nitrile gloves. Always check the specific glove manufacturer's compatibility data before use.[13]

Respiratory Protection

Engineering controls, specifically the use of a chemical fume hood, are the primary defense against inhalation hazards.[7]

  • When Required: A respirator may be necessary during large-scale operations, when cleaning up a significant spill outside of a fume hood, or if engineering controls are insufficient to maintain exposure below established limits.[7][13]

  • Type of Respirator: Personnel must be medically cleared, trained, and fit-tested to wear a respirator.[13] For this compound, a NIOSH-approved air-purifying respirator with an organic vapor (Type A or K) cartridge would be appropriate for concentrations below the IDLH (Immediately Dangerous to Life or Health) level.[11] In situations with high or unknown concentrations, a supplied-air respirator is required.[4]

Operational Protocol: PPE Selection and Usage

This section provides a procedural framework for selecting and using PPE, ensuring a self-validating system of safety for every operation.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling This compound fume_hood Is all work performed in a certified fume hood? start->fume_hood scale Scale of Operation? fume_hood->scale Yes no_hood Work Outside Hood (e.g., large spill, transport) fume_hood->no_hood No level_1 Standard PPE: - Chemical Splash Goggles - Lab Coat - Neoprene/Butyl Gloves (Double-gloved) end Proceed with Experiment level_1->end level_2 Enhanced PPE: - Standard PPE PLUS - Face Shield level_2->end level_3 Maximum Containment PPE: - Enhanced PPE PLUS - NIOSH-Approved Respirator - Chemical Resistant Apron/Suit level_3->end splash_risk Significant Splash Risk? (e.g., large volume transfer, pressurized system) scale->splash_risk < 10g / 100mL scale->splash_risk > 10g / 100mL splash_risk->level_1 No splash_risk->level_2 Yes no_hood->level_3

Caption: PPE selection workflow for handling this compound.

Step-by-Step PPE Donning and Doffing Protocol

Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Attire Check: Confirm you are wearing long pants and closed-toed shoes.

  • Lab Coat: Put on your chemical-resistant lab coat and fasten all buttons.

  • Gloves (Inner Pair): If double-gloving, don the first pair of gloves.

  • Respirator (if required): Perform a user seal check.

  • Goggles/Face Shield: Put on chemical splash goggles, followed by a face shield if needed.

  • Gloves (Outer Pair): Don the outer pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside surface with your bare hands. Dispose of them in the designated hazardous waste container.[3]

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, from the back of your head forward. Place them in a designated area for decontamination.

  • Lab Coat: Unbutton the lab coat and remove it by folding it inward on itself to contain any contamination.

  • Respirator (if used): Remove the respirator from the back.

  • Inner Gloves: Remove the final pair of gloves.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[8][12]

Emergency Response and Disposal Plans

Exposure and First Aid
  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[8] Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[9] Seek immediate medical attention and inform medical personnel of potential methanol poisoning, as specific antidotes like fomepizole or ethanol may be required.[15][16]

Spill Management
  • Small Spill (inside a fume hood): Wearing standard PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[11] Carefully collect the material into a sealed, labeled hazardous waste container.[8]

  • Large Spill (or any spill outside a fume hood): Evacuate the area immediately. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) department. Only personnel trained and equipped with the appropriate PPE, including respiratory protection, should perform the cleanup.[13]

Waste Disposal

All materials contaminated with this compound must be treated as hazardous waste.

  • Segregation: Use separate, clearly labeled, and leak-proof containers for solid and liquid waste.[3] The label must include the words "Hazardous Waste" and the full chemical name.[3]

  • Collection: Keep waste containers securely closed when not in use and store them in a designated, well-ventilated satellite accumulation area away from incompatible materials.[3][13]

  • Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor. Do not dispose of this chemical down the drain or in regular trash.[3][17]

By adhering to these rigorous PPE and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.